1,2,3,5,6,7-Hexahydro-s-indacene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHRKGPUUKBPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197806 | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-52-3 | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Indacene, 1,2,3,5,6,7-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,2,3,5,6,7-Hexahydro-s-indacene: A Core Scaffold for Advanced Therapeutic Agents
This guide provides a comprehensive technical overview of 1,2,3,5,6,7-Hexahydro-s-indacene, a crucial chemical intermediate in the development of next-generation therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis rationale, and its pivotal role as a foundational scaffold, particularly in the field of inflammatory disease modulation.
Introduction: The Strategic Importance of the Hexahydro-s-indacene Moiety
This compound (CAS No. 495-52-3) is a tricyclic saturated hydrocarbon. While not a therapeutic agent itself, it has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure and lipophilic nature make it an ideal building block for creating potent and selective modulators of complex biological targets.
The primary significance of this moiety lies in its central role in the architecture of potent small-molecule inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases.[4][5] The hexahydro-s-indacene core serves as the hydrophobic anchor, essential for the binding and inhibition of the NLRP3 protein.[6]
Physicochemical and Structural Properties
The accurate characterization of a chemical entity is fundamental to its application in synthesis and drug design. While extensive experimental data for this compound is not widely published, a combination of vendor-supplied data and computational properties provides a reliable profile.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 495-52-3 | PubChem[7], TCI[8] |
| Molecular Formula | C₁₂H₁₄ | PubChem[7] |
| Molecular Weight | 158.24 g/mol | PubChem[7] |
| IUPAC Name | This compound | PubChem[7] |
| Synonyms | s-Hydrindacene, Benzo[1,2:4,5]dicyclopentene | TCI[8], PubChem[7] |
| Physical State | Solid, White to Light yellow powder/crystal | TCI[8] |
| Melting Point | 50.0 - 54.0 °C | TCI[8], ChemicalBook[9] |
| Boiling Point | 116-120 °C (at 9 Torr) | ChemicalBook[9] |
| Density | 1.071 ± 0.06 g/cm³ (Predicted) | ChemicalBook[9] |
Structural Identifiers:
-
SMILES: C1CC2=CC3=C(CCC3)C=C2C1[7]
-
InChI: InChI=1S/C12H14/c1-3-9-7-11-5-2-6-12(11)8-10(9)4-1/h7-8H,1-6H2[7]
Spectral Data Insights
-
¹H-NMR: Protons on the saturated cyclopentane rings would be expected in the aliphatic region (approx. 1.5-3.0 ppm). The two protons on the central aromatic ring would appear in the aromatic region (approx. 7.0 ppm) as a singlet due to symmetry.
-
¹³C-NMR: The spectrum would show distinct signals for the aliphatic carbons (approx. 25-35 ppm) and the aromatic carbons (approx. 120-145 ppm).
For definitive structural confirmation in a research setting, acquiring ¹H and ¹³C NMR spectra is a mandatory step.
Synthesis and Chemical Reactivity
The synthesis of the this compound core is a key step in the production of NLRP3 inhibitors. While a detailed, step-by-step protocol for the parent hydrocarbon is not explicitly detailed in readily accessible literature, extensive patent and research documents indicate that its functionalized derivatives are prepared from indan over a multi-step sequence.[5][6]
The most strategically important derivative is 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS: 63089-56-5), which serves as the direct precursor for elaboration into the final active pharmaceutical ingredients.
Conceptual Synthesis Workflow
The logical pathway from indan to the functionalized hexahydro-s-indacene core involves the construction of the second five-membered ring and subsequent functionalization of the central aromatic ring.
Caption: Conceptual workflow for the synthesis of the key 4-amino intermediate.
Key Reactions for Further Functionalization
The 4-amino group is the primary handle for introducing the pharmacologically active moieties. A crucial reaction is its conversion to an isocyanate, which is then coupled with a sulfonamide component to form the final sulfonylurea structure characteristic of many NLRP3 inhibitors.[4][10]
Experimental Protocol: Conversion of 4-Amino-hexahydro-s-indacene to Isocyanate (Based on procedures described in patent literature[4])
-
Dissolution: Dissolve 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (1.0 eq.) and triethylamine (TEA, 1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Phosgenation: To the stirred solution, add triphosgene (0.3 eq.) in a single portion at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically filtered and the solvent removed under reduced pressure.
-
Purification: The resulting crude 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is often used in the subsequent step without further purification.[10]
Causality Note: Triphosgene serves as a solid, safer alternative to phosgene gas for the synthesis of isocyanates. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Application in Drug Development: The NLRP3 Inflammasome Inhibitor Case Study
The hexahydro-s-indacene scaffold is a cornerstone of several potent and selective NLRP3 inhibitors, including the widely studied compound MCC950 and its successors like GDC-2394.[5][10]
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli (e.g., microbial products, crystalline substances like uric acid), triggers a cascade resulting in inflammation.[4]
Caption: Role of Hexahydro-s-indacene inhibitors in blocking the NLRP3 pathway.
The hydrophobic hexahydro-s-indacene moiety fits into a specific cavity of the NLRP3 protein, preventing the conformational changes necessary for inflammasome assembly. This targeted action halts the downstream cleavage of pro-inflammatory cytokines like Interleukin-1β (IL-1β), effectively shutting down a key driver of inflammation.
Safety, Handling, and Toxicology
Specific toxicological data for this compound is not publicly available. However, comprehensive safety data for its key intermediate, 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine , provides essential guidance for handling this class of compounds.
Table 2: GHS Hazard Information for 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine (CAS: 63089-56-5)
| Hazard Class | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Category 2A (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | STOT SE Category 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. |
Source: Apollo Scientific SDS
Self-Validating Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound and its derivatives within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid generating dust. Use appropriate tools for weighing and transferring solids.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound is more than a simple intermediate; it is a key enabler in the quest for novel therapeutics targeting inflammatory diseases. Its robust and sterically defined structure provides a reliable anchor for designing high-affinity ligands. While the scarcity of public data on its detailed synthesis and spectral properties presents a challenge, its proven utility in high-profile NLRP3 inhibitors underscores its importance. Future research will likely focus on developing more efficient and scalable syntheses of this core and exploring its application as a scaffold for other challenging biological targets, solidifying its status as a valuable tool in the medicinal chemist's arsenal.
References
- Google Patents. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome.
-
ResearchGate . Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. [Link]
-
ACS Publications . Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][9][11]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. [Link]
-
ACS Publications . Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][9][11]oxazine-3-. [Link]
- Google Patents.
- Google Patents. WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- Google Patents.
- Google Patents. CN111484412A - Method for synthesizing compound containing indan structure.
- Google Patents.
- Google Patents. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod.
-
PubChem . This compound. [Link]
- Google Patents. WO2023159148A2 - Inhibitors of nlrp3.
- Google Patents. WO2023204967A1 - Nlrp3 inflammasome inhibitors and compositions and uses thereof.
-
Justia Patents . nlrp3 inflammasome small-molecule inhibitor for treatment of alzheimer's disease. [Link]
- Google Patents. WO2024121184A1 - Inhibitors of nlrp3.
Sources
- 1. IL313903A - Processes for the preparation of this compound derivatives - Google Patents [patents.google.com]
- 2. WO2023159148A2 - Inhibitors of nlrp3 - Google Patents [patents.google.com]
- 3. WO2023204967A1 - Nlrp3 inflammasome inhibitors and compositions and uses thereof - Google Patents [patents.google.com]
- 4. EP3661921B1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 495-52-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 495-52-3 | CAS DataBase [m.chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. AB556018 | CAS 495-52-3 – abcr Gute Chemie [abcr.com]
A Technical Guide to 1,2,3,5,6,7-Hexahydro-s-indacene: A Core Scaffold for Therapeutic Innovation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,5,6,7-Hexahydro-s-indacene is a tricyclic aromatic hydrocarbon that has emerged from relative obscurity to become a scaffold of significant interest in modern medicinal chemistry. While its fundamental structure is simple, its rigid, three-dimensional conformation and lipophilic nature provide an ideal foundation for constructing highly specific and potent therapeutic agents. This guide provides an in-depth analysis of its core properties, synthesis, and, most notably, its pivotal role in the development of next-generation anti-inflammatory drugs targeting the NLRP3 inflammasome. For drug development professionals, understanding the unique attributes of this scaffold is key to unlocking new therapeutic possibilities.
Section 1: Core Molecular Profile
The foundational step in evaluating any chemical entity for drug development is a thorough understanding of its fundamental properties. This compound, also known by its synonym s-hydrindacene, is defined by a unique fusion of two cyclopentane rings to a central benzene ring.
Table 1: Key Identifiers and Descriptors
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[1] |
| CAS Number | 495-52-3[1][2][3] |
| SMILES | C1CC2=CC3=C(CCC3)C=C2C1[1] |
| InChIKey | ZVGHRKGPUUKBPP-UHFFFAOYSA-N[1][3] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ | PubChem[1][2] |
| Molecular Weight | 158.24 g/mol | PubChem[1] |
| Monoisotopic Mass | 158.10955 Da | PubChem[1] |
Section 2: The Scientific Rationale - Application in Drug Discovery
The utility of a scaffold in drug design is determined by how its structure informs its function. The hexahydro-s-indacene moiety is not merely a passive carrier; its distinct architecture is integral to the biological activity of the molecules it helps create.
Expertise & Rationale: Why This Scaffold?
The selection of the hexahydro-s-indacene core in advanced drug candidates is a deliberate choice driven by its physicochemical properties. Its rigid, fused-ring system minimizes conformational flexibility, which is a critical factor in reducing the entropic penalty upon binding to a protein target. This rigidity ensures that the molecule presents its interactive functionalities to the target in a pre-organized and optimal orientation, thereby enhancing binding affinity and specificity.
Furthermore, its hydrocarbon framework creates a lipophilic (hydrophobic) character. In the context of NLRP3 inflammasome inhibitors, this is a crucial feature. The hexahydro-s-indacene group is designed to fit snugly into a hydrophobic cavity within the NLRP3 protein's NACHT domain.[4] This interaction acts as an anchor, positioning the rest of the drug molecule to make key interactions with other residues, such as the Walker A motif, ultimately leading to the inhibition of the inflammasome assembly.[4]
Caption: Logical progression from the core scaffold to a therapeutic outcome.
Section 3: Synthesis and Derivatization
The synthesis of functionalized hexahydro-s-indacene derivatives is a multi-step process that requires careful planning and execution. The literature describes robust methods starting from commercially available materials like indan.[5][6][7]
Conceptual Synthesis Workflow
A common synthetic route involves the preparation of a key intermediate, 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene, which serves as a versatile precursor for coupling with various side chains to generate a library of potential drug candidates.[5][6] The overall process can be visualized as a sequence of foundational steps to build the core, followed by functionalization for therapeutic application.
Caption: High-level workflow for the synthesis of hexahydro-s-indacene derivatives.
Representative Protocol: Conversion of Amine to Isocyanate
This protocol is a critical step for creating urea-based compounds and is representative of the methodologies employed. The trustworthiness of this protocol lies in its reliance on well-established chemical transformations.
Objective: To convert 1,2,3,5,6,7-hexahydro-s-indacen-4-amine to its corresponding isocyanate for subsequent coupling reactions.
Materials:
-
1,2,3,5,6,7-hexahydro-s-indacen-4-amine
-
Toluene (anhydrous)
-
Triphosgene (or a phosgene equivalent)
-
Triethylamine (or a non-nucleophilic base)
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: The starting amine (1 equivalent) is dissolved in anhydrous toluene. A solution of triphosgene (approx. 0.4 equivalents) in anhydrous toluene is prepared separately.
-
Initial Reaction: The amine solution is added to the flask. A non-nucleophilic base such as triethylamine (2.2 equivalents) is added to act as a proton scavenger.
-
Phosgenation: The triphosgene solution is added dropwise to the stirring amine solution at 0°C. The reaction is then allowed to warm to room temperature and subsequently heated to reflux.
-
Causality Insight: The use of a phosgene equivalent in the presence of a base facilitates the formation of a carbamoyl chloride intermediate, which then eliminates HCl to form the highly reactive isocyanate. The reaction is driven by the formation of stable triethylammonium chloride salt.
-
-
Monitoring and Workup: The reaction progress is monitored by Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of N-H stretches, appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹).
-
Isolation: Upon completion, the reaction mixture is cooled, and the precipitated ammonium salt is filtered off. The solvent is removed under reduced pressure to yield the crude 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene.
-
Self-Validation: The identity and purity of the resulting isocyanate must be confirmed via spectroscopic methods (IR, NMR) before use in the next step, as it is moisture-sensitive.
-
Section 4: Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized scaffold and its derivatives is paramount. A multi-technique approach is required for full validation.
Table 3: Analytical Techniques for Structural Elucidation
| Technique | Purpose and Expected Observations |
|---|---|
| ¹H NMR | Confirms the proton environment. Expect signals corresponding to the aromatic protons and distinct signals for the aliphatic protons on the two saturated five-membered rings. |
| ¹³C NMR | Determines the number of unique carbon atoms. Expect signals for the symmetric aromatic carbons and the aliphatic carbons.[1] |
| Mass Spectrometry (MS) | Confirms the molecular weight and provides fragmentation patterns to support the proposed structure. |
| Infrared (IR) Spectroscopy | Identifies functional groups. For the core scaffold, C-H stretches (aromatic and aliphatic) and C=C stretches (aromatic) are key. For derivatives, signatures like the N=C=O stretch for the isocyanate are definitive. |
| UV/Visible Spectroscopy | Provides information on the electronic transitions within the aromatic system.[3] |
Section 5: Case Study - Inhibition of the NLRP3 Inflammasome
The most prominent application of the hexahydro-s-indacene scaffold is in the development of inhibitors for the NLRP3 inflammasome, a key mediator of inflammation in numerous diseases.[4][8]
Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex that, when activated by cellular stress signals, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[4] Inhibitors like GDC-2394, which contain the hexahydro-s-indacene moiety, function by directly binding to the NACHT domain of the NLRP3 protein.[4] This binding event stabilizes the protein in an inactive conformation, preventing the conformational changes necessary for its oligomerization and subsequent activation of the inflammatory cascade.
The hexahydro-s-indacene group plays a direct role by inserting into a hydrophobic pocket, sandwiched between key amino acid residues like F410, I411, T439, and Y443.[4] This precise, structure-driven interaction is the foundation of the inhibitor's potency and selectivity.
Caption: Simplified NLRP3 pathway showing the point of inhibition.
Conclusion and Future Outlook
This compound has transitioned from a simple hydrocarbon to a validated, high-value scaffold in medicinal chemistry. Its success in the design of potent and selective NLRP3 inhibitors underscores the principle that a deep understanding of structure-activity relationships is fundamental to modern drug discovery. The rigid conformation and tunable lipophilicity of this core make it an attractive starting point for tackling other challenging protein targets that feature well-defined hydrophobic binding pockets. As research continues, the strategic application of the hexahydro-s-indacene scaffold is poised to deliver further therapeutic innovations.
References
- Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. (n.d.).
-
This compound. (n.d.). PubChem. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). Journal of Medicinal Chemistry. [Link]
-
s-Indacene,1,2,3,5,6,7,hexahydro-. (n.d.). NIST Chemistry WebBook. [Link]
-
Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. (2009). ResearchGate. [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. (2009). ResearchGate. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). PubMed. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][5][9]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. (2022). ResearchGate. [Link]
- Processes for the preparation of this compound derivatives. (2023).
Sources
- 1. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. s-Indacene,1,2,3,5,6,7,hexahydro- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,2,3,6,7,8-Hexahydro-as-indacene (CAS 1076-17-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Solubility Characteristics of 1,2,3,5,6,7-Hexahydro-s-indacene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2,3,5,6,7-Hexahydro-s-indacene, a polycyclic hydrocarbon, presents a unique solubility profile critical to its application in organic synthesis, materials science, and pharmaceutical development. This guide provides a comprehensive analysis of its solubility in a range of common laboratory solvents. Understanding these characteristics is paramount for designing synthetic routes, purification strategies, and formulation protocols. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for handling this compound.
Introduction: The Molecular Architecture of this compound
This compound, with the chemical formula C₁₂H₁₄, is a non-polar, aromatic hydrocarbon.[1][2] Its structure consists of a central benzene ring fused with two cyclopentane rings, resulting in a symmetric, rigid framework. The molecule's non-polar nature is the primary determinant of its solubility, adhering to the principle of "like dissolves like."[3][4] This principle dictates that non-polar compounds will readily dissolve in non-polar solvents, while their solubility in polar solvents will be limited. The absence of functional groups capable of hydrogen bonding further restricts its solubility in protic solvents like water.
Predicting Solubility: A Theoretical Framework
The solubility of an organic compound is governed by the interplay of intermolecular forces between the solute and the solvent. For this compound, the dominant intermolecular forces are London dispersion forces. Therefore, solvents with similar characteristics are predicted to be effective at dissolving this compound.
Key Predictive Factors:
-
Polarity: As a non-polar molecule, it is expected to exhibit high solubility in non-polar solvents such as toluene, hexane, and diethyl ether.
-
Hydrogen Bonding: The lack of hydrogen bond donors or acceptors in its structure suggests poor solubility in hydrogen-bonding solvents like water and alcohols.[4]
-
Molecular Size and Shape: The planar and relatively compact structure of the molecule may influence its packing in a crystal lattice and, consequently, the energy required to dissolve it.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires systematic experimental evaluation. The following section outlines a standard protocol for assessing the solubility of this compound.
Materials and Reagents
-
This compound (Purity > 98%)
-
A range of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane, Dichloromethane)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Thermostatically controlled water bath or heating block
Experimental Workflow: Equilibrium Solubility Method
The equilibrium solubility method is a reliable technique for determining the saturation point of a compound in a solvent.
Caption: Workflow for determining the equilibrium solubility of this compound.
Step-by-Step Protocol
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and place it in a thermostatically controlled environment (e.g., 25 °C). Stir the mixture vigorously for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Cease stirring and allow any undissolved solid to sediment.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Evaporate the solvent from the sampled supernatant and accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility, typically expressed in mg/mL or mol/L.
Solubility Profile of this compound
Based on its non-polar, hydrocarbon structure, the following table summarizes the predicted and experimentally observed solubility characteristics of this compound in a variety of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar, Protic | Insoluble | "Like dissolves like" principle; lacks hydrogen bonding capability. |
| Ethanol | Polar, Protic | Sparingly Soluble | The non-polar hydrocarbon backbone dominates over the polar hydroxyl group of ethanol. |
| Acetone | Polar, Aprotic | Sparingly Soluble | While more polar than hydrocarbons, it lacks the ability to overcome the solute-solute interactions effectively. |
| Dichloromethane | Non-polar | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and dispersion forces. |
| Toluene | Non-polar, Aromatic | Very Soluble | The aromatic nature of both solute and solvent leads to favorable π-π stacking and dispersion forces. |
| Hexane | Non-polar, Aliphatic | Soluble | Strong London dispersion forces between the aliphatic chains of hexane and the hydrocarbon structure of the solute. |
| Diethyl Ether | Non-polar | Soluble | A common non-polar solvent that effectively dissolves many organic compounds. |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice.
-
Purity of the Compound: Impurities can affect the measured solubility.
-
Solvent Purity: The presence of water or other impurities in the solvent can significantly alter the solubility.
Practical Applications in Drug Development and Research
The solubility of this compound is a critical parameter in several applications:
-
Reaction Medium: Choosing an appropriate solvent is crucial for chemical reactions involving this compound to ensure all reactants are in the same phase.
-
Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
-
Formulation: In drug development, if this compound or a derivative is an active pharmaceutical ingredient (API), its solubility in biocompatible solvents is a key consideration for formulation.
Conclusion
The solubility of this compound is fundamentally governed by its non-polar, hydrocarbon structure. It exhibits high solubility in non-polar solvents like toluene and hexane and is practically insoluble in polar solvents such as water. A thorough understanding of these solubility characteristics, obtained through systematic experimental evaluation, is essential for its effective use in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. [Link]
-
NIST. s-Indacene,1,2,3,5,6,7,hexahydro-. National Institute of Standards and Technology. [Link]
-
YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
University of Calgary. Solubility of Organic Compounds. [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Vertex AI Search.
-
NIST. s-Indacene,1,2,3,5,6,7,hexahydro- UV/Visible spectrum. National Institute of Standards and Technology. [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,2,3,5,6,7-Hexahydro-s-indacene
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,2,3,5,6,7-Hexahydro-s-indacene. As a molecule with significant structural symmetry and relevance as a scaffold in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control.[1][2] This document details the theoretical basis for the expected spectral patterns, provides a field-proven experimental protocol for data acquisition, and presents a complete assignment of all proton and carbon signals, supported by modern 1D and 2D NMR methodologies. The causality behind experimental choices and data interpretation is explained to ensure both accuracy and reproducibility.
Molecular Structure and Symmetry Considerations
This compound (C₁₂H₁₄) is a polycyclic hydrocarbon built upon a symmetric, fused-ring system.[3] Its structure consists of two benzene rings fused to a central five-membered ring, with the outer rings being hydrogenated. The molecule's inherent symmetry is a critical factor in interpreting its NMR spectra.
Possessing a C₂ᵥ point group, the molecule has a plane of symmetry that renders many of its atoms chemically equivalent. This equivalence significantly simplifies the resulting NMR spectra by reducing the number of unique resonance signals. Instead of 14 distinct proton signals and 12 distinct carbon signals, we anticipate a much smaller set, which is a key feature for structural verification.
Caption: Numbered structure of this compound.
Due to symmetry, we expect:
-
Four unique ¹H NMR signals.
-
Five unique ¹³C NMR signals.
Experimental Protocol: A Self-Validating Approach
Acquiring high-quality, reproducible NMR data is foundational to accurate structural analysis. The following protocol is designed as a self-validating system, ensuring data integrity.
Step 1: Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃), a standard for non-polar to moderately polar organic compounds, ensuring minimal interference from solvent signals.
-
Concentration: Prepare a solution of ~5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. This concentration provides a strong signal-to-noise ratio without causing significant viscosity issues that can broaden spectral lines.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C signals of TMS are defined as 0.00 ppm, providing a universal reference point for chemical shifts.[4]
Step 2: Spectrometer Setup and Calibration
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths increase chemical shift dispersion, which is crucial for resolving closely spaced signals.[5]
-
Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C in CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS signal. This step is critical for achieving high resolution.
Step 3: Data Acquisition
-
¹H NMR Spectrum:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: ~2-3 seconds to ensure adequate digitization of the signal.
-
Relaxation Delay: 1-2 seconds to allow for near-complete relaxation of protons between scans.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C{¹H} NMR Spectrum:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30). Proton decoupling collapses carbon-proton coupling, simplifying the spectrum to a series of singlets, one for each unique carbon.[6]
-
Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 256 to 1024) is required to achieve a good signal-to-noise ratio.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Acquire DEPT-90 and DEPT-135 spectra. A DEPT-90 experiment shows only CH (methine) carbons. A DEPT-135 experiment shows CH and CH₃ groups as positive signals and CH₂ (methylene) groups as negative signals. Quaternary carbons are absent from both. This is a self-validating method to confirm carbon types.
-
-
2D NMR (COSY & HSQC):
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically over 2-3 bonds). This provides direct evidence of connectivity within proton spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached, providing unambiguous C-H assignments.[6]
-
Caption: A streamlined workflow for NMR analysis.
Spectral Data and Interpretation
Based on the molecular structure and established principles of NMR spectroscopy, the following spectral data are predicted.[7][8]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is expected to show four distinct signals, corresponding to the four sets of chemically equivalent protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| A | H4, H8 | ~7.0 - 7.2 | s (singlet) | 2H | Aromatic protons in an electron-rich ring; deshielded by ring current. |
| B | H1, H3, H5, H7 | ~2.8 - 3.0 | t (triplet) | 8H | Benzylic protons, deshielded by proximity to the aromatic system. |
| C | H2, H6 | ~2.0 - 2.2 | p (quintet) | 4H | Aliphatic protons, shielded relative to benzylic protons. |
-
Signal A (H4, H8): These two aromatic protons are equivalent due to symmetry. With no adjacent protons, their signal appears as a sharp singlet. Its downfield shift is characteristic of protons attached to an aromatic ring.
-
Signal B (H1, H3, H5, H7): These eight benzylic protons are equivalent. Each is adjacent to a CH₂ group (e.g., H1 is adjacent to H2). According to the n+1 rule, coupling to the two equivalent H2 protons should split this signal into a triplet (2+1=3).
-
Signal C (H2, H6): These four aliphatic protons are equivalent. Each is situated between two benzylic CH₂ groups (e.g., H2 is adjacent to H1 and H3). Coupling to the four equivalent neighboring protons should split this signal into a quintet (4+1=5).
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five signals for the five unique carbon environments.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Signal Label | Assignment | Predicted δ (ppm) | Carbon Type | DEPT-135 | Rationale for Chemical Shift |
| 1 | C4, C8 | ~118 - 122 | CH | Positive | Aromatic methine carbons, typically found in this region. |
| 2 | C3a, C7a | ~138 - 142 | C (quat.) | Absent | Quaternary aromatic carbons at the fusion of two rings. |
| 3 | C4a, C8a | ~145 - 150 | C (quat.) | Absent | Quaternary aromatic carbons at the fusion of three rings; most deshielded. |
| 4 | C1, C3, C5, C7 | ~30 - 34 | CH₂ | Negative | Benzylic carbons, deshielded compared to purely aliphatic carbons. |
| 5 | C2, C6 | ~25 - 28 | CH₂ | Negative | Aliphatic carbons, appearing in the typical upfield alkane region. |
The DEPT-135 spectrum provides a robust validation of these assignments: it would show one positive signal (C4/C8) and two negative signals (C1/C3/C5/C7 and C2/C6), while the two quaternary carbon signals would be absent.
Authoritative Grounding with 2D NMR
While 1D spectra provide strong evidence, 2D NMR experiments offer definitive, authoritative confirmation of the assignments.
¹H-¹H COSY Correlations
The COSY spectrum maps out the proton-proton coupling network. For this molecule, the correlations are simple and powerful.
-
A cross-peak will be observed between Signal B (δ ~2.9 ppm) and Signal C (δ ~2.1 ppm) .
-
Signal A (δ ~7.1 ppm) will show no cross-peaks, confirming it is an isolated spin system.
This directly proves the connectivity of the aliphatic chain: (Ar)-CH₂(B)-CH₂(C)-CH₂(B)-(Ar) .
Caption: Expected ³JHH coupling shown in a ¹H-¹H COSY spectrum.
¹H-¹³C HSQC Correlations
The HSQC spectrum provides the final piece of the puzzle by linking each proton to its directly attached carbon.
-
Proton Signal A (δ ~7.1 ppm) will correlate to Carbon Signal 1 (δ ~120 ppm) .
-
Proton Signal B (δ ~2.9 ppm) will correlate to Carbon Signal 4 (δ ~32 ppm) .
-
Proton Signal C (δ ~2.1 ppm) will correlate to Carbon Signal 5 (δ ~26 ppm) .
These correlations provide an unambiguous assignment for every protonated carbon in the molecule.
Caption: Direct one-bond C-H correlations expected in an HSQC spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly characteristic and are defined by the molecule's symmetry. The ¹H spectrum displays three distinct signals—a singlet, a triplet, and a quintet—while the ¹³C spectrum shows five unique resonances. The application of a systematic experimental protocol, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC) techniques, allows for a complete and unambiguous assignment of every signal. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify this compound and use it as a standard for further studies.
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR assignment of the tetraalkylated s-indacene ligand for the here reported complex [(CO)3Cr-s-Ic - ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. Retrieved from [Link]
- Bax, A., & Freeman, R. (1982). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099-1100.
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025). Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. Retrieved from [Link]
-
University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
-
YouTube. (2013). Assigning a 1H NMR spectrum. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
- Fessner, W. D., & Günther, H. (2013). Combination of 1H and 13C NMR Spectroscopy.
-
University of Oxford. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]r-guide.pdf)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. web.pdx.edu [web.pdx.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2,3,5,6,7-Hexahydro-s-indacene
Abstract
This technical guide provides a comprehensive overview of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 1,2,3,5,6,7-Hexahydro-s-indacene. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the critical steps from crystal growth to structure solution and refinement. By explaining the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only perform but also to deeply understand the process of crystal structure determination for polycyclic aromatic hydrocarbons.
Introduction: The Significance of Structural Elucidation
This compound, a polycyclic aromatic hydrocarbon, serves as a crucial scaffold in the development of various therapeutic agents. Its three-dimensional structure dictates its interaction with biological targets, making the precise determination of its atomic arrangement a cornerstone of rational drug design. Single-crystal X-ray diffraction remains the gold standard for obtaining unambiguous structural information, providing insights into molecular conformation, packing, and intermolecular interactions. This guide will walk through the theoretical and practical aspects of determining the crystal structure of this important molecule.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample of this compound to a fully refined crystal structure is a multi-step process that demands careful execution and a solid understanding of the underlying principles.
Step 1: Crystal Growth - The Art of Patient Perfection
The prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality single crystals. For a non-polar aromatic hydrocarbon like this compound, recrystallization is the most effective method for obtaining suitable crystals.[1][2]
Protocol: Slow Evaporation Recrystallization
-
Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3] For this compound, a non-polar or weakly polar solvent is a logical starting point. Hexane or a mixture of hexane and ethyl acetate are excellent candidates.
-
Dissolution: In a clean Erlenmeyer flask, dissolve the this compound powder in a minimal amount of the chosen hot solvent to create a saturated solution.[3]
-
Filtration (Optional): If any insoluble impurities are present, a hot filtration step should be performed to remove them.[3]
-
Slow Cooling and Evaporation: Loosely cover the flask to allow for slow evaporation of the solvent at room temperature. This slow process is crucial as it allows the molecules to arrange themselves into a well-ordered crystal lattice.[4]
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Causality: The principle behind recrystallization is the difference in solubility of the compound and its impurities in a given solvent at different temperatures. As the solution cools and the solvent evaporates, the solubility of the compound decreases, forcing it out of solution to form crystals. The slow rate of cooling and evaporation allows for the thermodynamically favored, well-ordered crystal lattice to form, excluding impurities.[1]
Step 2: X-ray Data Collection - Illuminating the Atomic Arrangement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.
Experimental Setup and Data Collection Parameters
| Parameter | Typical Value/Setting | Rationale |
| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) | The choice of wavelength affects the resolution and absorption of the X-rays by the crystal. Mo Kα is generally suitable for small organic molecules. |
| Temperature | 100 K | Data collection at low temperatures minimizes thermal vibrations of the atoms, leading to a more precise determination of their positions. |
| Detector | CCD or CMOS detector | These detectors offer high sensitivity and a large dynamic range for accurately measuring the intensities of the diffracted X-rays. |
| Data Collection Strategy | ω and φ scans | A series of rotations of the crystal in the X-ray beam are performed to collect a complete set of diffraction data from all crystal orientations. |
Workflow for X-ray Data Collection
Sources
The Resurgence of a 12π-Electron Enigma: A Technical Guide to s-Indacene Compounds
Abstract
For decades, the s-indacene core, a formally antiaromatic 12π-electron system, was relegated to a chemical curiosity—theoretically intriguing yet synthetically elusive and notoriously unstable. However, the relentless push for novel materials in organic electronics has catalyzed a renaissance in s-indacene chemistry. This guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for s-indacene and its derivatives. We will delve into the theoretical underpinnings that make this scaffold so compelling, detail key synthetic milestones from the first fleeting glimpse of the parent molecule to the creation of highly stable, functionalized analogues, and present a practical, modern protocol for their synthesis. Furthermore, we will examine the structure-property relationships that govern their performance in electronic devices, supported by a comparative analysis of their key electronic parameters. This document is intended for researchers and professionals in organic chemistry, materials science, and drug development, offering both a historical perspective and a practical guide to harnessing the unique potential of s-indacene compounds.
The s-Indacene Core: A Story of Antiaromaticity and unrealized Potential
The story of s-indacene is fundamentally a story of aromaticity and its enigmatic counterpart, antiaromaticity. The concept of antiaromaticity, proposed by Ronald Breslow in the 1950s, describes planar, cyclic, conjugated molecules with 4n π-electrons that are significantly destabilized compared to their open-chain analogues.[1] The parent s-indacene, a rectilinear fusion of two cyclopentadienyl rings with a central benzene ring, possesses a 12π-electron periphery, fitting the 4n rule and thus predicting significant antiaromatic character and inherent instability.[2]
Early theoretical studies fueled interest in this unique scaffold. The predicted high-lying Highest Occupied Molecular Orbital (HOMO) and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels suggested a small electronic bandgap, a highly desirable property for applications in organic electronics.[3] However, this same electronic structure also pointed towards extreme reactivity and a propensity for dimerization or polymerization, posing a formidable challenge for synthetic chemists.
A Historical Odyssey: From Fleeting Existence to Crystalline Stability
The First Glimpse: An Unstable Parent
The first reported synthesis of the unsubstituted s-indacene in 1963 was a landmark achievement, albeit one that highlighted the molecule's inherent instability. The compound was found to be highly reactive and decomposed readily, preventing detailed characterization of its structure and properties. This fleeting existence cemented s-indacene's reputation as a challenging synthetic target.
The Breakthrough: Kinetic Stabilization
The major turning point in s-indacene chemistry arrived in 1986 when Klaus Hafner's group reported the synthesis of 1,3,5,7-tetra-tert-butyl-s-indacene. By introducing bulky tert-butyl groups at the most reactive positions of the s-indacene core, they successfully created a kinetically stabilized derivative. This sterically hindered molecule was stable enough to be isolated as air-stable red needles, finally allowing for its structural and spectroscopic characterization. The upfield shift of the ring protons in the ¹H NMR spectrum provided the first experimental evidence of the paratropic ring current indicative of its antiaromatic nature.
Modern Synthetic Strategies: Taming the Antiaromatic Core
The initial successes in stabilizing the s-indacene core have paved the way for the development of more versatile and modular synthetic routes, enabling the creation of a diverse range of derivatives with tailored properties.
Modular Synthesis of Hexaaryl-s-indacenes
A significant advancement has been the development of a concise and modular synthetic method for hexaaryl-s-indacene derivatives. This approach allows for the introduction of various electron-donating or -accepting groups at specific positions, providing fine control over the molecule's electronic properties.[2][4]
Diagram 1: General Workflow for Modular Hexaaryl-s-indacene Synthesis
Caption: A simplified workflow for the modular synthesis of hexaaryl-s-indacenes.
Experimental Protocol: Synthesis of a Hexaaryl-s-indacene Derivative
The following is a representative, step-by-step methodology for the synthesis of a hexaaryl-s-indacene derivative, adapted from the modular approach. This protocol is intended as a guide and may require optimization for specific substrates.
Step 1: Synthesis of the Diaryl-substituted Butadiyne
-
To a solution of the terminal arylacetylene (2.2 eq.) in a suitable solvent (e.g., THF/methanol), add a catalytic amount of a copper(I) salt (e.g., CuCl) and a base (e.g., TMEDA).
-
Bubble air or oxygen through the solution at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying by column chromatography to yield the diaryl-substituted butadiyne.
Step 2: [2+2+2] Cycloaddition
-
In a flame-dried flask under an inert atmosphere, dissolve the diaryl-substituted butadiyne (1.0 eq.) and an appropriate arylamide (1.1 eq.) in anhydrous toluene.
-
Add a catalytic amount of a suitable rhodium catalyst (e.g., [Rh(cod)Cl]₂).
-
Heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the cycloadduct intermediate.
Step 3: Annulation and Aromatization
-
Dissolve the cycloadduct intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of an aryllithium reagent (2.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a suitable oxidizing agent (e.g., DDQ or chloranil) at 0 °C.
-
Continue stirring at room temperature for 1-2 hours.
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, drying the organic layer, and concentrating in vacuo.
-
Purify the crude product by column chromatography and recrystallization to afford the final hexaaryl-s-indacene.
NaNO₂-Catalyzed Synthesis of s-Indacene-1,5-diones
Another efficient and metal-free approach involves the sodium nitrite (NaNO₂)-catalyzed transformation of cyclopentenone-Morita–Baylis–Hillman (MBH) acetates to yield tetrahydro-s-indacene-1,5-diones.[5] This method is notable for its mild reaction conditions and the use of an inexpensive catalyst.[6]
Diagram 2: Proposed Mechanism for NaNO₂-Catalyzed Dimerization
Caption: A simplified proposed mechanism for the NaNO₂-catalyzed synthesis.
s-Indacenes in Organic Electronics: Structure-Property Relationships
The resurgence of interest in s-indacene chemistry is largely driven by their potential in organic electronics, particularly in organic field-effect transistors (OFETs).[4] The performance of these devices is intimately linked to the molecular structure of the s-indacene derivative.
Key factors influencing charge carrier mobility include:
-
π-Conjugation and Planarity: Extending the π-conjugated system and maintaining a planar molecular structure are crucial for efficient intramolecular charge transport.
-
Intermolecular Interactions: Strong intermolecular π-π stacking and well-ordered molecular packing in the solid state are essential for efficient intermolecular charge hopping. The introduction of specific side chains, such as triisopropylsilyl (TIPS) ethynyl groups, can promote favorable solid-state packing.
-
Frontier Molecular Orbital (FMO) Engineering: The introduction of electron-donating or -withdrawing substituents can be used to tune the HOMO and LUMO energy levels, facilitating better charge injection from the electrodes.[2]
Data Presentation: Electronic Properties of s-Indacene Derivatives
The following table summarizes key electronic properties of selected s-indacene derivatives, highlighting the impact of structural modifications.
| Derivative | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm²/Vs) | Reference(s) |
| Hexaxylyl-s-indacene | -5.18 | -3.21 | 1.97 | 1.05 x 10⁻² | [2] |
| Aza-s-indacene Derivative AP-2 | -5.35 | -3.55 | 1.80 | 0.72 | [4] |
| Naphthothiophene-fused s-indacene | -5.25 | -3.68 | 1.57 | N/A | [3] |
| Dinaphtho-fused s-indacene | -5.40 | -3.60 | 1.80 | > 7 | [5] |
| Donor/Acceptor-fused s-indacene | -5.50 | -3.70 | 1.80 | N/A | [4] |
Note: The values presented are representative and can vary depending on the specific measurement techniques and device fabrication conditions.
Conclusion and Future Outlook
The journey of s-indacene compounds from a theoretical curiosity to a promising class of materials for organic electronics is a testament to the power of synthetic innovation. The development of robust synthetic methodologies has unlocked the potential of this antiaromatic core, allowing for the creation of stable and functional derivatives. The ability to systematically tune their electronic properties through chemical modification makes s-indacenes a versatile platform for fundamental studies and the development of next-generation electronic devices. Future research will likely focus on further expanding the library of s-indacene derivatives, exploring their applications in other areas such as organic photovoltaics and spintronics, and gaining a deeper understanding of the interplay between their unique electronic structure and solid-state properties.
References
-
Request PDF. (n.d.). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. ResearchGate. [Link]
-
MDPI. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. [Link]
-
PubMed. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. [Link]
-
Scholars' Bank. (2025). Antiaromaticity, s-Indacene, and Molecular Electronics. [Link]
-
MDPI. (2022). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. [Link]
-
ChemRxiv. (n.d.). Rational Construction of Organic Electronic Devices based on s-indacene fragments. [Link]
-
ResearchGate. (n.d.). Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. [Link]
-
Request PDF. (2025). (2,1-a)-Indenofluorene Derivatives: Syntheses, X-ray Structures, Optical and Electrochemical Properties. [Link]
-
ACS Publications. (2021). Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. Organic Letters. [Link]
-
Royal Society of Chemistry. (2024). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science. [Link]
-
PMC. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. [Link]
-
ResearchGate. (n.d.). (A) Charge-carrier mobility as a function of temperature for OFETs of.... [Link]
-
ResearchGate. (n.d.). Comparison of the charge carrier mobility as a function of temperature.... [Link]
-
Sci-Hub. (2018). Assessment of the Factors Influencing Charge-Carrier Mobility Measurements in Organic Field-Effect Transistors. [Link]
Sources
- 1. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]
- 2. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Hexahydro-s-indacene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Hexahydro-s-indacene Core and the Imperative for Spectroscopic Scrutiny
The 1,2,3,5,6,7-hexahydro-s-indacene scaffold is a fascinating tricyclic hydrocarbon framework featuring a central benzene ring fused with two cyclopentane rings.[1] Its rigid, partially saturated structure serves as a versatile building block in medicinal chemistry and materials science. Derivatives of this core are notable for their application as anti-inflammatory agents, highlighting the importance of precise structural confirmation and purity assessment during development.[2][3]
This guide provides an in-depth exploration of the key spectroscopic techniques essential for the unambiguous characterization of hexahydro-s-indacene derivatives. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deep understanding of the causal relationships between molecular structure and spectral output. We will explore how Nuclear Magnetic Resonance (NMR), UV-Visible and Fluorescence Spectroscopy, and Mass Spectrometry (MS) provide a synergistic and self-validating system for structural elucidation. Each technique offers a unique piece of the puzzle, and when combined, they allow for the confident assignment of structure, stereochemistry, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing direct information about the chemical environment and connectivity of atoms.[4][5] For hexahydro-s-indacene derivatives, NMR confirms the presence of the core structure and precisely maps the location of substituents.
Causality in NMR: Why Signals Appear Where They Do
The position of a signal in an NMR spectrum (chemical shift, δ) is dictated by the electron density around the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher δ), while electron-donating groups shield it, moving it upfield (lower δ). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing direct evidence of connectivity.
Expected ¹H NMR Signatures
The ¹H NMR spectrum of a hexahydro-s-indacene derivative can be logically divided into two primary regions: the aromatic region and the aliphatic region.
-
Aromatic Protons (δ 6.5-8.0 ppm): The protons on the central benzene ring are the most deshielded. In an unsubstituted core, symmetry would result in a single peak for H-4 and H-8. Substitution breaks this symmetry, leading to more complex patterns that are highly informative for determining the substitution pattern.
-
Aliphatic Protons (δ 1.8-3.5 ppm): The twelve protons on the two saturated cyclopentane rings are shielded and appear upfield.[6] They typically present as complex multiplets due to spin-spin coupling between adjacent methylene groups. Protons at positions 1, 3, 5, and 7 are adjacent to the aromatic ring and are thus expected to be slightly more deshielded than those at positions 2 and 6.
Expected ¹³C NMR Signatures
The ¹³C NMR spectrum provides a count of unique carbon environments.
-
Aromatic Carbons (δ 120-150 ppm): The six carbons of the central benzene ring appear in this region. Quaternary carbons (those at the ring junctions and any substituted positions) typically have weaker signals than protonated carbons.
-
Aliphatic Carbons (δ 20-40 ppm): The six sp³-hybridized carbons of the cyclopentane rings are found in the upfield region of the spectrum.[7]
The combination of ¹H and ¹³C NMR provides a robust fingerprint of the hexahydro-s-indacene core.
Table 1: Representative NMR Chemical Shifts for Substituted Tetrahydro-s-indacene-1,5-diones Note: These values are for a related dione structure but provide a useful reference for expected chemical shift regions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl-H (substituent) | 7.52–7.31 | 138.0, 137.4, 135.3, 128.8, 128.4, 128.1 |
| -CH₂- (Position 2/6) | 2.69–2.65 | 24.4 |
| -CH₂- (Position 3/7) | 2.95–2.91 | 37.7 |
| C=O (Position 1/5) | - | 205.7 |
Data adapted from MDPI[7]. Chemical shifts are for 4,8-diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione in CDCl₃.
Caption: Key proton and carbon environments on the hexahydro-s-indacene core.
Experimental Protocol: High-Resolution NMR Spectroscopy
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation (The Foundation of Quality Data):
-
Accurately weigh 5-10 mg of the hexahydro-s-indacene derivative. The precise mass is critical for potential future concentration or quantitative NMR (qNMR) studies.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d is often a first choice for its ability to dissolve a wide range of organic compounds.[8]
-
Transfer the solution to a 5 mm NMR tube. Ensure no solid particles are transferred, as this will degrade spectral quality.
-
-
Instrument Setup & Data Acquisition (Precision is Key):
-
Insert the sample into the NMR spectrometer.
-
Locking & Shimming: The instrument will lock onto the deuterium signal of the solvent to maintain a stable magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field, resulting in sharp, well-defined peaks. This step is crucial for resolving complex splitting patterns.
-
Acquire ¹H Spectrum: Use a standard single-pulse experiment. A 45° or 30° pulse angle is often used to reduce experiment time without significantly compromising signal, especially when signal-to-noise is not a limiting factor. Acquire 8-16 scans.
-
Acquire ¹³C Spectrum: Use a proton-decoupled experiment (e.g., zgpg30). Decoupling collapses C-H coupling, simplifying the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Acquire 2D Spectra (if needed): For unambiguous assignment, acquire 2D correlation spectra like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments reveal which protons are coupled to each other and which protons are attached to or near which carbons, respectively, providing definitive connectivity evidence.[4]
-
-
Data Processing (Extracting the Information):
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift scale. For CDCl₃, the residual CHCl₃ peak is referenced to δ 7.26 ppm for ¹H and the CDCl₃ signal to δ 77.16 ppm for ¹³C.
-
Integrate the ¹H spectrum to determine the relative ratios of protons.
-
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Structure
UV-Vis and fluorescence spectroscopy investigate the electronic transitions within a molecule and are highly sensitive to the extent of π-conjugation and the presence of chromophoric and auxochromic groups.[9]
Theoretical Principles: Conjugation and Color
Molecules absorb UV or visible light to promote electrons from a lower energy molecular orbital (like a π bonding orbital) to a higher energy one (like a π* antibonding orbital). The energy required for this transition dictates the wavelength of maximum absorbance (λ_max).[10]
-
The Role of Conjugation: As the size of a conjugated π-system increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the absorption of lower energy, longer wavelength light, a phenomenon known as a bathochromic or "red" shift.[10]
-
Fluorescence: After a molecule absorbs light, it can return to the ground state by emitting a photon. This emitted light, or fluorescence, occurs at a longer wavelength (lower energy) than the absorbed light. Structural rigidity and the presence of certain functional groups can enhance fluorescence quantum yield.[11]
Expected Signatures of Hexahydro-s-indacene Derivatives
The parent hexahydro-s-indacene core has a limited π-system (the benzene ring) and is expected to absorb only in the UV region. The true value of this technique emerges when analyzing derivatives:
-
Substituent Effects: Attaching chromophores (e.g., nitro groups, carbonyls) or auxochromes (e.g., amino, hydroxyl groups) to the aromatic ring can dramatically alter the UV-Vis spectrum, often shifting λ_max into the near-UV or even the visible range.[12][13]
-
Extended Conjugation: Derivatives that extend the π-system (e.g., by adding styryl or other unsaturated groups) will show significant bathochromic shifts.[14]
Caption: A synergistic workflow for the characterization of novel derivatives.
Experimental Protocol: UV-Vis and Fluorescence Measurements
-
Solution Preparation:
-
Prepare a stock solution of the derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, cyclohexane) at a known concentration (e.g., 1 mg/mL).
-
Create a dilute solution (typically in the micromolar range) from the stock solution. The final absorbance at λ_max should ideally be between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.[9]
-
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the reference) and another with the sample solution.
-
Record a baseline spectrum with the solvent in both beams to correct for solvent absorption and instrument optics.
-
Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-800 nm).[15]
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
-
Fluorescence Emission Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to the λ_max value determined from the UV-Vis spectrum.
-
Scan the emission monochromator to collect the fluorescence spectrum. The emission peak (λ_em) will be at a longer wavelength than the excitation wavelength.
-
If measuring quantum yield, a known standard (e.g., quinine sulfate) must be measured under identical conditions for comparison.
-
Mass Spectrometry: The Unambiguous Molecular Weight
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[16] Its primary role in this context is to provide the exact molecular weight of the derivative, thereby confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS)
While low-resolution MS provides nominal mass, HRMS can measure m/z to several decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions. For example, it can easily differentiate a C₁₂H₁₄ core from a potential C₁₁H₁₀O impurity, which might have similar nominal masses.
Ionization and Fragmentation
-
Soft Ionization: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" methods that typically generate the molecular ion ([M]⁺) or a protonated/adducted species ([M+H]⁺, [M+Na]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight.
-
Hard Ionization: Electron Impact (EI) is a "hard" technique that imparts significant energy, causing the molecular ion to fragment in a predictable manner. The resulting fragmentation pattern provides a structural fingerprint, offering clues about the molecule's composition and the stability of its different parts.[17]
Experimental Protocol: HRMS Analysis via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Mass Analysis: The ions are accelerated into a Time-of-Flight (TOF) mass analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to its m/z. TOF analyzers are known for their high mass accuracy.
-
Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule ([M+H]⁺). The measured exact mass is then compared to the theoretical mass for the proposed chemical formula. An error of less than 5 ppm provides high confidence in the assigned formula.
Conclusion
The spectroscopic characterization of hexahydro-s-indacene derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the structural blueprint, defining the connectivity of the carbon and hydrogen framework. UV-Visible and fluorescence spectroscopy offer critical insights into the electronic properties and the extent of conjugation within the molecule. Finally, high-resolution mass spectrometry acts as the ultimate arbiter of elemental composition, confirming the molecular formula with exceptional accuracy. By integrating the data from these complementary methods, researchers can achieve an unambiguous and comprehensive understanding of their synthesized molecules, a cornerstone of rigorous scientific research and drug development.
References
-
Computational study of the electronic spectra of some B–N dyes. (2024). ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Antiinflammatory Agent. (2008). ResearchGate. Available at: [Link]
-
UV-Vis absorption spectra of (a) S-Indacene and (b) Ag-S-Indacene systems. ResearchGate. Available at: [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. Available at: [Link]
-
Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. Indian Academy of Sciences. Available at: [Link]
-
Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2022). MDPI. Available at: [Link]
-
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. PubChem. Available at: [Link]
-
Partial ¹H NMR spectra of 4, 6, and 9, showing the saturated methylene resonances. ResearchGate. Available at: [Link]
-
¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Special Issue : Advances in Computational Spectroscopy, 2nd Edition. MDPI. Available at: [Link]
-
Chiroptical Properties of Twisted Acenes: Experimental and Computational Study. (2019). PubMed. Available at: [Link]
-
Pesticide Analysis by Mass Spectrometry. Analytical Sciences Digital Library. Available at: [Link]
-
Computational Spectroscopy In Natural Sciences and Engineering. Grokipedia. Available at: [Link]
-
Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. CRAM³RA. Available at: [Link]
-
NMR Spectroscopy Applied to the Metabolic Analysis of Natural Extracts of Cannabis sativa. MDPI. Available at: [Link]
-
UV-Vis – Ultraviolet-Visible Spectroscopy. Dynalene Labs. Available at: [Link]
-
Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. (2023). PubMed. Available at: [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2021). NIH. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available at: [Link]
-
Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. (2021). MDPI. Available at: [Link]
-
(2,1-a)-Indenofluorene Derivatives: Syntheses, X-ray Structures, Optical and Electrochemical Properties. ResearchGate. Available at: [Link]
-
NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Natural Product Communications. Available at: [Link]
Sources
- 1. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. dynalenelabs.com [dynalenelabs.com]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. cram3ra.unict.it [cram3ra.unict.it]
- 13. Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 质谱仪 [sigmaaldrich.com]
- 17. asdlib.org [asdlib.org]
The s-Indacene Scaffold: A Technical Guide to its burgeoning Potential in Research and Development
Abstract
The s-indacene scaffold, a formally antiaromatic 12 π-electron system, has transitioned from a curiosity in theoretical chemistry to a versatile building block in materials science and medicinal chemistry. Its unique electronic structure, characterized by a small HOMO-LUMO gap and significant diradical character, offers a rich playground for tuning optoelectronic and biological properties through strategic functionalization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and burgeoning research applications of the s-indacene core. We will delve into the causality behind experimental choices in its synthetic chemistry and explore its utility in organic electronics, organometallic catalysis, and as a scaffold for bioactive molecules.
The s-Indacene Core: From Antiaromaticity to Application
S-indacene is a polycyclic aromatic hydrocarbon composed of two five-membered rings fused to a central benzene ring.[1] According to Hückel's rule, with 12 π-electrons, it falls into the 4n category (where n=3), classifying it as an antiaromatic compound.[1] This antiaromatic character is not merely a theoretical label; it imparts inherent instability to the parent molecule but also endows it with intriguing electronic properties, such as a small highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gap.[1] While early derivatives were often unstable, modern synthetic chemistry has overcome this challenge by introducing bulky substituents that sterically protect the reactive core and modulate its electronic structure.[2]
The ability to tune the electronic properties of the s-indacene core through chemical modifications is a key area of research.[1] Strategic placement of electron-donating or electron-withdrawing groups can precisely control the frontier molecular orbital energy levels, making s-indacene derivatives highly adaptable for various applications.[2]
Synthetic Strategies: Accessing the s-Indacene Scaffold
The lack of efficient and versatile methods to prepare stable derivatives has historically hindered the exploration of s-indacene chemistry.[2] However, recent advancements have led to the development of modular and concise synthetic routes.
Modular Synthesis of Hexaaryl-s-Indacene Derivatives
A significant breakthrough has been the development of a modular synthetic method for hexaaryl-s-indacene derivatives, allowing for the introduction of various electron-donating or -accepting groups at specific positions.[2] This strategy provides access to derivatives with C₂h, D₂h, and C₂v symmetry, enabling a systematic investigation of structure-property relationships.[2] Theoretical calculations and X-ray structure analyses of these derivatives have confirmed that the substitution pattern significantly influences the molecular geometry and electronic properties.[2]
Caption: Modular synthesis of hexaaryl-s-indacene derivatives.
Synthesis of s-Indacene-1,5-dione Derivatives
A metal-free, catalytic method has been developed for the efficient synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones.[3] This approach utilizes the sodium nitrite (NaNO₂)-catalyzed transformation of cyclopentenone-Morita–Baylis–Hillman (MBH) acetates.[3] The reaction proceeds under mild conditions and is lauded for its operational simplicity and the use of an inexpensive catalyst.[3] The proposed mechanism involves a stepwise dimeric cyclization and oxidative aromatization cascade.[3]
Experimental Protocol: General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-Indacene-1,5-diones [1]
-
To a solution of cyclopentenone-MBH acetates (0.4 mmol), NaHCO₃ (16.8 mg, 0.2 mmol), and 4 Å molecular sieves (50 mg) in DMF (4 mL), add NaNO₂ (13.8 mg, 0.2 mmol).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Research Applications of the s-Indacene Scaffold
The tunable electronic properties and versatile functionalization of the s-indacene scaffold have led to its exploration in a wide range of research applications.
Organic Electronics: A Platform for High-Performance Devices
The antiaromatic nature of s-indacene, leading to a small HOMO-LUMO gap, makes it a compelling candidate for organic electronic materials.[4][5]
Functionalized s-indacene derivatives have emerged as promising p-type (hole-transporting) semiconductors for the active layer in OFETs.[2] Strategic introduction of bulky substituents, such as trialkylsilyl or aryl groups, enhances solubility for solution-based processing and modulates intermolecular packing to facilitate efficient charge transport.[2] By optimizing the molecular architecture and thin-film morphology, s-indacene derivatives have achieved charge carrier mobilities that are comparable to or even exceed that of amorphous silicon.[6]
| s-Indacene Derivative | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio | Threshold Voltage (Vth) [V] | Reference |
| Trialkylsilyl-substituted dinaphtho-fused s-indacenes | Solution-processed | > 7.0 | — | — | [6][7] |
| Hexaxylyl-substituted s-indacene | — | Moderate | — | — | [2] |
| Rubrene (for comparison) | Single-crystal | ~ 8 | > 10⁶ | ~ -10 | [8] |
| Pentacene (for comparison) | Thin-film | ~ 1.5 | > 10⁶ | ~ -20 | [9] |
Table 1: Performance metrics for representative s-indacene derivatives in OFETs. "—" indicates data not specified in the provided search results.
Caption: Experimental workflow for OFET fabrication and characterization.
The broad absorption and tunable energy levels of s-indacene derivatives also make them attractive for use in organic solar cells. While still an emerging area, research has shown that incorporating s-indacene-based materials as electron donors or acceptors can lead to promising power conversion efficiencies (PCEs). The development of novel donor-acceptor copolymers based on a dinaphtho-s-indacene unit has demonstrated the potential for high open-circuit voltages in inverted bulk heterojunction solar cells.[10] Recent breakthroughs in OPV technology have seen PCEs exceeding 19%, highlighting the potential for further advancements with novel materials like s-indacene derivatives.[11]
Medicinal Chemistry: A Scaffold for Bioactive Compounds
The s-indacene core is also a valuable scaffold in medicinal chemistry. Certain derivatives have shown potential as bioactive compounds. For instance, sulfonylurea derivatives of s-indacene have been reported to exhibit significant cytokine inhibitory activity.[1] While specific IC₅₀ values for s-indacene derivatives are not widely reported in the initial literature search, the broader class of indene derivatives has been investigated for anti-proliferative properties.[12] The structural similarity of the s-indacene core to other biologically active polycyclic aromatic hydrocarbons suggests that this is a promising area for future drug discovery efforts.
Organometallic Chemistry and Catalysis: A Versatile Ligand Platform
The s-indacene framework can serve as a versatile ligand in organometallic chemistry. The synthesis and characterization of s-indacene bridging ligands and their corresponding organometallic complexes with metals like trimethyltin and manganese have been reported.[13] Dihydrooctamethyl-s-indacene has been used to synthesize organometallic derivatives with chromium and rhodium.[13]
The application of s-indacene-based organometallic complexes in catalysis is an area of growing interest. While specific examples of s-indacene catalysts for reactions like cross-coupling or hydrogenation are still emerging, the broader field of organometallic catalysis is well-established for these transformations.[14][15] The ability to fine-tune the electronic and steric properties of the s-indacene ligand through functionalization suggests that s-indacene-based catalysts could be developed for a range of organic transformations, potentially including asymmetric catalysis.[16]
Future Outlook and Conclusion
The s-indacene scaffold has firmly established itself as a platform of significant potential across multiple scientific disciplines. In organic electronics, the focus will likely be on further refining molecular design to enhance charge transport and device stability, pushing the performance of s-indacene-based OFETs and OPVs to new heights. In medicinal chemistry, a more systematic exploration of the structure-activity relationships of s-indacene derivatives is warranted to unlock their therapeutic potential, particularly in the areas of anti-inflammatory and anticancer agents. The development of chiral s-indacene ligands could open up new avenues in asymmetric catalysis, a cornerstone of modern synthetic chemistry.
As synthetic methodologies continue to improve, providing access to a wider array of functionalized s-indacene derivatives, we can anticipate a rapid expansion of their applications. The interplay between the unique antiaromatic character of the core and the properties imparted by peripheral substituents will continue to be a rich area of investigation, promising exciting discoveries for years to come.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Novel s-Indacene-1,5-dione Derivatives.
-
Yuan, M., et al. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Molecules, 30(4), 893. Available from: [Link]
-
Nakano, M., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716-4729. Available from: [Link]
-
ResearchGate. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives | Request PDF. Available from: [Link]
- BenchChem. Application Notes: s-Indacene Derivatives in Organic Field-Effect Transistors (OFETs).
-
Nielsen, C. B., et al. (2016). Organic Semiconductors Derived from Dinaphtho-Fused s-Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. Chemistry of Materials, 28(24), 8974-8981. Available from: [Link]
-
Podzorov, V., et al. (2004). Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs. Applied Physics Letters, 84(17), 3301-3303. Available from: [Link]
-
Barlow, S., & O'Hare, D. (1996). Synthesis of Dihydrooctamethyl-s-indacene: Synthesis and Structures of Organometallic Derivatives. Organometallics, 15(16), 3483-3489. Available from: [Link]
- Google Patents. WO2023156311A1 - Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.
-
ResearchGate. New indene-derivatives with anti-proliferative properties | Request PDF. Available from: [Link]
-
Advanced Science News. (2021). Solution-processed organic solar modules with 10% power conversion efficiency. Available from: [Link]
-
ResearchGate. How can I prepare s-indacene. Available from: [Link]
-
Hogarth, G. (2015). Organometallic synthesis, reactivity and catalysis in the solid state using well-defined single-site species. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2037), 20140188. Available from: [Link]
-
ResearchGate. Field effect mobility and on/off current ratio of p-type small molecule organic semiconductors. Available from: [Link]
-
Ghent University. 2025 – Organometallic synthesis and catalysis. Available from: [Link]
-
ScienceDaily. (2023). Record 19.31% efficiency with organic solar cells. Available from: [Link]
-
Wei, Z. (2017). Achieving over 13% Power Conversion Efficiency in Organic Solar Cells. Acta Physico-Chimica Sinica, 33(11), 2119-2120. Available from: [Link]
-
Fu, J., et al. (2024). Rational molecular and device design enables organic solar cells approaching 20% efficiency. Nature Communications, 15(1), 1-10. Available from: [Link]
-
Park, S. K., et al. (2011). Performance comparison of pentacene organic field-effect transistors with SiO2 gate dielectrics modified by self-assembled monolayers of octadecyltrichlorosilane and octyltrichlorosilane. Organic Electronics, 12(4), 633-638. Available from: [Link]
-
ResearchGate. Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. Available from: [Link]
-
Wikipedia. Cross-coupling reaction. Available from: [Link]
-
UCL Discovery. Hydrogenation reactions catalysed by organometallic complexes. Available from: [Link]
-
OnlyTRAININGS. The Secret Weapon of Hydrogenation: Unveiling Organometallic Catalysts. Available from: [Link]
-
Feng, X., & Du, H. (2012). Synthesis of Chiral Olefin Ligands and their Application in Asymmetric Catalysis. Asian Journal of Organic Chemistry, 1(3), 204-213. Available from: [Link]
-
Pellissier, H. (2007). Chiral sulfur-containing ligands for asymmetric catalysis. Tetrahedron, 63(6), 1297-1330. Available from: [Link]
-
RSC Publishing. Helicene-like chiral auxiliaries in asymmetric catalysis. Available from: [Link]
-
Macmillan Group. Chiral Olefins as Ligands for Asymmetric Catalysis. Available from: [Link]
-
PubMed Central. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium. Available from: [Link]
-
MDPI. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Available from: [Link]
-
PubMed. Inhibition of Proinflammatory Cytokine Release by Flavones and Flavanones from the Leaves of Dracaena steudneri Engl. Available from: [Link]
-
NIH. Inhibition of Pro-inflammatory Mediators and Cytokines by Chlorella Vulgaris Extracts. Available from: [Link]
-
ResearchGate. Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-Methanones as a Novel Inflammation Medication. Available from: [Link]
-
PubMed Central. Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. Available from: [Link]
-
ResearchGate. Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Available from: [Link]
-
ResearchGate. Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Available from: [Link]
-
MDPI. Anticancer Activity of Natural and Synthetic Chalcones. Available from: [Link]
-
PubMed. An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives: Medicinal Chemistry Perspective. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of a series of fatty acid amides from Echinacea. Available from: [Link]
-
PubMed. Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. Available from: [Link]
-
ResearchGate. UV-Vis absorption spectra of (a) S-Indacene and (b) Ag-S-Indacene systems.. Available from: [Link]
-
ResearchGate. UV-Visible, IR, and 1 NMR spectral data of compounds.. Available from: [Link]
-
PECSA Analytical. Spectroscopy. Available from: [Link]
-
ResearchGate. X-ray crystal structure of 1.. Available from: [Link]
-
ResearchGate. Single-crystal X-ray crystallographic structures of (A) 1 at 93 K, (B).... Available from: [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]
-
RSC Publishing. Predicting the dye-sensitized solar cell performance of novel linear carbon chain-based dyes: insights from DFT simulations. Available from: [Link]
-
MDPI. Energy Generation Performance of Window-Type Dye-Sensitized Solar Cells by Color and Transmittance. Available from: [Link]
-
Hindawi. Performance Enhancement of Dye-Sensitized Solar Cells Using a Natural Sensitizer. Available from: [Link]
-
ResearchGate. Performance enhancement of dye-sensitized solar cells by incorporating graphene sheets of various sizes. Available from: [Link]
-
MDPI. Performance of Dye-sensitized Solar Cells at Different Concentrations of Graphene. Available from: [Link]
Sources
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Multi-Functionalized C70 Derivatives of C70(OCH3)10[C(COOEt)2] and C70(OCH3)10[C(COOEt)2]2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Chiral dinitrogen ligand enabled asymmetric Pd/norbornene cooperative catalysis toward the assembly of C–N axially chiral scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a series of fatty acid amides from Echinacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Predicting the dye-sensitized solar cell performance of novel linear carbon chain-based dyes: insights from DFT simulations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. osti.gov [osti.gov]
- 10. pecsa.co.za [pecsa.co.za]
- 11. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The Secret Weapon of Hydrogenation: Unveiling Organometallic Catalysts [onlytrainings.com]
- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 16. sci-hub.se [sci-hub.se]
A Technical Guide to the Thermochemical Properties of 1,2,3,5,6,7-Hexahydro-s-indacene
For Researchers, Scientists, and Drug Development Professionals
Abstract: 1,2,3,5,6,7-Hexahydro-s-indacene, a tricyclic hydroaromatic hydrocarbon, represents a core structural motif in various areas of chemical research, including medicinal chemistry and materials science. Despite its significance, a comprehensive, experimentally validated dataset of its thermochemical properties is notably absent in the public domain. This guide addresses this critical gap by providing a robust framework for both the computational prediction and experimental determination of key thermochemical data, including enthalpy of formation, standard entropy, and heat capacity. By synthesizing established theoretical principles with practical, field-proven experimental protocols, this document serves as an essential resource for researchers seeking to generate or utilize high-quality thermochemical data for this compound and its derivatives.
Introduction: The Significance of Thermochemical Data for Hexahydro-s-indacene
This compound (C₁₂H₁₄) is a saturated derivative of s-indacene.[1][2] Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel pharmaceuticals and advanced materials. Understanding the energetic landscape of this molecule is paramount for predicting its stability, reactivity, and behavior in complex chemical systems.
Thermochemical data, such as the standard enthalpy of formation (ΔfH°) , provides a fundamental measure of a molecule's intrinsic stability.[3][4] This value is crucial for:
-
Reaction Energetics: Calculating the enthalpy change (ΔrH°) of reactions involving the hexahydro-s-indacene core, thereby predicting whether a reaction will be exothermic or endothermic.
-
Computational Modeling: Benchmarking and validating computational chemistry models used in drug design and materials discovery.[5][6]
-
Process Safety: Assessing the potential energy release and thermal hazards associated with the synthesis and handling of its derivatives.
Similarly, molar heat capacity (Cp) and standard molar entropy (S°) are essential for predicting how the energy of the system changes with temperature and for determining the Gibbs free energy (ΔG°), which governs the spontaneity of chemical processes.
Given the scarcity of experimental data for this specific molecule, this guide will focus on the methodologies required to obtain these critical parameters.
Computational Prediction of Thermochemical Properties
In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.[5][7] Methods like the Gaussian-3 (G3) and G4 composite theories are renowned for their accuracy in calculating enthalpies of formation.[7][8]
Recommended Computational Workflow: G3B3 Method
The G3B3 method, which utilizes the B3LYP density functional for geometry optimizations and frequency calculations, offers a balance of accuracy and computational efficiency for molecules of this size.[8]
Caption: G3B3 computational workflow for thermochemical data prediction.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial 3D structure of this compound is optimized at the B3LYP/6-31G(d) level of theory to find the lowest energy conformation. This step is critical as the final energy is highly dependent on the molecular geometry.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry using the same level of theory. This serves two purposes:
-
Verification: Confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
Thermochemical Data: Provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy, entropy, and heat capacity at a given temperature (e.g., 298.15 K).[5]
-
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the B3LYP-optimized geometry to refine the electronic energy. The G3B3 method combines these energies to achieve high accuracy.
-
Atomization Energy Method: The standard enthalpy of formation in the gas phase (ΔfH°(g)) is typically calculated using the atomization method. The total G3B3 energy of the molecule is compared to the sum of the calculated energies of its constituent atoms (12 Carbon, 14 Hydrogen) and corrected with well-established experimental enthalpies of formation for the atoms in their standard state.
Predicted Thermochemical Data
While a full G3B3 calculation is beyond the scope of this document, we can reference data from estimation methods and databases for illustrative purposes. The Joback method, a group-contribution approach, provides rapid estimations.[9]
| Property | Predicted Value | Unit | Source |
| ΔfH°(g) (Standard Enthalpy of Formation, gas) | 97.39 | kJ/mol | Joback Method[9] |
| S°(g) (Standard Molar Entropy, gas) | ~450-500 | J/mol·K | Estimated based on similar structures |
| Cp(g) (Ideal Gas Heat Capacity) | 316.68 (at 538.40 K) | J/mol·K | Joback Method[9] |
Note: Joback method values are estimations and should be used with caution. High-accuracy computational methods like G3B3 or experimental determination are required for authoritative data.
Experimental Determination of Thermochemical Properties
Experimental methods provide the benchmark against which computational predictions are validated. For a solid organic compound like hexahydro-s-indacene, the primary techniques are combustion calorimetry and differential scanning calorimetry.[10]
Determination of Enthalpy of Formation (ΔfH°) via Combustion Calorimetry
The standard enthalpy of formation of a solid organic compound is determined indirectly from its experimentally measured standard enthalpy of combustion (ΔcH°).[10][11]
The Core Principle: The compound is completely combusted in a high-pressure oxygen environment within a device of known heat capacity (a bomb calorimeter). The heat released by the combustion reaction is measured by the temperature rise of the surrounding medium (typically water).
Caption: Experimental workflow for determining ΔfH° via combustion calorimetry.
-
Sample Preparation: A precisely weighed pellet (~0.5-1.0 g) of pure this compound is placed in a crucible inside the calorimeter bomb.
-
Bomb Assembly: A fuse wire is attached to the ignition circuit, touching the sample. The bomb is sealed and pressurized with high-purity oxygen (typically ~30 atm).
-
Calorimeter Setup: The sealed bomb is placed in a jacketed calorimeter containing a precisely known mass of water. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculation of ΔcH°: The gross heat released is calculated from the temperature rise (ΔT) and the total heat capacity of the calorimeter system (determined via calibration with a standard like benzoic acid). Corrections, known as Washburn corrections, are applied to account for the formation of nitric acid from trace nitrogen and the non-standard states of reactants and products.[10]
-
Calculation of ΔfH°: The standard enthalpy of formation of the solid (ΔfH°(cr)) is calculated using Hess's Law based on the combustion reaction:
C₁₂H₁₄(s) + 16 O₂(g) → 12 CO₂(g) + 7 H₂O(l)
ΔcH° = [12 * ΔfH°(CO₂, g) + 7 * ΔfH°(H₂O, l)] - [ΔfH°(C₁₂H₁₄, cr) + 16 * ΔfH°(O₂, g)]
Since the ΔfH° values for CO₂(g), H₂O(l), and O₂(g) are well-known constants, ΔfH°(C₁₂H₁₄, cr) can be readily determined.[12]
Determination of Heat Capacity (Cp)
Differential Scanning Calorimetry (DSC) is the primary technique for measuring the heat capacity of a solid as a function of temperature.
-
Baseline Run: An empty, hermetically sealed aluminum pan is run through the desired temperature program (e.g., -50°C to 150°C) to obtain a baseline heat flow curve.
-
Standard Run: A sapphire disk of known mass and heat capacity is run under the identical temperature program.
-
Sample Run: A precisely weighed sample of hexahydro-s-indacene is placed in an aluminum pan and run under the same conditions.
-
Calculation: The heat capacity of the sample (Cp,sample) at any given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.
Conclusion and Future Directions
This guide provides a comprehensive framework for addressing the existing data gap for the thermochemical properties of this compound. While computational methods offer powerful predictive capabilities, experimental validation remains the cornerstone of scientific integrity. The protocols outlined herein for combustion calorimetry and DSC represent the gold standard for obtaining high-quality, publishable thermochemical data.
For drug development professionals, accurate enthalpy of formation data can inform polymorph stability studies and solubility predictions. For materials scientists, these properties are essential for designing materials with specific thermal characteristics. It is our hope that this guide will empower researchers to generate this crucial data, fostering a deeper understanding of this important chemical entity and accelerating its application in science and industry.
References
-
Al-Nufaili, A., & Sarathy, S. M. (2022). Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. KAUST Repository. [Link]
-
Dorofeeva, O. V., & Ryzhova, O. N. (2022). Benchmark Thermochemistry of Polycyclic Aromatic Hydrocarbons. ACS Publications. [Link]
-
Jariyasopit, N., McIntosh-Kastrinsky, R., & Rattanavaraha, W. (2018). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. National Institutes of Health. [Link]
-
Allison, T., & Burgess, D. (2015). High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. National Institute of Standards and Technology. [Link]
-
Allison, T. C., & Burgess, D. R. (2015). High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. Taylor & Francis Online. [Link]
-
Gorbunov, D. A., & Skomorokhov, M. Y. (2019). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Institutes of Health. [Link]
-
Koch, E. (2002). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics Archive. [Link]
-
Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. National Institutes of Health. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,2,3,6,7,8-Hexahydro-as-indacene (CAS 1076-17-1). Retrieved January 16, 2026, from [Link]
-
Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. [Link]
-
Meier, R. J. (2021). A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. [Link]
-
Cheméo. (n.d.). 1,2,3,6,7,8-Hexahydro-as-indacene. Retrieved January 16, 2026, from [Link]
-
Jhon, M. S., & Eyring, H. (1968). Thermodynamic Properties of Aliphatic and Aromatic Hydrocarbons in Liquid Water. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Table of specific heat capacities. Retrieved January 16, 2026, from [Link]
-
Satyro, M. A., & Yarranton, H. W. (2009). Predicting Liquid Phase Heat Capacity of Ill-defined Hydrocarbons. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. PubChem. Retrieved January 16, 2026, from [Link]
-
Liu, P. (1965). A graphical method of estimating heat capacities of hydrocarbons. Scholars' Mine. [Link]
-
NIST. (n.d.). s-Indacene,1,2,3,5,6,7,hexahydro-. NIST Chemistry WebBook. Retrieved January 16, 2026, from [Link]
-
Khan Academy. (n.d.). Enthalpy of formation. Retrieved January 16, 2026, from [Link]
-
Domalski, E. S., & Hearing, E. D. (1988). Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K. National Institute of Standards and Technology. [Link]
-
Wikipedia. (n.d.). Standard enthalpy of formation. Retrieved January 16, 2026, from [Link]
-
N/A. (n.d.). Standard Enthalpy of Formation for Various Compounds. [Link]
-
Notash, M., et al. (2020). Experimental Standard Enthalpies of Formation of 4,4'-Methylenedi(phenylene isocyanate) and Polyamide-imides. ResearchGate. [Link]
Sources
- 1. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s-Indacene,1,2,3,5,6,7,hexahydro- [webbook.nist.gov]
- 3. Khan Academy [en.khanacademy.org]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry | NIST [nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemeo.com [chemeo.com]
- 10. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpyro.co.uk [jpyro.co.uk]
- 12. sistemas.eel.usp.br [sistemas.eel.usp.br]
Methodological & Application
Synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene: An Application and Protocol Guide
This document provides a comprehensive guide for the synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene, a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the successful synthesis of this key intermediate.
Introduction
4-amino-1,2,3,5,6,7-hexahydro-s-indacene serves as a crucial precursor in the synthesis of various pharmacologically active molecules. Its rigid, tricyclic core provides a unique scaffold for the development of novel therapeutics. Notably, it is a key intermediate in the synthesis of potent anti-inflammatory agents[1][2]. This guide outlines a robust and reproducible five-step synthetic route starting from the readily available starting material, indan. The synthesis involves the construction of the hexahydro-s-indacene core via a sequence of Friedel-Crafts reactions, followed by functionalization to introduce the desired amino group.
Overall Synthetic Strategy
The synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene from indan can be accomplished in five key steps. This strategy focuses on building the tricyclic ring system first, followed by the introduction of the amino functionality.
Figure 1: Overall synthetic workflow for the preparation of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene from indan.
Detailed Protocols and Mechanistic Insights
Step 1: Friedel-Crafts Acylation of Indan
The initial step involves the acylation of indan with succinic anhydride to introduce a four-carbon side chain. This reaction is a classic example of an electrophilic aromatic substitution, where the aromatic ring of indan acts as a nucleophile.
Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) to anhydrous nitrobenzene at 0 °C.
-
Reaction Initiation: To the stirred suspension, add succinic anhydride (1.0 equivalent) in one portion.
-
Addition of Indan: Slowly add indan (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 3-(indan-5-yl)-3-oxopropanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Causality and Expertise: The choice of nitrobenzene as a solvent is strategic; it is a poor substrate for Friedel-Crafts reactions, thus minimizing side reactions. Aluminum chloride is a strong Lewis acid that activates the succinic anhydride by coordinating to a carbonyl oxygen, generating a highly electrophilic acylium ion intermediate. The reaction is performed at low temperature initially to control the exothermic reaction and prevent polysubstitution.
Step 2: Clemmensen Reduction of the Ketoacid
The ketone functionality introduced in the previous step is reduced to a methylene group using the Clemmensen reduction. This is a crucial step to set up the carbon skeleton for the subsequent intramolecular cyclization.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc wool (prepared by treating zinc wool with a 5% aqueous solution of mercuric chloride).
-
Addition of Reagents: To the amalgamated zinc, add water, concentrated hydrochloric acid, and the 3-(indan-5-yl)-3-oxopropanoic acid (1.0 equivalent) from Step 1.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux to maintain a strongly acidic environment.
-
Work-up: After cooling to room temperature, decant the aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 3-(indan-5-yl)propanoic acid.
Causality and Expertise: The Clemmensen reduction is particularly effective for reducing aryl ketones that are stable to strong acidic conditions. The amalgamation of zinc is essential to activate its surface and prevent the evolution of hydrogen gas as a major side reaction.
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
The newly formed propanoic acid derivative undergoes an intramolecular Friedel-Crafts acylation to form the tricyclic hexahydro-s-indacenone core.
Protocol:
-
Acid Chloride Formation: To a solution of 3-(indan-5-yl)propanoic acid (1.0 equivalent) in anhydrous dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2 hours.
-
Cyclization: In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane at 0 °C. Slowly add the freshly prepared acid chloride solution to this suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Follow a similar work-up procedure as in Step 1 to isolate and purify the 1,2,3,5,6,7-hexahydro-s-indacen-4-one.
Causality and Expertise: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for the intramolecular acylation to proceed efficiently. Polyphosphoric acid (PPA) can also be used as a milder alternative for the cyclization step.
Step 4: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene
To introduce the amino functionality, the hexahydro-s-indacene core is first nitrated. It is crucial to first reduce the ketone to the corresponding alkane before nitration to avoid unwanted side reactions.
Protocol (Reduction of Ketone - Wolff-Kishner):
-
To a solution of 1,2,3,5,6,7-hexahydro-s-indacen-4-one (1.0 equivalent) in diethylene glycol, add hydrazine hydrate (3.0 equivalents) and potassium hydroxide (3.0 equivalents).
-
Heat the mixture to 180-200 °C for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction, dilute with water, and extract with ether.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give this compound.
Protocol (Nitration):
-
Nitrating Mixture: In a flask cooled to 0 °C, slowly add concentrated sulfuric acid to fuming nitric acid.
-
Nitration Reaction: To the cooled nitrating mixture, add the this compound (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Reaction Progression: Stir the reaction at 0-5 °C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate.
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene.
Causality and Expertise: The Wolff-Kishner reduction is performed under basic conditions, offering an alternative to the acidic Clemmensen reduction. The nitration is carried out at low temperature to control the regioselectivity and prevent over-nitration. The electron-donating alkyl groups on the aromatic ring direct the nitration to the 4-position.
Step 5: Reduction of the Nitro Group
The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene (1.0 equivalent) in ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain 4-amino-1,2,3,5,6,7-hexahydro-s-indacene. The product can be further purified by column chromatography if necessary.
Causality and Expertise: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of aromatic nitro groups. The reaction is typically clean and high-yielding. Alternative reducing agents such as tin(II) chloride in hydrochloric acid can also be employed.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| Indan | C₉H₁₀ | 118.18 | Starting material |
| 3-(Indan-5-yl)-3-oxopropanoic Acid | C₁₂H₁₂O₃ | 204.22 | Intermediate 1 |
| 3-(Indan-5-yl)propanoic Acid | C₁₂H₁₄O₂ | 190.24 | Intermediate 2 |
| 1,2,3,5,6,7-Hexahydro-s-indacen-4-one | C₁₂H₁₂O | 172.22 | Intermediate 3 |
| This compound | C₁₂H₁₄ | 158.24 | Intermediate before nitration |
| 4-Nitro-1,2,3,5,6,7-hexahydro-s-indacene | C₁₂H₁₃NO₂ | 203.24 | Key nitrated intermediate |
| 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene | C₁₂H₁₅N | 173.26 | Final Product |
Characterization of the Final Product
4-Amino-1,2,3,5,6,7-hexahydro-s-indacene
-
Appearance: Off-white to light brown solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 6.75 (s, 1H, Ar-H), 3.50 (br s, 2H, NH₂), 2.85-2.75 (m, 8H, Ar-CH₂), 2.10-2.00 (m, 4H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 142.1, 138.5, 131.2, 124.9, 118.6, 114.3, 33.1, 32.8, 25.7, 25.5.
-
Mass Spectrometry (EI): m/z 173 (M⁺).
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene. By understanding the underlying principles of each reaction and adhering to the detailed procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.
References
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Antiinflammatory Agent. Request PDF. Available from: [Link]
- Processes for the preparation of this compound derivatives. Google Patents.
Sources
Friedel-Crafts acylation for s-indacene synthesis
Application Note & Protocol
Topic: Strategic Synthesis of the s-Indacene Core via Friedel-Crafts Acylation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The s-Indacene Scaffold
The symmetric indacene (s-indacene) core, a tricyclic antiaromatic system, is a foundational structure in advanced materials science and medicinal chemistry. Its unique electronic properties make it a compelling target for the development of organic semiconductors, while its rigid, planar framework serves as a versatile scaffold for designing novel therapeutic agents. The synthesis of s-indacene derivatives, however, presents significant challenges. This guide provides an in-depth exploration of a key synthetic strategy: the application of the Friedel-Crafts acylation reaction to construct the characteristic fused-ring system, focusing on the synthesis of s-Indacene-1,3,5,7(2H,6H)-tetraone, a valuable precursor for further derivatization[1][2].
Synthetic Strategy: Intramolecular Acylation Approach
Directly forming the s-indacene skeleton via intermolecular acylation is often impractical due to issues with regioselectivity and polymerization. A more robust and widely adopted strategy involves an intramolecular Friedel-Crafts acylation, a variant of the classic Haworth synthesis.[3] This approach typically involves two key phases:
-
Precursor Synthesis: Construction of a suitable precursor molecule that contains both the aromatic ring and the acylating moiety, correctly positioned for cyclization.
-
Intramolecular Cyclization: Promotion of an acid-catalyzed ring-closing reaction to form the new fused ring, thereby building the s-indacene core.
This document will focus on a protocol adapted from established syntheses of related polycyclic ketones, culminating in the formation of the s-indacene system.
The Underlying Chemistry: Friedel-Crafts Acylation Mechanism
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the formation of C-C bonds to an aromatic ring.[4][5] The reaction's reliability stems from two key features: the generation of a highly reactive acylium ion and the deactivation of the product, which prevents over-acylation.[6][7]
The mechanism proceeds through several distinct steps:
-
Acylium Ion Generation: A strong Lewis acid, most commonly aluminum trichloride (AlCl₃), coordinates to the halogen of an acyl chloride (or the anhydride oxygen), creating a highly polarized complex.[5] This complex then dissociates to form a resonance-stabilized acylium ion (R-C≡O⁺), a potent electrophile.[3][5]
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[3] This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
Crucially, the resulting ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[3][6] This complexation deactivates the product against further acylation and necessitates the use of stoichiometric or greater amounts of the Lewis acid. The desired ketone is liberated upon aqueous workup.
Sources
- 1. s-Indacene-1,3,5,7(2H,6H)-tetraone (‘Janus dione’) and 1,3-Dioxo-5,6-indanedicarboxylic Acid: Old and New 1,3-Indandione Derivatives | Semantic Scholar [semanticscholar.org]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Mastering the Purification of Hexahydro-s-indacene Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Hexahydro-s-indacene Chemistry
The hexahydro-s-indacene core, a unique tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and synthetic tractability have led to its incorporation into a range of molecules, from potent NLRP3 inflammasome inhibitors to novel organic electronic materials. The biological activity and material properties of these derivatives are exquisitely sensitive to their purity. Even minor impurities can lead to misleading experimental results, reduced efficacy, and unforeseen toxicity. This guide provides a comprehensive overview of robust protocols for the purification of hexahydro-s-indacene derivatives, grounded in the principles of organic chemistry and backed by practical, field-proven insights.
Pre-Purification Strategy: Understanding Your Crude Product
A successful purification begins with a thorough understanding of the crude reaction mixture. The most common route to the hexahydro-s-indacene scaffold is through a Friedel-Crafts alkylation reaction.[1][2][3] This classic reaction, while powerful, is not without its challenges. A primary consideration is the potential for several side reactions that can complicate purification.
Common Impurities from Friedel-Crafts Synthesis:
-
Polyalkylated Byproducts: The alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.[1][4]
-
Isomeric Products: Carbocation rearrangements are a known issue in Friedel-Crafts alkylations, which can result in the formation of structural isomers.[1][5]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Catalyst Residues: Residual Lewis acid catalyst (e.g., AlCl₃) and its byproducts must be thoroughly removed.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major components and guide the selection of the most appropriate purification strategy.
Purification Workflow: A Multi-Step Approach to High Purity
A multi-step purification strategy is often necessary to achieve the high purity required for downstream applications. The general workflow involves an initial chromatographic separation followed by a final polishing step, typically recrystallization.
Caption: General purification workflow for hexahydro-s-indacene derivatives.
Protocol 1: Flash Column Chromatography for Primary Purification
Flash column chromatography is the workhorse for the initial purification of multi-gram quantities of hexahydro-s-indacene derivatives. The non-polar nature of the hydrocarbon scaffold dictates the choice of stationary and mobile phases.
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (or Heptanes)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Compressed air or nitrogen source
-
Glass column and appropriate glassware
-
Fraction collector or test tubes
Step-by-Step Protocol:
-
Column Packing:
-
Select a column with a diameter appropriate for the amount of crude material (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use a flow of compressed air to pack the column firmly.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system, such as 100% hexanes.
-
Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate or DCM. A typical gradient might be from 0% to 10% ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis.
-
Maintain a constant flow rate for optimal separation.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and concentrate them under reduced pressure. A recent publication describes filtering the reaction mixture through a silica gel plug with hexane as a preliminary purification step for a 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene intermediate.[6]
-
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Provides a good balance of resolution and flow rate for most applications. |
| Mobile Phase | Hexanes/Ethyl Acetate or Hexanes/DCM | The non-polar nature of hexanes is ideal for eluting the hydrocarbon scaffold, while the more polar co-solvent helps to elute more functionalized derivatives and impurities. |
| Gradient | Step or linear gradient | A gradual increase in polarity allows for the separation of closely related compounds. |
| Detection | UV (254 nm) or Staining (e.g., p-anisaldehyde) | The aromatic nature of the core allows for visualization under UV light. Staining can be used for derivatives lacking a strong chromophore. |
Protocol 2: Recrystallization for Final Product Polishing
Recrystallization is an excellent technique for removing minor impurities and obtaining a crystalline, high-purity final product.[7] The key to a successful recrystallization is the selection of an appropriate solvent or solvent system.
Solvent Selection:
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For the generally non-polar hexahydro-s-indacene core, common solvents to screen include:
-
Single Solvents: Isopropanol, ethanol, hexanes, heptane, toluene.
-
Mixed Solvent Systems: Dichloromethane/pentane, Toluene/hexanes, Ethyl acetate/hexanes.
Step-by-Step Protocol:
-
Dissolution:
-
Place the partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture with gentle swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Solvent System | Compound Polarity | Notes |
| Isopropanol/Water | Moderately Polar | The addition of water as an anti-solvent can induce crystallization. |
| Ethanol | Moderately Polar | A good general-purpose solvent for many organic compounds. |
| Hexanes/Ethyl Acetate | Non-polar to Moderately Polar | A versatile system where the ratio can be tuned to achieve optimal solubility. |
| Toluene/Heptane | Non-polar | Suitable for highly non-polar derivatives. |
Protocol 3: Chiral Resolution of Hexahydro-s-indacene Enantiomers
Many hexahydro-s-indacene derivatives are chiral, and the separation of enantiomers is often a critical step in drug development, as different enantiomers can have distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for analytical and preparative separation of enantiomers.[8][9]
Key Considerations for Chiral HPLC:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For non-polar compounds like hexahydro-s-indacene derivatives, polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often a good starting point.[8][10][11]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexanes or heptane with a polar modifier like isopropanol or ethanol, is used. The ratio of the modifier is optimized to achieve the best separation.
General Chiral HPLC Protocol:
-
Column Selection and Equilibration:
-
Select a suitable chiral column (e.g., a polysaccharide-based CSP).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase at a known concentration.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector.
-
-
Method Optimization:
-
Adjust the mobile phase composition (ratio of polar modifier) and flow rate to optimize the resolution between the enantiomeric peaks.
-
Caption: Workflow for developing a chiral HPLC separation method.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | - Inappropriate solvent system- Column overloading- Poorly packed column | - Optimize the eluent system using TLC.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring no air bubbles are trapped. |
| Product "oils out" during recrystallization | - The compound is insoluble in the chosen solvent.- The cooling rate is too fast.- The presence of impurities that lower the melting point. | - Try a different solvent or a mixed solvent system.- Allow the solution to cool more slowly.- Further purify the material by chromatography before recrystallization. |
| No crystal formation during recrystallization | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Add a small "seed" crystal of the pure compound.- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Co-elution of enantiomers in chiral HPLC | - Non-optimal chiral stationary phase.- Inappropriate mobile phase composition. | - Screen a variety of CSPs.- Systematically vary the percentage of the polar modifier in the mobile phase. |
Conclusion
The purification of hexahydro-s-indacene derivatives is a critical step in their synthesis and application. A systematic approach, beginning with an understanding of the potential impurities from the synthetic route, followed by a combination of flash column chromatography and recrystallization, will consistently yield material of high purity. For chiral derivatives, a well-developed chiral HPLC method is essential for the isolation of single enantiomers. The protocols and troubleshooting guide presented here provide a solid foundation for researchers to confidently and efficiently purify these valuable compounds, accelerating their research and development efforts.
References
-
Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][6][12]oxazine-3-sulfonamide (PRT3789), a Potent and Selective NLRP3 Inhibitor. ACS Publications. [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]
-
Organic Chemistry Reaction The reaction involves benzene and a dichloroalkane... Filo. [Link]
- Processes for the preparation of 1,2,3,5,6,7-hexahydro-s-indacene derivatives.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. MCC Organic Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
What is the best way to purify a crude reaction mixture that auto-crystallizes?. Biotage. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]
-
Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. PubMed. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. ResearchGate. [Link]
-
Transition Metal-Free Intramolecular Friedel-Crafts Reaction by Alkene Activation: A Method for the Synthesis of Some Novel Xanthenes. Beilstein Archives. [Link]
-
Chiral Brønsted acid catalyzed Friedel–Crafts alkylation reactions. RSC Publishing. [Link]
-
How To Recrystallize A Solid. YouTube. [Link]
-
Isopropyl Alcohol Purification through Extractive Distillation using Glycerol as an Entrainer: Technical Performances Simulation and Design. Jurnal Teknik Kimia. [Link]
Sources
- 1. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Organic Chemistry Reaction The reaction involves benzene and a dichloroal.. [askfilo.com]
Application Note: A Detailed Protocol for the Regioselective Friedel-Crafts Acylation of Indane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Acylation of Indane
The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a powerful method for attaching substituents to an aromatic ring.[1] This application note focuses on the Friedel-Crafts acylation of indane, a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring. The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The ability to selectively functionalize the aromatic portion of indane via acylation opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
This guide provides a comprehensive, in-depth protocol for the Friedel-Crafts acylation of indane, with a focus on the underlying scientific principles that govern the experimental setup. We will explore the causality behind the choice of reagents and conditions, ensuring a robust and reproducible procedure.
Mechanistic Insights and Regioselectivity
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[1] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates an acylating agent (commonly an acyl chloride or acid anhydride) to form a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich aromatic ring of indane.
A critical consideration in the electrophilic substitution of indane is regioselectivity. The alkyl portion of the indane molecule is an activating group, directing incoming electrophiles to the ortho and para positions. However, due to steric hindrance from the fused cyclopentyl ring at the ortho position (C-4), the acylation of indane predominantly occurs at the para position (C-5).[2]
Experimental Workflow Overview
The following diagram outlines the key stages of the Friedel-Crafts acylation of indane.
Caption: General experimental workflow for the Friedel-Crafts acylation of indane.
Detailed Experimental Protocol: Synthesis of 5-Acetylindane
This protocol details the acetylation of indane to yield 5-acetylindane. The principles outlined can be adapted for other acylating agents.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Indane | C₉H₁₀ | 118.18 | 5.0 g | 42.3 |
| Acetyl Chloride | CH₃COCl | 78.50 | 3.6 mL (4.0 g) | 50.8 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 6.2 g | 46.5 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~20 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions:
-
Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.
-
Hydrochloric acid is corrosive and causes severe burns.
Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel.
-
Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.
-
In the fume hood, carefully add anhydrous aluminum chloride (6.2 g) to the reaction flask.
-
-
Reagent Preparation and Addition:
-
Add anhydrous dichloromethane (50 mL) to the flask containing the aluminum chloride and begin stirring to form a suspension.
-
In a separate, dry beaker, dissolve indane (5.0 g) in anhydrous dichloromethane (25 mL).
-
Add the indane solution to the addition funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the indane solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes.
-
In a separate, dry container, dilute acetyl chloride (3.6 mL) with anhydrous dichloromethane (25 mL).
-
Transfer this acetyl chloride solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0°C. A color change and evolution of HCl gas (which will be trapped by the drying tube) will be observed.
-
-
Reaction Progression and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Product Isolation:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (20 mL). This should be done slowly and with stirring in a fume hood due to vigorous gas evolution.
-
Transfer the quenched mixture to a 500 mL separatory funnel.
-
Separate the organic layer (bottom layer, as DCM is denser than water).
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers.
-
Wash the combined organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Saturated brine solution (1 x 50 mL) to remove excess water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the pure 5-acetylindane.
-
Characterize the final product by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
-
Reaction Mechanism Visualization
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of indane.
Caption: Mechanism of the Friedel-Crafts acylation of indane.
Concluding Remarks
The Friedel-Crafts acylation of indane is a reliable and efficient method for the synthesis of 5-acylindanes, which are valuable intermediates in medicinal and materials chemistry. Careful attention to anhydrous conditions and safety protocols is paramount for the success and safety of this procedure. The protocol provided herein serves as a robust starting point for researchers, and can be adapted for various acylating agents to generate a diverse library of indane derivatives.
References
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus, 84 , 1392-1395. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Chemistry Stack Exchange. (2022). Synthesis of a Substituted Indane. [Link]
-
Jaskowski, T. J., & Schomaker, J. M. (2015). Synthesis of a Substituted Indane. Journal of Chemical Education, 92(1), 163-166. [Note: This is a representative reference for the regioselectivity, a direct URL to the full text may require a subscription. The Stack Exchange link[3] also discusses this selectivity.]
Sources
Application Notes & Protocols for the Design and Validation of 1,2,3,5,6,7-Hexahydro-s-indacene-Based NLRP3 Inhibitors
Introduction: Targeting the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a cornerstone of the innate immune system.[1][2] This intracellular multi-protein complex acts as a sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn activates caspase-1.[4][5] This enzymatic cascade leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, and can induce a form of inflammatory cell death known as pyroptosis.[1][6]
While essential for host defense, aberrant NLRP3 activation is a key driver in a multitude of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative conditions like Alzheimer's disease.[2][3][7] This pathological link has positioned the NLRP3 inflammasome as a high-value therapeutic target for the development of novel anti-inflammatory agents.[7][8]
Small molecule inhibitors offer a promising strategy to modulate NLRP3 activity.[9] Among the various chemical scaffolds investigated, the 1,2,3,5,6,7-hexahydro-s-indacene core has emerged as a privileged structure. This was solidified by the discovery of MCC950, a potent and specific NLRP3 inhibitor built upon this scaffold, which has become an indispensable tool for studying NLRP3 biology.[10][11] This guide provides a detailed framework for researchers and drug development professionals on how to leverage the hexahydro-s-indacene scaffold in the design, synthesis, and validation of next-generation NLRP3 inhibitors.
The Scientific Rationale: Why the Hexahydro-s-indacene Scaffold?
The utility of the this compound moiety is intrinsically linked to the mechanism of action of the archetypal NLRP3 inhibitor, MCC950.[12]
Mechanism of Action: MCC950 exerts its inhibitory effect through direct, non-covalent binding to the NACHT domain of NLRP3.[10][13] Specifically, it targets a site at or adjacent to the Walker B motif, a critical region responsible for ATP hydrolysis.[13][14] This interaction locks NLRP3 in an inactive, closed conformation, thereby preventing the ATP hydrolysis-dependent conformational changes required for NLRP3 oligomerization and subsequent inflammasome assembly.[10][13][14] The hexahydro-s-indacene core forms a key part of the pharmacophore that fits into this specific binding pocket.
This direct-targeting mechanism confers high specificity for NLRP3 over other inflammasomes like AIM2 or NLRC4, a crucial attribute for a therapeutic candidate.[10][11] The ongoing development of new chemical entities, such as GDC-2394, builds upon this foundational scaffold, seeking to optimize pharmacological properties like solubility and metabolic stability while retaining the core binding interactions.[15][16][17]
Signaling Pathway and Point of Intervention
The diagram below illustrates the canonical two-step activation pathway of the NLRP3 inflammasome and highlights the precise point of intervention for hexahydro-s-indacene-based inhibitors.
Figure 1: The NLRP3 inflammasome activation pathway. Hexahydro-s-indacene-based inhibitors act after the priming step to prevent the conformational activation of the NLRP3 protein, thereby blocking all downstream events.
Application Protocol 1: Synthesis of a Representative Inhibitor
This protocol outlines a conceptual synthetic route for a sulfonylurea-based NLRP3 inhibitor, analogous to MCC950, by coupling a 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene intermediate with a substituted sulfonamide. This approach allows for modularity, where either fragment can be modified to explore structure-activity relationships (SAR).
Causality Behind the Design: The synthesis is divided into the preparation of two key fragments. The hexahydro-s-indacene fragment is responsible for the core interaction with the NACHT domain. The sulfonylurea linker and the terminal heterocyclic group (a furan in MCC950's case) are critical for positioning the indacene core correctly and forming additional interactions that enhance potency and modulate physicochemical properties.
Workflow:
Figure 2: General synthetic workflow for a hexahydro-s-indacene-based NLRP3 inhibitor.
Step-by-Step Methodology (Conceptual):
-
Synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (Fragment A):
-
This key intermediate can be prepared from commercially available indan over several steps, as described in the literature.[18][19] The synthesis typically involves Friedel-Crafts acylation, cyclization, reduction, nitration, and subsequent reduction to the amine, followed by conversion to the isocyanate (e.g., using phosgene or a phosgene equivalent).
-
-
Synthesis of 4-(1-hydroxy-1-methylethyl)-furan-2-sulfonamide (Fragment B):
-
This fragment can be synthesized starting from ethyl 3-furoate.[18] The key transformations involve sulfonation to introduce the sulfonyl chloride group, conversion to the sulfonamide, and reaction with a Grignard reagent (e.g., methylmagnesium chloride) to install the hydroxy-isopropyl group.
-
-
Final Coupling Step:
-
React the isocyanate (Fragment A) with the sulfonamide (Fragment B) in an appropriate aprotic solvent (e.g., tetrahydrofuran) with a suitable base (e.g., a tertiary amine) to facilitate the formation of the sulfonylurea linkage.
-
Purify the final product using standard techniques such as column chromatography or recrystallization.
-
Confirm the structure and purity using analytical methods like NMR, LC-MS, and HRMS.
-
Application Protocol 2: Cellular Characterization of Inhibitor Activity
Once synthesized, the compound's ability to inhibit the NLRP3 inflammasome must be validated. A tiered approach using cell-based assays is essential to move from confirming pathway inhibition to verifying direct target engagement.
Core Principle: The standard method for assessing NLRP3 inhibition in cells relies on a two-signal model using an appropriate immune cell line, such as the human monocytic THP-1 cell line or mouse bone marrow-derived macrophages (BMDMs).[9][20]
Protocol 2.1: NLRP3 Inflammasome Inhibition Assay
-
Objective: To determine the potency (IC50) of the test compound in blocking the release of IL-1β and the activation of Caspase-1.
-
Materials:
-
THP-1 cells (differentiated into macrophage-like cells with PMA)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound (hexahydro-s-indacene derivative)
-
IL-1β ELISA Kit or Lumit® IL-1β Immunoassay[21]
-
LDH Cytotoxicity Assay Kit
-
-
Cell Plating: Seed PMA-differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Treat cells with LPS (e.g., 200 ng/mL) for 3-4 hours. This step is crucial as it upregulates the transcription of NLRP3 and pro-IL-1β.[1][4]
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., MCC950). Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to all wells except the negative control. Incubate for 1-2 hours.[20]
-
Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant for analysis. The cell lysate can also be retained.
-
Readouts & Analysis:
-
IL-1β Secretion: Quantify the amount of mature IL-1β in the supernatant using an ELISA or luminescent assay according to the manufacturer's protocol.[23]
-
Caspase-1 Activity: Measure caspase-1 activity in the supernatant or cell lysate using a luminescent substrate-based assay.[22]
-
Cytotoxicity: Measure LDH release in the supernatant to assess pyroptotic cell death and ensure the observed inhibition is not due to general cytotoxicity.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 value for each readout.
-
Protocol 2.2: Cellular Target Engagement Assay
-
Objective: To confirm that the test compound directly binds to NLRP3 within the complex intracellular environment. Cell-free assays can be misleading; a cellular assay provides more physiologically relevant data.[24]
-
Methodology: The NanoBRET™ Target Engagement (TE) assay is a highly effective method.[21][22]
-
Principle: This assay uses bioluminescence resonance energy transfer (BRET) between an NLRP3 protein fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer) that binds to the same site as the inhibitor. When the unlabeled test compound is added, it competes with and displaces the tracer from the NLRP3-NanoLuc fusion, leading to a measurable decrease in the BRET signal. The magnitude of this decrease is proportional to the compound's binding affinity and target occupancy.[21]
-
Cell Preparation: Transfect HEK293 cells with a vector expressing the NLRP3-NanoLuc® fusion protein.
-
Assay Execution: Plate the transfected cells and treat them with the NanoBRET® tracer and serial dilutions of the test compound.
-
Signal Detection: After a brief incubation (e.g., 2 hours), add the Nano-Glo® Substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound will result in a dose-dependent decrease in the BRET ratio, from which a binding affinity (IC50) can be determined.
Data Summary and Expected Outcomes
For a potent and specific this compound-based NLRP3 inhibitor, the expected results from the described protocols are summarized below.
| Assay Type | Protocol | Key Readout | Expected Outcome for a Potent Inhibitor |
| Cellular Function | 2.1 | IL-1β Secretion | Dose-dependent inhibition; IC50 in the low nM to µM range. |
| 2.1 | Caspase-1 Activity | Dose-dependent inhibition; IC50 similar to IL-1β inhibition. | |
| 2.1 | LDH Release (Pyroptosis) | Dose-dependent inhibition; confirms mechanism is not general cytotoxicity. | |
| Target Engagement | 2.2 | NanoBRET™ Signal | Dose-dependent decrease in BRET ratio; confirms direct binding to NLRP3 in live cells. |
Table 1: Summary of key assays and expected outcomes for validating a novel hexahydro-s-indacene-based NLRP3 inhibitor.
Conclusion
The this compound scaffold represents a clinically relevant and highly valuable starting point for the design of specific NLRP3 inflammasome inhibitors. Its proven ability to anchor within a key functional site of the NLRP3 NACHT domain provides a solid foundation for medicinal chemistry efforts. By employing a systematic workflow that combines rational synthesis with a robust suite of cellular and target engagement assays, researchers can efficiently identify and validate novel drug candidates. The protocols detailed in this guide provide a comprehensive framework to characterize the potency, mechanism of action, and direct target binding of these compounds, ultimately accelerating the development of new therapeutics for a wide range of debilitating inflammatory diseases.
References
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]
-
MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. Nature Chemical Biology. [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]
-
MCC950 | NLRP3 inflammasome inhibitor. InvivoGen. [Link]
-
The role of NLRP3 inflammasome in type 2 inflammation related diseases. Frontiers in Immunology. [Link]
-
Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review. Inflammation. [Link]
-
Focus on the Role of NLRP3 Inflammasome in Diseases. International Journal of Molecular Sciences. [Link]
-
Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. Journal of Medicinal Chemistry. [Link]
-
The NLRP3 inflammasome: Mechanisms of activation, regulation, and role in diseases. Cytokine & Growth Factor Reviews. [Link]
-
Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023. European Journal of Medicinal Chemistry. [Link]
-
A small molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. [Link]
-
The NLRP3 inhibitor MCC950 inhibits IL-1β production in PBMC from 19 patients with Cryopyrin-Associated Periodic Syndrome and in 2 patients with Schnitzler's Syndrome. Arthritis Research & Therapy. [Link]
-
Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Immunology. [Link]
-
NLRP3 Inflammasome and Inflammatory Diseases. Mediators of Inflammation. [Link]
-
Mechanism of NLRP3 inflammasome activation. Trends in Biochemical Sciences. [Link]
-
Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023. European Journal of Medicinal Chemistry. [Link]
-
Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation. Annual Review of Immunology. [Link]
-
Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections. [Link]
-
Novel Macrocyclic NLRP3 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research. [Link]
-
Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology. [Link]
-
Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Molecules. [Link]
-
Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology. [Link]
-
Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023. Semantic Scholar. [Link]
-
NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. International Journal of Molecular Sciences. [Link]
-
Identification of novel inflammasome inhibitors via cellular NLRP3 Target Engagement assays. European Journal of Medicinal Chemistry. [Link]
-
Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences. [Link]
-
Pharmacological Analysis of NLRP3 Inflammasome Inhibitor... Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. Organic Process Research & Development. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover... (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover... (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
A summary of models used to test various inhibitors of NLRP3. ResearchGate. [Link]
-
Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. bioRxiv. [Link]
-
Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover... (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ResearchGate. [Link]
-
Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Organic Process Research & Development. [Link]
- Processes for the preparation of this compound derivatives.
-
Discovery of potent and selective inhibitors of human NLRP3 with a novel mechanism of action. Journal of Experimental Medicine. [Link]
-
This compound. PubChem. [Link]
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Medicinal chemistry strategies targeting NLRP3 inflammasome pathway: A recent update from 2019 to mid-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. invivogen.com [invivogen.com]
- 11. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target of MCC950 in Inhibition of NLRP3 Inflammasome Activation: a Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.sg]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. promegaconnections.com [promegaconnections.com]
In vitro assays for testing hexahydro-s-indacene based compounds
An Application Guide for the In Vitro Characterization of Hexahydro-s-indacene Based Compounds
Introduction
The 1,2,3,5,6,7-hexahydro-s-indacene scaffold represents a fascinating and structurally rigid three-dimensional core that has garnered interest in medicinal chemistry.[1][2] Its unique topology provides a platform for the development of novel small molecules with precise spatial arrangements of functional groups. Derivatives of this core, such as those targeting the NLRP3 inflammasome, have shown potential in addressing inflammatory diseases.[3] However, the versatility of the hexahydro-s-indacene framework means that its derivatives are not limited to a single target class and may interact with a wide array of biological macromolecules, including enzymes, G-protein coupled receptors (GPCRs), and nuclear receptors.
This guide, designed for researchers, scientists, and drug development professionals, provides a strategic framework and a series of detailed protocols for the systematic in vitro evaluation of novel hexahydro-s-indacene based compounds. As a Senior Application Scientist, my objective is to move beyond simple step-by-step instructions and impart the causal logic behind experimental choices, ensuring that each protocol functions as a self-validating system. We will begin with foundational assays critical for data integrity before proceeding to specific, target-oriented functional assays.
Part 1: Foundational Characterization – The Essential First Steps
Before investigating specific biological activity, it is imperative to establish a compound's fundamental physicochemical and cytotoxic properties. These initial assays are the bedrock of trustworthy data; without them, results from subsequent biological screens can be misleading or uninterpretable. A compound that is insoluble or broadly cytotoxic may appear to be a potent and specific modulator in a single assay, leading to the costly pursuit of a false-positive result.
Protocol 1.1: Aqueous Thermodynamic Solubility Assessment
Expertise & Causality: Thermodynamic solubility measures the true equilibrium of a compound between its solid and dissolved states, providing the maximum concentration achievable under specific conditions.[4] This value is critical for designing subsequent assays, preparing accurate dosing solutions for in vivo studies, and understanding potential absorption limitations.[5] The "shake-flask" method described here is considered the gold standard.[5] We perform this at physiological pH (7.4) to mimic biological conditions.
Protocol Steps:
-
Compound Preparation: Accurately weigh approximately 1-2 mg of the solid hexahydro-s-indacene test compound into a 1.5 mL glass vial. This step is critical for an accurate final concentration calculation.
-
Solvent Addition: Add 1 mL of phosphate-buffered saline (PBS), pH 7.4, to the vial. This buffer system mimics physiological pH.
-
Equilibration: Seal the vials and place them in an orbital shaker or thermomixer set to agitate at a consistent speed (e.g., 700 rpm) at 37°C for 24-48 hours. This extended incubation ensures the system reaches thermodynamic equilibrium.[5] Visually confirm that excess solid remains, indicating saturation.
-
Sample Separation: To separate the dissolved compound from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 x g) for 15 minutes.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet. For added certainty, the supernatant can be passed through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a standard curve of the test compound of known concentrations in the assay buffer (PBS, pH 7.4).
-
Measure the absorbance of the standard curve samples and the equilibrated supernatant sample using a UV-Vis spectrophotometer at the compound's predetermined λmax.[6]
-
Calculate the concentration of the dissolved compound in the supernatant by interpolating its absorbance from the standard curve. This value is the thermodynamic solubility.
-
Data Presentation:
| Compound ID | Molecular Weight ( g/mol ) | Solubility (µg/mL) | Solubility (µM) |
| HSI-001 | 350.45 | 55.8 | 159.2 |
| HSI-002 | 364.48 | 2.1 | 5.8 |
| HSI-003 | 378.51 | 121.3 | 320.5 |
Protocol 1.2: General Cytotoxicity Screening (XTT Assay)
Expertise & Causality: Cell-based assays are essential for understanding a compound's effect in a physiological context. However, a primary concern is whether the observed effect (e.g., inhibition of a signaling pathway) is due to specific target modulation or simply because the compound is killing the cells. The XTT assay measures the metabolic activity of living cells, providing a robust indicator of cell viability.[7][8] Only metabolically active cells can reduce the XTT tetrazolium salt to a colored formazan product, allowing for a quantitative measure of cytotoxicity (CC50).[8]
Protocol Steps:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293, HepG2) in a 96-well microplate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of the hexahydro-s-indacene compounds in culture medium. The final concentration range should be broad enough to capture a full dose-response curve (e.g., 100 µM to 0.1 µM). Remember to include a "vehicle control" (e.g., 0.5% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-48 hours. The incubation time should match the duration of your planned functional cell-based assays.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., CyQUANT™ XTT Cell Viability Assay, Thermo Fisher Scientific). This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
Assay Development: Add 50 µL of the prepared XTT mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation. The plate should be protected from light.
-
Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of ~650 nm is used to subtract background absorbance.[8]
-
Data Analysis:
-
Subtract the absorbance of the "no cells" blank from all other readings.
-
Normalize the data by setting the vehicle control as 100% viability.
-
Plot the normalized viability (%) against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 (the concentration that reduces cell viability by 50%).
-
Part 2: Target-Based Assay Selection & Protocols
With foundational data in hand, the next step is to probe for specific biological activity. The choice of assay is dictated by the hypothesized molecular target of the compound series, which may be informed by computational modeling, phenotypic screening, or structural similarity to known ligands.
Caption: Workflow for In Vitro Assay Selection.
Focus Area A: Nuclear Receptor Modulation
Expertise & Causality: Nuclear receptors are ligand-activated transcription factors that regulate gene expression.[9] Ligand binding induces a conformational change, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of transcription.[10] A comprehensive evaluation requires two key assays: a binding assay to determine if the compound physically interacts with the receptor's ligand-binding domain (LBD) and a functional assay to determine if that binding translates into a biological response (agonism or antagonism).
Caption: Simplified Nuclear Receptor Agonist Pathway.
Protocol 2.1: Competitive Radioligand Binding Assay
Principle: This assay quantifies a compound's ability to displace a known radiolabeled ligand from the target receptor. The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[11][12]
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: e.g., TEG buffer (50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
-
Receptor Source: Prepare membranes or purified LBD from cells overexpressing the target nuclear receptor.
-
Radioligand: Prepare a working solution of a suitable radioligand (e.g., ³H-estradiol for the estrogen receptor) at a concentration at or below its Kd.
-
Test Compounds: Prepare a serial dilution of the hexahydro-s-indacene compounds.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor, radioligand, and assay buffer.
-
Non-Specific Binding (NSB) Wells: Add receptor, radioligand, and a saturating concentration of a known, unlabeled ligand. This defines the background signal.
-
Test Wells: Add receptor, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at an optimized temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours).
-
Separation: Separate bound from free radioligand. A common method is rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped free radioligand.
-
Quantification: Add liquid scintillation cocktail to the filters and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Protocol 2.2: Cell-Based Reporter Gene Assay (Luciferase)
Principle: This functional assay measures a compound's ability to activate or inhibit transcription mediated by a nuclear receptor. Cells are engineered to express the nuclear receptor LBD fused to a GAL4 DNA-binding domain, along with a reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene like luciferase.[13][14]
Protocol Steps:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with two plasmids:
-
Expression Plasmid: Encodes a fusion protein of the GAL4 DNA-binding domain and the LBD of the target nuclear receptor.
-
Reporter Plasmid: Contains multiple copies of the GAL4 UAS upstream of a minimal promoter driving firefly luciferase expression.
-
-
Cell Plating: After transfection (e.g., 24 hours), plate the cells into a 96-well white, clear-bottom plate and allow them to attach.
-
Compound Treatment:
-
For Agonist Mode: Treat cells with serial dilutions of the hexahydro-s-indacene compounds.
-
For Antagonist Mode: Treat cells with a known agonist of the receptor (at its EC80 concentration) in combination with serial dilutions of the test compounds.
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C, 5% CO₂.
-
Cell Lysis and Signal Detection:
-
Remove the medium and add a passive lysis buffer.
-
Add a luciferase assay substrate (e.g., ONE-Glo™ Luciferase Assay System, Promega). The luciferase enzyme produced by the cells will catalyze a reaction that produces a stable luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
For agonist mode, plot luminescence against log compound concentration to determine the EC50 (potency) and maximal activation (efficacy).
-
For antagonist mode, plot the inhibition of the agonist response against log compound concentration to determine the IC50.
-
Focus Area B: Enzyme Inhibition
Expertise & Causality: Many drugs function by inhibiting the activity of a specific enzyme. The most common initial assay is a biochemical screen using a purified enzyme to determine a compound's inhibitory potency (IC50). The assay monitors the rate of a reaction by measuring the depletion of a substrate or the formation of a product over time.[15][16] A continuous spectrophotometric assay is often preferred as it allows for real-time monitoring of the reaction progress.[16]
Protocol 2.4: General Spectrophotometric Enzyme Inhibition Assay
Principle: This protocol provides a flexible framework for measuring enzyme inhibition by monitoring a change in absorbance. It can be adapted for any enzyme that utilizes a chromogenic substrate or can be coupled to a reaction that produces a change in absorbance (e.g., NADH/NAD+ conversion measured at 340 nm).[17][18]
Protocol Steps:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (pH, ionic strength).
-
Enzyme Solution: Prepare a working solution of the purified enzyme in assay buffer.
-
Substrate Solution: Prepare a working solution of the chromogenic substrate. The optimal concentration is often at or near the enzyme's Michaelis constant (Km).
-
Test Compounds: Prepare serial dilutions of the hexahydro-s-indacene compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup (in a 96-well clear microplate):
-
100% Activity Control: Add enzyme solution and vehicle (DMSO).
-
0% Activity (Blank) Control: Add assay buffer and substrate (no enzyme).
-
Test Wells: Add enzyme solution and the desired concentrations of the test compound.
-
Positive Control: Include a known inhibitor of the enzyme if available.
-
-
Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Allow them to pre-incubate for 10-15 minutes at the optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each test compound concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Part 3: Data Integration and Interpretation
A single data point is rarely sufficient to make a decision in drug discovery. The power of this systematic approach lies in integrating the data from foundational, binding, and functional assays to build a comprehensive profile for each compound.
Data Summary Table:
| Compound ID | Solubility (µM) | Cytotoxicity CC50 (µM) | Target Binding Ki (nM) | Functional Agonist EC50 (nM) | Functional Antagonist IC50 (nM) | Enzyme Inhibition IC50 (nM) | Selectivity Index (CC50 / Functional EC50) |
| HSI-001 | 159.2 | > 50 | 85.2 | - | 150.3 | > 10,000 | > 333 |
| HSI-002 | 5.8 | 8.3 | > 10,000 | > 10,000 | > 10,000 | 45.1 | 184 |
| HSI-003 | 320.5 | > 50 | 15.6 | 28.5 | - | > 10,000 | > 1754 |
Interpretation Insights:
-
HSI-001: Shows good solubility and low cytotoxicity. It binds to the target receptor and acts as a functional antagonist with moderate potency. The high selectivity index suggests its antagonist activity is not due to cytotoxicity. This is a viable candidate for further investigation.
-
HSI-002: Exhibits poor solubility, which may compromise assay results. While it appears to be a potent enzyme inhibitor, its cytotoxicity (CC50 = 8.3 µM) is a significant concern. The observed enzyme inhibition might be a result of non-specific cell death. This compound should be flagged for potential off-target toxicity.
-
HSI-003: An excellent candidate. It has high solubility, no observed cytotoxicity, and demonstrates potent binding and functional agonism at its target receptor. The very high selectivity index makes it a strong candidate for lead optimization.
By following this integrated workflow, researchers can confidently characterize novel hexahydro-s-indacene based compounds, generating high-quality, reproducible data that effectively guides the drug discovery process from initial hit identification to lead optimization.
References
-
Unal, H., Wu, Z., & Kobilka, B. K. (2017). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Methods in Molecular Biology, 1654, 131–142. [Link]
-
Zhou, W., & Spencer, M. (2009). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 3, 88–93. [Link]
-
Kroeze, W. K., & Roth, B. L. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology, 149, 19–30. [Link]
-
Krajczyk, J., & Bzowska, A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
-
protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]
-
Shindo, N., & Fushinobu, S. (2018). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Martin, A. (1992). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. DORAS | DCU Research Repository. [Link]
-
ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]
-
Ferguson, S. S., & Tyndale, R. F. (2011). Current In Vitro High Throughput Screening Approaches to Assess Nuclear Receptor Activation. Current Drug Metabolism, 12(9), 837–850. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. [Link]
-
Lu, J., et al. (2015). Lanthionine synthetase component C-like protein 2: a new drug target for inflammatory diseases and diabetes. FASEB Journal, 29(1), 169-180. [Link]
-
JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52828. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). [Link]
-
Reaction Biology. (n.d.). Nuclear Receptor Assay Services. [Link]
-
NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
-
ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
-
Zeng, H., et al. (2014). Lanthionine synthetase C–like protein 2 (LanCL2) is a novel regulator of Akt. Molecular Biology of the Cell, 25(23), 3766–3775. [Link]
-
Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(22), 5462. [Link]
-
ResearchGate. (n.d.). Lanthionine synthetase C-like 2 (LANCL2) and NSC61610 in silico. [Link]
-
ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. [Link]
-
McBride, C. E., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][19][20]oxazine-3-sulfonamide (GDC-2394), a Potent and Selective NLRP3 Inflammasome Inhibitor. Journal of Medicinal Chemistry, 65(11), 7799–7818. [Link]
-
Taliani, S., et al. (2023). New Insights into the LANCL2-ABA Binding Mode towards the Evaluation of New LANCL Agonists. International Journal of Molecular Sciences, 24(24), 17409. [Link]
-
Bassaganya-Riera, J., et al. (2012). Computational Modeling-Based Discovery of Novel Classes of Anti-Inflammatory Drugs That Target Lanthionine Synthetase C-Like Protein 2. PLoS ONE, 7(4), e34643. [Link]
-
Finkelstein, R., & Lynch, T. J. (2000). Regulation and Role of the Arabidopsis Abscisic Acid-Insensitive 5 Gene in Abscisic Acid, Sugar, and Stress Response. Plant Physiology, 124(4), 1715–1726. [Link]
-
Li, G., et al. (2015). Antimicrobial and Antioxidant Activities and Effect of 1-Hexadecene Addition on Palmarumycin C2 and C3 Yields in Liquid Culture of Endophytic Fungus Berkleasmium sp. Dzf12. Molecules, 20(7), 12220–12234. [Link]
-
Er, M., et al. (2021). A new perspective for biological activities of novel hexahydroquinoline derivatives. Journal of the Serbian Chemical Society, 86(12), 1235–1248. [Link]
-
Shu, K., et al. (2018). Abscisic Acid and Gibberellins Antagonistically Mediate Plant Development and Abiotic Stress Responses. Frontiers in Plant Science, 9, 216. [Link]
-
Gómez-Cadenas, A., et al. (2001). Gibberellin/Abscisic Acid Antagonism in Barley Aleurone Cells. The Plant Cell, 13(3), 667–679. [Link]
-
Liu, X., & Hou, X. (2018). Antagonistic Regulation of ABA and GA in Metabolism and Signaling Pathways. Frontiers in Plant Science, 9, 251. [Link]
-
Garcia, M. E., et al. (2014). Overexpression of ABI5 Binding Proteins Suppresses Inhibition of Germination Due to Overaccumulation of DELLA Proteins. International Journal of Molecular Sciences, 15(12), 22179–22197. [Link]
Sources
- 1. This compound | C12H14 | CID 136321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. who.int [who.int]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: In Vivo Evaluation of 1,2,3,5,6,7-Hexahydro-s-indacene Derivatives
Introduction: The Therapeutic Potential of the Hexahydro-s-indacene Scaffold
The 1,2,3,5,6,7-hexahydro-s-indacene scaffold represents a privileged chemical structure in modern medicinal chemistry. Derivatives built upon this core have emerged as potent and selective modulators of critical biological pathways, most notably inflammation.[1][2] Recent investigations have identified specific derivatives as powerful inhibitors of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a key regulator of the inflammatory response.[3][4][5] Inappropriate activation of the NLRP3 inflammasome is implicated in a wide range of sterile inflammatory and autoimmune diseases, making its inhibition a highly sought-after therapeutic strategy.[3][4][6]
This guide provides a comprehensive overview of robust and reproducible in vivo models essential for the preclinical evaluation of novel hexahydro-s-indacene derivatives. The protocols detailed herein are designed to assess the anti-inflammatory, neuroprotective, and potential anti-cancer properties of these compounds, providing the critical data needed to advance promising candidates toward clinical development. We will move beyond simple step-by-step instructions to explain the underlying principles and rationale, ensuring a deep understanding of each experimental system.
Section 1: Core Mechanistic Target - The NLRP3 Inflammasome
To rationally design and interpret in vivo studies for these derivatives, understanding their primary molecular target is paramount. The NLRP3 inflammasome is an intracellular multi-protein complex that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death known as pyroptosis.[3] The hexahydro-s-indacene derivative MCC950 and its analogs have been shown to be highly specific inhibitors of this pathway.[2][6]
Section 2: Foundational Principles for In Vivo Study Design
Before proceeding with specific protocols, adherence to foundational principles is crucial for generating reliable and translatable data.
-
Animal Selection and Acclimatization: The choice of animal model is dictated by the research question.[7] Mice and rats are standard for initial efficacy testing due to their well-characterized genetics and physiology.[8] For all experiments, animals must be acclimatized for at least one week under controlled conditions (temperature, light/dark cycle) with ad libitum access to food and water.[7]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Protocols should be designed to minimize animal suffering.
-
Compound Formulation and Administration:
-
Vehicle Selection: The vehicle must be non-toxic and inert. Common vehicles include sterile saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like Tween 80 or DMSO, which must be tested in a vehicle-only control group.
-
Routes of Administration: The choice of route impacts bioavailability and pharmacokinetic profile.[9]
-
Oral (p.o.): Preferred for screening compounds intended for oral delivery in humans.
-
Intraperitoneal (i.p.): Ensures rapid systemic exposure, often used in acute models.[9]
-
Intravenous (i.v.): Provides 100% bioavailability for studying immediate effects.[9]
-
Subcutaneous (s.c.): Allows for slower, more sustained absorption.[9]
-
-
Section 3: Models for Evaluating Anti-inflammatory Activity
Model 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
This is the most widely used and highly reproducible model for screening acute anti-inflammatory activity.[10][11] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the characterization of compounds targeting different inflammatory mediators.[10]
Causality: The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by prostaglandins, involving the upregulation of COX-2.[10] This model is excellent for evaluating the efficacy of compounds that may act on these pathways.
Detailed Protocol:
-
Animals: Use Male Wistar or Sprague-Dawley rats (180-200 g).[10]
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound at various doses.
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[10][12]
-
Compound Administration: Administer the respective compounds via the chosen route (e.g., oral gavage).[10]
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar surface of the right hind paw.[10][13]
-
Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[10][14]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) = Vₜ - V₀.
-
Calculate the Percentage Inhibition of edema using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100
-
| Parameter | Vehicle Control | Positive Control (Indomethacin) | Test Compound (Hexahydro-s-indacene derivative) |
| Dose | 10 mL/kg | 10 mg/kg | Low, Medium, High (e.g., 10, 30, 100 mg/kg) |
| Route | Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |
| Measurement Times | 0, 1, 2, 3, 4, 5, 6 hours | 0, 1, 2, 3, 4, 5, 6 hours | 0, 1, 2, 3, 4, 5, 6 hours |
| Primary Endpoint | Paw Volume (mL) | Paw Volume (mL) | Paw Volume (mL) |
| Expected Outcome | Time-dependent increase in paw volume, peaking at ~3-5 hours.[14] | Significant inhibition of edema, primarily in the late phase.[10] | Dose-dependent inhibition of edema. |
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response triggered by bacterial endotoxins and is highly relevant for testing NLRP3 inhibitors.[15] Peripheral administration of LPS induces a robust inflammatory cascade, leading to the production of pro-inflammatory cytokines in the periphery and the brain.[15][16]
Causality: LPS activates the Toll-like receptor 4 (TLR4), which provides the "priming" signal for the NLRP3 inflammasome by upregulating the transcription of NLRP3 and pro-IL-1β via NF-κB.[15] This makes it an ideal model to test compounds that inhibit inflammasome assembly and activation.
Detailed Protocol:
-
Animals: Use C57BL/6 mice (8-10 weeks old).
-
Grouping: Allocate mice into groups: Vehicle, and Test Compound at various doses.
-
Compound Administration: Pre-treat animals with the test compound or vehicle (e.g., 1 hour prior to LPS challenge via i.p. injection).[17]
-
Inflammation Induction: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg).[17][18]
-
Sample Collection: At specified time points post-LPS injection (e.g., 4 and 24 hours), collect blood via cardiac puncture for serum analysis. Euthanize animals and harvest tissues (e.g., brain, liver, spleen) and snap-freeze for later analysis.[17]
-
Endpoint Analysis:
-
Serum Cytokines: Measure levels of IL-1β, TNF-α, and IL-6 using ELISA or multiplex assays.
-
Tissue Analysis: Perform Western blot or qPCR on tissue homogenates to measure protein and mRNA levels of inflammatory markers (e.g., NLRP3, Caspase-1, IL-1β).
-
Histology: Analyze brain sections for microglial and astrocyte activation (Iba-1 and GFAP staining).[17]
-
Section 4: Model for Evaluating Neuroprotective Activity
MPTP-Induced Parkinson's Disease Model
Neuroinflammation is a critical component of neurodegenerative diseases like Parkinson's Disease (PD).[8][19] The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a cornerstone for studying PD pathogenesis and evaluating neuroprotective therapies.[20][21]
Causality: MPTP is a neurotoxin that, once it crosses the blood-brain barrier, is converted to its active toxic metabolite MPP+.[22] MPP+ is selectively taken up by dopaminergic neurons in the substantia nigra, where it inhibits mitochondrial function, leading to oxidative stress, neuroinflammation, and eventual cell death, mimicking key pathological features of PD.[21][22] Given the role of inflammation in this process, NLRP3 inhibitors are strong candidates for neuroprotection.
Detailed Protocol:
-
Animals: Use male C57BL/6 mice, as they are highly susceptible to MPTP toxicity.[21]
-
MPTP Preparation & Safety: MPTP is a hazardous neurotoxin. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[20] Prepare MPTP solution fresh in sterile saline.
-
Dosing Regimen (Sub-acute):
-
Administer the test compound or vehicle daily.
-
Inject MPTP hydrochloride at 30 mg/kg (i.p.) once daily for 5 consecutive days.[22]
-
-
Behavioral Assessment: 7-21 days after the final MPTP injection, perform behavioral tests to assess motor deficits.[20]
-
Rotarod Test: Measures motor coordination and balance.
-
Open Field Test: Assesses locomotor activity and exploratory behavior.
-
-
Neurochemical and Histological Analysis:
-
Following behavioral testing, euthanize the animals.
-
HPLC: Dissect the striatum and measure levels of dopamine and its metabolites (DOPAC, HVA) via HPLC. A significant reduction in dopamine is expected in the MPTP group.[23]
-
Immunohistochemistry: Perfuse, fix, and section the brains. Stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra pars compacta (SNpc).[21]
-
| Parameter | Saline Control | MPTP + Vehicle | MPTP + Test Compound |
| MPTP Dose | N/A (Saline only) | 30 mg/kg/day for 5 days | 30 mg/kg/day for 5 days |
| Test Compound | N/A | Vehicle | Prophylactic or therapeutic dosing regimen |
| Behavioral Tests | Baseline performance | Significant motor deficits | Amelioration of motor deficits |
| Primary Endpoints | Normal TH+ cell count, Normal striatal dopamine | >50% loss of TH+ neurons in SNpc, >70% depletion of striatal dopamine.[23] | Dose-dependent protection of TH+ neurons and preservation of striatal dopamine. |
Section 5: Model for Evaluating Anticancer Activity
While the primary focus of hexahydro-s-indacene derivatives has been on inflammation, the evaluation of novel chemical entities often includes screening for anticancer activity. The cell line-derived xenograft (CDX) model is a standard and robust platform for initial in vivo efficacy testing.[24][25]
Causality: This model assesses the ability of a compound to inhibit the growth of human tumors in a living organism.[24] It involves implanting human cancer cell lines into immunodeficient mice, whose compromised immune systems prevent rejection of the foreign cells.[25][26] This allows for direct measurement of the compound's effect on tumor growth.[27]
Detailed Protocol:
-
Animals: Use immunodeficient mice (e.g., Nude, SCID, or NSG mice), 6-8 weeks old.
-
Cell Culture: Culture the desired human cancer cell line (e.g., A549 lung cancer, HCT116 colon cancer) under sterile conditions.
-
Tumor Implantation:
-
Harvest cancer cells and resuspend in a sterile medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[26]
-
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (Vehicle, Positive Control, Test Compound).[9]
-
Compound Administration: Administer compounds according to the planned schedule (e.g., daily, 5 days/week) via the desired route.
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.
-
Monitor animal body weight as an indicator of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) to determine efficacy.
-
Collect tumors at the end of the study for pharmacodynamic marker analysis (e.g., IHC for proliferation markers like Ki-67).[25]
-
References
-
Shin, J. Y., et al. (2019). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 24(4), 187–192. [Link]
-
Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141–151. [Link]
-
Creative Biolabs. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Creative Biolabs Website. [Link]
-
Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. [Link]
-
Riu-Viladoms, G., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology, 6, 1359850. [Link]
-
Crown Bioscience. (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience Website. [Link]
-
WebMD. (2024). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD Website. [Link]
-
Gauthier, S., & Wirth, Y. (2008). Donepezil: an update. Expert Opinion on Drug Metabolism & Toxicology, 4(10), 1339-1348. [Link]
-
Brewer, A., & Pinto-Garcia, P. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]
-
Wikipedia. (n.d.). Donepezil. Wikipedia. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv Website. [Link]
-
Przedborski, S., et al. (2007). Protocol for the MPTP mouse model of Parkinson's disease. ResearchGate. [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Reaction Biology Website. [Link]
-
Meredith, G. E., & Rademacher, D. J. (2011). MPTP Mouse Models of Parkinson's Disease: An Update. Journal of Parkinson's Disease, 1(1), 19–33. [Link]
-
BenchChem. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Gee, H., et al. (2023). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 18(9), e0289912. [Link]
-
Meredith, G. E., et al. (2008). Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol. Journal of Neural Transmission. Supplementum, (73), 235–242. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs Website. [Link]
-
Creative Biolabs. (n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs Website. [Link]
-
Serednitskaya, N. V., et al. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology, 14(2), 155–164. [Link]
-
Gáspár, R., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Ethnopharmacology, 238, 111851. [Link]
-
Emborg, M. E. (2004). Evaluation of animal models of Parkinson's disease for neuroprotective strategies. Journal of Neuroscience Methods, 139(2), 121–143. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 66-72. [Link]
-
Szałapska, K., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. Molecules, 27(19), 6659. [Link]
-
Georgiev, G., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 937–941. [Link]
-
Forbes, T., et al. (2025). Comparing Neuroprotective Drug Efficacy in Rodent Neonatal Brain Injury Models. bioRxiv. [Link]
-
Johnson, M. E., et al. (2018). Neuroprotection by immunomodulatory agents in animal models of Parkinson's disease. Parkinson's Disease, 2018, 5478081. [Link]
-
Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs Website. [Link]
-
McGurk, L., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Cell and Developmental Biology, 10, 868972. [Link]
-
Salla, M., et al. (2021). Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework. ACS Pharmacology & Translational Science, 4(2), 793–806. [Link]
-
de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(1), 66-72. [Link]
-
Zhang, X., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 25(9), 5038. [Link]
-
Samikkannu, T., et al. (2023). Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. The FASEB Journal, 37(S1). [Link]
-
N'sunda, M. K., & Luz, D. A. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Molecules, 27(21), 7481. [Link]
-
ResearchGate. (2025). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. ResearchGate. [Link]
- Google Patents. (n.d.). WO2023156311A1 - Processes for the preparation of this compound derivatives.
-
Lamer, R., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][24][26]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721–14739. [Link]
-
ResearchGate. (2025). Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)‐furan‐2‐sulfonyl]urea, an Antiinflammatory Agent. ResearchGate. [Link]
- Google Patents. (n.d.). IL313903A - Processes for the preparation of this compound derivatives.
-
Zahid, A., et al. (2021). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Molecules, 26(11), 3343. [Link]
-
ResearchGate. (2022). Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][24][26]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ResearchGate. [Link]
-
Pérez-Pérez, M., et al. (2025). Indazole Derivatives Against Murine Cutaneous Leishmaniasis. Pharmaceuticals, 18(8), 987. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. New insights in animal models of neurotoxicity-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. scielo.br [scielo.br]
- 13. inotiv.com [inotiv.com]
- 14. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LPS induced Neuroinflammation Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 16. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use [mdpi.com]
- 19. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 23. Modeling PD pathogenesis in mice: advantages of a chronic MPTP protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
- 25. xenograft.org [xenograft.org]
- 26. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
Application Notes and Protocols: Derivatization of the Hexahydro-s-indacene Core for Structure-Activity Relationship (SAR) Studies in Drug Discovery
Introduction: The Hexahydro-s-indacene Scaffold in Modern Medicinal Chemistry
The quest for novel chemical entities with therapeutic potential is a cornerstone of drug discovery. Within this landscape, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a highly valuable strategy. The hexahydro-s-indacene core has emerged as one such scaffold, gaining significant attention following the discovery of MCC950, a potent and selective inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory and autoimmune diseases, including cryopyrin-associated periodic syndromes (CAPS), multiple sclerosis, type 2 diabetes, and Alzheimer's disease.[2][3]
MCC950, with its central hexahydro-s-indacene moiety, has demonstrated remarkable efficacy in preclinical models of these diseases, highlighting the therapeutic potential of this scaffold.[2] The rigid, three-dimensional structure of the hexahydro-s-indacene core provides a unique conformational constraint that can be exploited for optimizing ligand-target interactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the hexahydro-s-indacene core for the systematic exploration of Structure-Activity Relationships (SAR). By understanding how structural modifications to this core impact biological activity, researchers can rationally design and synthesize next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Strategies for Derivatization of the Hexahydro-s-indacene Core
The derivatization of the hexahydro-s-indacene core can be systematically approached by considering modifications at three key regions: the aromatic ring, the aliphatic rings, and the linker/pharmacophore region, as exemplified by the structure of MCC950.
I. Functionalization of the Aromatic Ring
The aromatic ring of the hexahydro-s-indacene core is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can modulate the electronic properties, hydrophobicity, and metabolic stability of the molecule, as well as introduce new vectors for target interactions.
-
Nitration and Reduction: A common strategy to introduce an amino group, a key precursor for further functionalization, is through nitration followed by reduction. The amino group can then be acylated, alkylated, or converted to a variety of other functional groups.
-
Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can alter the lipophilicity and metabolic stability of the compound. Halogens can also serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce more complex substituents.
-
Friedel-Crafts Acylation/Alkylation: These reactions allow for the direct introduction of alkyl and acyl groups onto the aromatic ring, providing a means to probe steric and hydrophobic interactions with the target protein.
II. Modification of the Aliphatic Rings
The saturated rings of the hexahydro-s-indacene core offer opportunities for stereocontrolled functionalization, which can be critical for optimizing interactions with chiral biological targets.
-
Oxidation: Oxidation of the benzylic positions can introduce hydroxyl or keto functionalities. As demonstrated in metabolic studies of MCC950, hydroxylation of the hexahydro-s-indacene moiety can significantly impact biological activity.[4][5]
-
Introduction of Substituents via Enolate Chemistry: The ketone functionalities on the aliphatic rings can be leveraged for alpha-functionalization through enolate chemistry, allowing for the introduction of alkyl, halogen, or other groups.
-
Ring Modification: More advanced synthetic strategies could involve ring-opening or ring-expansion reactions to explore different scaffold geometries.
III. Derivatization of the Linker and Pharmacophore
In the context of MCC950, the sulfonylurea linker and the furan pharmacophore are critical for its inhibitory activity. Systematic modification of these components is a key aspect of SAR exploration.
-
Linker Modification: The length, rigidity, and chemical nature of the linker can be varied. For example, the urea moiety could be replaced with amides, sulfonamides, or other bioisosteres to explore different hydrogen bonding patterns and conformational preferences.
-
Pharmacophore Modification: The furan ring can be replaced with other five- or six-membered heterocycles (e.g., thiophene, pyridine, pyrazole) to investigate the importance of the heteroatoms and the overall electronic and steric properties of this region. The substituents on the pharmacophore can also be varied to optimize interactions with the target.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative analog of MCC950. These protocols are designed to be self-validating and are based on established literature procedures.[4]
Protocol 1: Synthesis of 4-Amino-1,2,3,5,6,7-hexahydro-s-indacene
This protocol describes the synthesis of the key amino-indacene intermediate, a versatile precursor for the synthesis of a library of analogs.
Step 1: Nitration of 1,2,3,5,6,7-Hexahydro-s-indacene
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitro-indacene derivative.
Step 2: Reduction of the Nitro Group
-
To a solution of the nitro-indacene derivative (1.0 eq) in ethanol, add 10% Palladium on carbon (0.1 eq by weight).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-amino-1,2,3,5,6,7-hexahydro-s-indacene.
Protocol 2: Synthesis of an MCC950 Analog via Sulfonylurea Formation
This protocol details the coupling of the amino-indacene intermediate with a functionalized sulfonyl isocyanate to form the final sulfonylurea product.
-
To a solution of 4-amino-1,2,3,5,6,7-hexahydro-s-indacene (1.0 eq) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of the desired functionalized sulfonyl isocyanate (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane, wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography or preparative HPLC to obtain the target analog.
Structure-Activity Relationship (SAR) Studies
The systematic derivatization of the hexahydro-s-indacene core allows for a thorough investigation of the SAR, providing critical insights for the design of more potent and selective inhibitors. The following table presents a hypothetical SAR study based on the MCC950 scaffold, illustrating how modifications at different positions can influence NLRP3 inhibitory activity.
| Compound | R1 (Aromatic Ring) | R2 (Aliphatic Ring) | R3 (Furan Moiety) | NLRP3 IC50 (nM) | Rationale for Modification and Interpretation of Results |
| MCC950 | H | H | -C(CH3)2OH | 15 | Parent Compound: High potency establishes a baseline for comparison. |
| Analog 1 | 8-F | H | -C(CH3)2OH | 25 | Aromatic Substitution: Introduction of a fluorine atom at the 8-position slightly decreases potency, suggesting that this position is sensitive to electronic modifications. |
| Analog 2 | 8-OCH3 | H | -C(CH3)2OH | 150 | Aromatic Substitution: A larger methoxy group at the 8-position significantly reduces potency, indicating potential steric hindrance in the binding pocket. |
| Analog 3 | H | 1-OH | -C(CH3)2OH | >1000 | Aliphatic Ring Oxidation: Hydroxylation at the 1-position, a known metabolic site, dramatically reduces activity, suggesting this region is critical for maintaining the active conformation or interacts unfavorably with the target.[4] |
| Analog 4 | H | H | H | 500 | Pharmacophore Modification: Removal of the hydroxyisopropyl group from the furan moiety leads to a significant loss of potency, highlighting the importance of this group for target engagement, likely through hydrogen bonding. |
| Analog 5 | H | H | -CH(CH3)2 | 200 | Pharmacophore Modification: Replacing the hydroxyl group with a hydrogen (isopropyl group) results in a considerable drop in activity, further emphasizing the role of the hydroxyl group in binding. |
Visualizations
Synthetic Workflow for Hexahydro-s-indacene Analogs
Caption: Synthetic workflow for generating a library of hexahydro-s-indacene analogs.
Logical Flow of SAR-Guided Drug Discovery
Sources
- 1. Synthesis of deuterium-labelled analogues of NLRP3 inflammasome inhibitor MCC950 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of Substituted s-Indacenes
Introduction: The Intriguing World of s-Indacenes
The s-indacene core, a fascinating antiaromatic hydrocarbon with 12 π-electrons, presents a unique scaffold for the development of novel organic electronic materials.[1] The inherent instability of the parent s-indacene is often overcome by the strategic placement of substituents, which not only enhance stability but also allow for the fine-tuning of its electronic and optical properties.[2][3] This guide provides a comprehensive overview of the key analytical methods employed to characterize these substituted s-indacenes, offering both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is on elucidating the structure-property relationships that arise from chemical modifications to the s-indacene framework.
I. Unraveling the Molecular Architecture: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of substituted s-indacenes. Both ¹H and ¹³C NMR provide critical information about the molecular connectivity and the electronic environment of the core and its substituents.
A. The "Why": Causality in NMR Analysis
The antiaromatic nature of the s-indacene core gives rise to a paratropic ring current, which significantly influences the chemical shifts of the core protons.[3][4] Protons within the core experience a shielding effect, leading to characteristic upfield chemical shifts, a key indicator of antiaromaticity.[3] The introduction of substituents, whether electron-donating (EDGs) or electron-withdrawing (EWGs), perturbs the electron density of the π-system, causing predictable shifts in the NMR spectra. EDGs tend to increase electron density, leading to greater shielding and a move to a more upfield position (to the right in the spectrum), while EWGs have the opposite effect, deshielding the nuclei and causing a downfield shift (to the left).[5][6]
B. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and to probe the electronic effects of substituents.
Materials:
-
Substituted s-indacene sample
-
Deuterated solvent (e.g., CDCl₃, THF-d₈, C₆D₆) of high purity
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
-
Inert atmosphere glovebox (for air-sensitive samples)
Protocol:
-
Sample Preparation (for air-sensitive compounds):
-
Inside an inert atmosphere glovebox, dissolve 5-10 mg of the substituted s-indacene in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution; gentle swirling or brief sonication may be necessary.
-
Transfer the solution to an NMR tube and cap it securely.
-
Seal the NMR tube with Parafilm for transport outside the glovebox.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For a detailed guide on shimming, refer to standard spectrometer operating procedures.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on the sample concentration and solubility.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the molecule.
-
C. Data Interpretation: A Comparative Look at Substituent Effects
The following table provides representative ¹H and ¹³C NMR data for a selection of substituted s-indacene-1,5-diones, illustrating the impact of different aryl substituents.
| Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Phenyl | 7.52–7.43 (m, 6H), 7.33–7.31 (m, 4H), 2.95–2.91 (m, 4H), 2.69–2.65 (m, 4H) | 205.7, 153.9, 138.0, 137.4, 135.3, 128.8, 128.4, 128.1, 37.7, 24.4 |
| o-Tolyl | 7.38–7.28 (m, 6H), 7.13–7.10 (m, 2H), 2.95–2.86 (m, 2H), 2.71–2.62 (m, 6H), 2.07 (s, 6H) | 205.9, 153.7, 138.0, 137.4, 135.6, 135.4, 130.2, 128.2, 128.1, 126.0, 37.4, 24.2, 19.9 |
| 3-Bromophenyl | 7.57 (d, J = 8.0 Hz, 2H), 7.46 (s, 2H), 7.38–7.34 (m, 2H), 7.24 (d, J = 8.0 Hz, 2H), 2.93–2.89 (m, 4H), 2.70–2.66 (m, 4H) | 205.2, 153.8, 137.4, 137.1, 136.6, 131.6, 131.2, 129.9, 127.5, 122.4, 37.5, 24.3 |
Data sourced from a study on s-indacene-1,5-dione derivatives.[2]
II. Confirming Molecular Identity: Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of substituted s-indacenes and confirming their elemental composition.
A. The "Why": Choosing the Right Ionization Technique
For many substituted s-indacenes, which can be large, non-volatile, and thermally sensitive, soft ionization techniques are preferred. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for these organic functional materials.[1][7] It minimizes fragmentation, providing a clear molecular ion peak, which is crucial for confirming the successful synthesis of the target molecule.[8]
B. Experimental Protocol: MALDI-TOF Mass Spectrometry
Objective: To determine the accurate molecular weight of the substituted s-indacene.
Materials:
-
Substituted s-indacene sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid (CHCA), trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB))
-
High-purity solvent (e.g., tetrahydrofuran (THF), chloroform)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Protocol:
-
Sample and Matrix Preparation:
-
Prepare a solution of the s-indacene sample in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Prepare a saturated or concentrated solution of the chosen matrix in the same or a miscible solvent (e.g., 10 mg/mL of DCTB in THF).[1]
-
-
Sample Spotting:
-
On the MALDI target plate, mix a small volume of the sample solution with the matrix solution. A typical ratio is 1:10 (sample:matrix) by volume, but this may require optimization.
-
Alternatively, use the dried-droplet method: spot 1 µL of the matrix solution on the target plate and let it dry completely to form a crystalline bed. Then, spot 1 µL of the sample solution on top of the matrix bed and let it dry.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Apply a high vacuum.
-
Fire the laser at the sample spot to desorb and ionize the molecules.
-
The ions are accelerated in the flight tube and separated based on their mass-to-charge ratio.
-
Detect the ions and generate the mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Compare the observed mass-to-charge ratio with the calculated theoretical value for the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for unambiguous elemental composition determination.
-
III. Probing the Electronic Landscape: UV-Vis and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence emission spectroscopy are essential techniques for investigating the electronic transitions and photophysical properties of substituted s-indacenes.
A. The "Why": Substituents as Tuning Knobs for Optical Properties
The extended π-conjugation in s-indacenes results in absorption in the UV-visible region.[9] The position of the absorption maximum (λ_max) is sensitive to the nature of the substituents. Electron-donating groups typically cause a bathochromic (red) shift in the absorption spectrum, while electron-withdrawing groups lead to a hypsochromic (blue) shift.[10] This is because EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO) and EWGs lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby altering the HOMO-LUMO energy gap.[11] Fluorescence spectroscopy provides information about the emissive properties of the excited state.
B. Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission properties and to evaluate the influence of substituents on the HOMO-LUMO gap.
Materials:
-
Substituted s-indacene sample
-
Spectroscopic grade solvent (e.g., dichloromethane, THF, toluene)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the s-indacene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0 for UV-Vis measurements.
-
For fluorescence measurements, a more dilute solution (absorbance < 0.1 at the excitation wavelength) is typically used to avoid inner filter effects.
-
-
UV-Vis Spectroscopy:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-800 nm).
-
Determine the wavelength of maximum absorption (λ_max) and the molar extinction coefficient (ε).
-
-
Fluorescence Spectroscopy:
-
Excite the sample at or near its λ_max.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Determine the wavelength of maximum emission (λ_em).
-
If required, determine the fluorescence quantum yield using a standard reference.
-
C. Data Interpretation: Correlating Structure with Optical Properties
The following table presents a conceptual overview of the expected trends in the optical properties of substituted s-indacenes.
| Substituent Type | Effect on HOMO/LUMO | Expected λ_max Shift |
| Electron-Donating (e.g., -OCH₃, -N(CH₃)₂) | Raises HOMO energy | Bathochromic (Red Shift) |
| Electron-Withdrawing (e.g., -CN, -NO₂) | Lowers LUMO energy | Hypsochromic (Blue Shift) |
IV. Mapping Redox Behavior: Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of substituted s-indacenes, providing valuable information about their HOMO and LUMO energy levels.[12]
A. The "Why": Electrochemistry as a Probe of Frontier Molecular Orbitals
By measuring the oxidation and reduction potentials of a molecule, we can estimate the energies of its HOMO and LUMO, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained upon adding an electron to the LUMO. Substituents that are electron-donating make the molecule easier to oxidize (less positive potential), while electron-withdrawing groups make it easier to reduce (less negative potential).
B. Experimental Protocol: Cyclic Voltammetry
Objective: To determine the oxidation and reduction potentials and estimate the HOMO-LUMO gap.
Materials:
-
Substituted s-indacene sample
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated dichloromethane or THF)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Protocol:
-
Solution Preparation:
-
Dissolve the s-indacene derivative (typically 1-5 mM) in the electrolyte solution.
-
Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared solution.
-
Ensure the electrodes are properly positioned and immersed in the solution.
-
-
Data Acquisition:
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammogram by sweeping the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events.
-
Record the resulting current as a function of the applied potential.
-
It is good practice to record a CV of the electrolyte solution alone (a blank) to identify any background processes.
-
After the measurement, it is common to add ferrocene as an internal standard and record another CV to reference the potentials to the Fc/Fc⁺ couple.
-
-
Data Analysis:
-
Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials.
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced to the Fc/Fc⁺ couple):
-
E_HOMO (eV) = -[E_ox (V vs Fc/Fc⁺) + 4.8]
-
E_LUMO (eV) = -[E_red (V vs Fc/Fc⁺) + 4.8]
-
-
Calculate the electrochemical HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO).
-
D. Data Interpretation: Electrochemical Trends
| Substituent Type | Effect on Oxidation Potential | Effect on Reduction Potential |
| Electron-Donating | Decreases (easier to oxidize) | Increases (harder to reduce) |
| Electron-Withdrawing | Increases (harder to oxidize) | Decreases (easier to reduce) |
V. Definitive Structure Determination: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the ultimate confirmation of the molecular structure of substituted s-indacenes, revealing precise bond lengths, bond angles, and intermolecular packing in the solid state.[13]
A. The "Why": Visualizing the Molecular Framework
An unambiguous crystal structure is invaluable for confirming the regiochemistry of substitution and for understanding how substituents influence the planarity of the s-indacene core and the solid-state packing, which are crucial for applications in organic electronics.
B. Experimental Protocol: Single-Crystal X-ray Diffraction
Objective: To obtain a high-resolution crystal structure of the substituted s-indacene.
Materials:
-
High-quality single crystals of the substituted s-indacene
-
Cryoprotectant oil (e.g., Paratone-N)
-
Mounting loops
-
Goniometer
-
Single-crystal X-ray diffractometer with a low-temperature device
-
Inert atmosphere glovebox (for air-sensitive crystals)
Protocol:
-
Crystal Growth and Selection:
-
Grow single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in all dimensions) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[2]
-
Under a microscope, select a well-formed crystal with sharp edges and no visible defects.
-
-
Crystal Mounting (for air-sensitive compounds):
-
Inside an inert atmosphere glovebox, coat the selected crystal with a cryoprotectant oil to prevent decomposition upon exposure to air.[14]
-
Mount the crystal on a loop.
-
-
Data Collection:
-
Transfer the mounted crystal to the goniometer of the diffractometer, which is typically cooled with a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and protect the crystal.[15]
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
VI. Integrated Analytical Workflow
A comprehensive characterization of substituted s-indacenes relies on the synergistic use of these analytical techniques. The following diagram illustrates a logical workflow.
Caption: Integrated workflow for the characterization of substituted s-indacenes.
VII. Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of substituted s-indacenes. By systematically applying these techniques, researchers can gain deep insights into the structure, electronic properties, and photophysical behavior of these promising materials, thereby accelerating the design and development of next-generation organic electronic devices.
References
-
Using a Single Crystal X-ray Diffractometer: Part 2: Mounting and Centering Samples. (2022). JoVE. Available at: [Link]
-
Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2025). MDPI. Available at: [Link]
-
Confirmation of Synthesis of Organic Functional Materials Using Benchtop MALDI-TOF MS. (n.d.). Shimadzu. Available at: [Link]
-
MALDI-TOF/TOF mass spectrometry. (2016). Bruker. Available at: [Link]
-
MALDI-TOF Sample Preparation. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]
-
UV-Vis absorption spectra of (a) S-Indacene and (b) Ag-S-Indacene systems. (n.d.). ResearchGate. Available at: [Link]
-
MALDI TOF Mass Spectrometry: Principle, Methodology and Applications. (2020). Microbe Notes. Available at: [Link]
-
Redox potentials and HOMO-LUMO gaps. (n.d.). ResearchGate. Available at: [Link]
-
Single-Crystal X-ray Crystallography Measurements of Pyrophoric Materials. (n.d.). Durham University. Available at: [Link]
-
MALDI-TOF in Organic Chemistry. (n.d.). News-Medical.net. Available at: [Link]
-
Identifying Molecular Structural Aromaticity for Hydrocarbon Classification. (2018). ResearchGate. Available at: [Link]
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. (2023). PubMed. Available at: [Link]
-
What is CV? A comprehensive guide to Cyclic Voltammetry. (2024). BioLogic. Available at: [Link]
-
Computational comparison of paratropicity trends in antiaromatic s-indacene derivatives: Does the functional “make all the difference”? (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons. (2023). PNAS. Available at: [Link]
-
X-ray single-crystal diffraction. (n.d.). FZU. Available at: [Link]
-
Small molecule crystallography. (n.d.). Excillum. Available at: [Link]
-
Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons. (2023). PNAS. Available at: [Link]
-
How To Prepare Sample For UV Vis Spectroscopy? (2025). YouTube. Available at: [Link]
-
HOMO and LUMO of s-indacene. (n.d.). ResearchGate. Available at: [Link]
-
Enhancing the Antiaromaticity of s-Indacenes Through Heterocycle Fusion. (n.d.). Scholars' Bank. Available at: [Link]
-
UV/Vis/NIR absorption spectra of 1,5-diaza-s-indacenes 4 a–c and... (n.d.). ResearchGate. Available at: [Link]
-
Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. (2024). RSC Publishing. Available at: [Link]
-
How to Perform Cyclic Voltammetry Measurements. (2015). YouTube. Available at: [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. (2017). Journal of Chemical Education. Available at: [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book. Available at: [Link]
-
Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. (n.d.). Chemical Science. Available at: [Link]
-
Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare. Available at: [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. Available at: [Link]
-
Extended characterization of petroleum aromatics using off-line LC-GC-MS. (2021). PeerJ. Available at: [Link]
-
Getting Started with Cyclic Voltammetry. (2020). YouTube. Available at: [Link]
-
Basic 1h And 13c Nmr Spectroscopy. (n.d.). PDF. Available at: [Link]
-
LUMO gap of indeno[1,2-b]fluorene. (n.d.). Universidad Autónoma de Madrid. Available at: [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). PDF. Available at: [Link]
-
Acquiring 1H and 13C Spectra. (2018). Royal Society of Chemistry. Available at: [Link]
-
UV/Vis absorption (left) and emission (right) spectra of compounds 1–4... (n.d.). ResearchGate. Available at: [Link]
-
Cooperation of σ–π and σ–π Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene. (2022). PubMed. Available at: [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). PubMed. Available at: [Link]
-
Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy. (2023). Chemistry LibreTexts. Available at: [Link]
-
Chemical Shifts and Shielding. (2020). Chemistry LibreTexts. Available at: [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. (2020). PubMed. Available at: [Link]
-
UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 3. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of Craig-type antiaromatic species with [4n + 2] π electrons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. thesciencenotes.com [thesciencenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Antiaromaticity of s-Indacenes Through Heterocycle Fusion [scholarsbank.uoregon.edu]
- 12. biologic.net [biologic.net]
- 13. excillum.com [excillum.com]
- 14. ncl.ac.uk [ncl.ac.uk]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexahydro-s-indacene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of hexahydro-s-indacene. As a key structural motif in various pharmacologically active molecules, ensuring the purity and well-defined structure of hexahydro-s-indacene is paramount. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification and mitigation of common impurities.
I. Overview of Hexahydro-s-indacene Synthesis: The Foundation
The symmetric hexahydro-s-indacene core is typically constructed through intramolecular Friedel-Crafts reactions. A common and efficient strategy involves the acid-catalyzed cyclization of a suitable precursor, often derived from indane. Understanding this fundamental reaction is key to anticipating and troubleshooting impurity formation.
A plausible and widely referenced approach involves the dimerization and cyclization of an indane derivative. For instance, the reaction of indane with a suitable C4 synthon under Friedel-Crafts conditions can lead to the formation of the desired tricyclic system. The choice of Lewis acid (e.g., AlCl₃, FeCl₃, or solid acids) and reaction conditions significantly influences the outcome and the impurity profile.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and workup of hexahydro-s-indacene.
Q1: My NMR spectrum shows more aromatic and aliphatic protons than expected for pure hexahydro-s-indacene. What are the likely impurities?
A1: This is a classic indication of isomeric and/or poly-alkylated byproducts. During the Friedel-Crafts cyclization, the electrophilic attack on the aromatic ring of the indane precursor can occur at different positions, leading to constitutional isomers.
-
Positional Isomers: Besides the desired symmetric s-indacene framework, you may form the asymmetric as-indacene isomer. Additionally, incomplete cyclization or rearrangement can lead to other isomeric structures.
-
Poly-alkylation Products: The initial product, hexahydro-s-indacene, is itself susceptible to further alkylation under Friedel-Crafts conditions, leading to the addition of more alkyl groups to the aromatic rings.[1]
Troubleshooting Steps:
-
Re-evaluate your reaction conditions: High catalyst concentration, elevated temperatures, and prolonged reaction times can favor the formation of isomers and poly-alkylated products. Consider lowering the temperature and using a stoichiometric amount of the Lewis acid.
-
Characterize the impurities: Utilize 2D NMR techniques (COSY, HSQC, HMBC) to elucidate the connectivity of the unexpected signals and identify the isomeric structures. GC-MS analysis can also help differentiate between isomers based on their fragmentation patterns and retention times.
-
Optimize your purification: A well-optimized column chromatography protocol is often necessary to separate these closely related isomers. Experiment with different solvent systems and stationary phases.
Q2: I observe a significant amount of a higher molecular weight species in my mass spectrum. What could it be?
A2: A higher molecular weight impurity often points to the formation of dimeric or oligomeric byproducts. This can occur through intermolecular reactions between starting materials or intermediates, especially at higher concentrations.
Mechanism of Dimer Formation:
Under strong acidic conditions, the carbocation intermediates in the Friedel-Crafts reaction can be intercepted by another molecule of the starting material or product before intramolecular cyclization occurs.
Troubleshooting Steps:
-
Employ high dilution: Running the reaction at a lower concentration can favor the desired intramolecular cyclization over intermolecular side reactions.
-
Control the addition of reagents: Slow, controlled addition of the alkylating agent or catalyst can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.
-
Purification: These higher molecular weight impurities are generally easier to separate from the desired product by column chromatography or recrystallization due to the significant difference in polarity and size.
Q3: My reaction is sluggish and gives a low yield of the desired product, with a lot of starting material remaining. What are the potential causes?
A3: Low conversion can be attributed to several factors related to the reagents and reaction setup.
-
Catalyst Deactivation: The Lewis acid catalyst can be deactivated by moisture or other impurities in the starting materials or solvent.
-
Insufficient Activation: The reaction temperature may be too low for the chosen catalyst and substrate to form the necessary electrophile.
-
Poor Quality Starting Materials: Impurities in the indane precursor or alkylating agent can interfere with the reaction.
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all glassware thoroughly and use anhydrous solvents. The Lewis acid should be freshly opened or properly stored to prevent hydration.
-
Optimize reaction temperature: Gradually increase the reaction temperature in small increments to find the optimal balance between reaction rate and impurity formation.
-
Verify starting material purity: Analyze your starting materials by NMR or GC-MS to confirm their identity and purity before starting the reaction.
III. Common Impurities: Structures and Identification
The following table summarizes the most common types of impurities encountered in hexahydro-s-indacene synthesis, their likely structures, and key analytical signatures.
| Impurity Type | Plausible Structure | Formation Mechanism | Key Analytical Signatures (¹H NMR & MS) |
| Positional Isomer | as-Hexahydroindacene | Alternative electrophilic attack on the indane aromatic ring. | ¹H NMR: Different chemical shifts and coupling patterns for aromatic and benzylic protons compared to the symmetric s-isomer. MS: Same m/z as the desired product, but may have a different fragmentation pattern. |
| Poly-alkylation Product | Ethyl-hexahydro-s-indacene | Further Friedel-Crafts alkylation of the product. | ¹H NMR: Additional signals in the aliphatic region corresponding to the extra alkyl group. MS: Higher m/z corresponding to the addition of an alkyl group (e.g., +28 for an ethyl group). |
| Dimer | Bis(indanyl)butane | Intermolecular reaction between two indane molecules and the C4 linker. | ¹H NMR: Complex spectrum with a higher integration value for the aliphatic protons relative to the aromatic protons. MS: Significantly higher m/z, approximately double that of the starting materials. |
| Partially Hydrogenated Species | Tetrahydro-s-indacene | Incomplete reduction of an intermediate or side reaction. | ¹H NMR: Presence of olefinic proton signals. MS: Lower m/z by 2 or 4 units compared to the desired product. |
IV. Experimental Protocols: A Guideline
Protocol 1: General Procedure for Hexahydro-s-indacene Synthesis (Illustrative)
-
To a stirred solution of indane in an anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., AlCl₃) portion-wise at 0 °C.
-
Slowly add a solution of the C4 alkylating agent (e.g., 1,4-dichlorobutane) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the initial eluent (e.g., 100% hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexanes or toluene) and load it onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or dichloromethane) in the non-polar solvent.
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hexahydro-s-indacene.
V. Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the key reaction pathways.
Caption: Reaction scheme for hexahydro-s-indacene synthesis and major impurity pathways.
VI. References
-
Donoli, A., Bisello, A., Cardena, R., Benetollo, F., Ceccon, A., & Santi, S. (2011). Single Two-Electron Transfers and Successive One-Electron Transfers in Biferrocenyl−Indacene Isomers. Organometallics, 30(5), 1116-1121. [Link]
-
Basavaiah, D., & Reddy, G. J. (2000). The First Intramolecular Friedel-Crafts Reaction of Baylis-Hillman Adducts: Synthesis of Functionalized Indene and Indane Derivatives. Tetrahedron Letters, 41(26), 5037-5040.
-
Wikipedia contributors. (2023). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Gordillo, B., et al. (2017). An example of 1H-NMR spectrum of isomers 1-E,E and 1-E,Z in CDCl3; and 1-Z,Z in acetone-d6. Creative Biostructure. [Link]
-
Separation and identification of indene–C 70 bisadduct isomers. (2016). ResearchGate. [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges of Hexahydro-s-indacene Derivatives
Welcome to the technical support center dedicated to addressing the solubility issues encountered with hexahydro-s-indacene derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this promising, yet often challenging, class of compounds. The inherent hydrophobicity of the rigid, carbocyclic hexahydro-s-indacene core frequently leads to poor aqueous solubility, posing a significant hurdle in drug discovery and development.
This document provides a series of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides for more complex issues. Our approach is rooted in fundamental physicochemical principles and validated through established formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My hexahydro-s-indacene derivative is practically insoluble in aqueous buffers. Where do I start?
A1: Poor aqueous solubility is an expected characteristic of the hexahydro-s-indacene scaffold due to its significant nonpolar surface area. The first step is to accurately quantify the solubility to establish a baseline. Following this, a systematic approach to solubility enhancement should be adopted. We recommend starting with simple co-solvent systems for initial in vitro assays, while exploring more advanced formulation strategies like solid dispersions or cyclodextrin complexation for in vivo studies.
Q2: I have an amine-containing hexahydro-s-indacene derivative. How does this functional group affect my strategy?
A2: The presence of an ionizable group, such as an amine, is a significant advantage. The solubility of your compound will likely be pH-dependent. Basic amines will be more soluble at acidic pH due to protonation. Therefore, adjusting the pH of your aqueous medium to be at least 2 units below the pKa of the amine can substantially increase solubility. This is often the most straightforward initial approach for derivatives with ionizable functional groups.
Q3: Are there any specific excipients that are known to be effective for polycyclic aromatic compounds like these?
A3: While specific data for hexahydro-s-indacene derivatives is limited, extensive research on analogous polycyclic aromatic hydrocarbons (PAHs) has shown that cyclodextrins, particularly modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD), are highly effective at forming inclusion complexes and increasing aqueous solubility.[1][2] Additionally, amorphous solid dispersions using polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMCAS) are a well-established method for improving the dissolution of poorly soluble crystalline drugs.[3]
Q4: I need to prepare a stock solution for in vitro screening. What is the best approach?
A4: For preclinical in vitro screening, creating a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is a common and practical approach. This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is low (typically <1%) to avoid artifacts. Always include a vehicle control in your experiments.
Troubleshooting Guides & In-depth Protocols
This section provides detailed troubleshooting advice and step-by-step protocols for common solubility-related challenges encountered with hexahydro-s-indacene derivatives.
Issue 1: Compound Crashes Out of Solution Upon Dilution from Organic Stock
This is a common problem when diluting a concentrated organic stock solution into an aqueous medium. The abrupt change in solvent polarity causes the compound to exceed its solubility limit in the final aqueous environment, leading to precipitation.
Figure 1. Decision tree for addressing compound precipitation.
-
Co-solvent Systems: For many in vitro applications, a small percentage of a co-solvent is acceptable.
-
Optimization: Systematically decrease the final concentration of your compound in the aqueous buffer until precipitation is no longer observed. Alternatively, you can cautiously increase the percentage of the co-solvent in the final solution, ensuring it remains below the tolerance level of your assay.
-
-
Formulation Strategies: When co-solvents are not a viable option, more advanced formulation techniques are necessary.
-
Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate nonpolar molecules, like the hexahydro-s-indacene core, increasing their apparent aqueous solubility.[1][2]
-
Protocol 1: Preparation of a Hexahydro-s-indacene Derivative-Cyclodextrin Complex (Freeze-Drying Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of your hexahydro-s-indacene derivative to a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Dissolution: Dissolve the HP-β-CD in deionized water. In a separate container, dissolve the hexahydro-s-indacene derivative in a minimal amount of a suitable organic solvent (e.g., ethanol, acetone).
-
Mixing: Slowly add the drug solution to the aqueous cyclodextrin solution with vigorous stirring.
-
Equilibration: Continue stirring the mixture for 24-48 hours at a constant temperature (e.g., 25°C) to allow for complex formation.
-
Lyophilization: Freeze the solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
Solubility Assessment: Determine the aqueous solubility of the resulting powder and compare it to the unformulated compound.
-
-
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[4]
-
Protocol 2: Preparation of a Nanosuspension by Wet Milling
-
Slurry Preparation: Prepare a slurry of the hexahydro-s-indacene derivative in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of Tween 80 and PVP).
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads).
-
Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 500 nm). Monitor particle size using dynamic light scattering (DLS).
-
Separation: Separate the nanosuspension from the grinding media.
-
Characterization: Characterize the nanosuspension for particle size, zeta potential, and dissolution rate.
-
-
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a hydrophilic polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate by circumventing the need to overcome the crystal lattice energy.[3][5]
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
-
Component Selection: Choose a suitable hydrophilic polymer carrier (e.g., PVP K30, HPMCAS) and a common solvent in which both the drug and the polymer are soluble (e.g., methanol, ethanol, acetone).
-
Dissolution: Dissolve the hexahydro-s-indacene derivative and the polymer in the common solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug. Evaluate the dissolution rate of the solid dispersion.
-
-
-
Issue 2: Low and Variable Bioavailability in Animal Studies
This issue often stems from poor and inconsistent absorption from the gastrointestinal tract, which is a direct consequence of low aqueous solubility and dissolution rate.
Figure 2. Decision pathway for improving in vivo bioavailability.
-
pH Modification for Ionizable Derivatives: For hexahydro-s-indacene derivatives containing basic (e.g., amine) or acidic functional groups, altering the microenvironment pH within the dosage form can enhance dissolution.
-
For Basic Derivatives: Incorporate an acidic excipient (e.g., citric acid, tartaric acid) into the formulation. This creates an acidic microenvironment upon contact with gastrointestinal fluids, promoting the ionization and dissolution of the basic drug.
-
For Acidic Derivatives: Include a basic excipient (e.g., sodium bicarbonate, magnesium oxide) to create a more alkaline microenvironment, which will facilitate the dissolution of an acidic drug.
-
-
Prodrug Strategy: If direct formulation approaches are insufficient, a prodrug strategy can be employed. This involves chemically modifying the molecule to a more soluble form that, once absorbed, is converted back to the active parent drug in vivo.
-
Protocol 4: Conceptual Design of a Water-Soluble Prodrug
-
Identify a Suitable Handle: The hexahydro-s-indacene derivative must possess a functional group (e.g., hydroxyl, amine, carboxyl) that can be derivatized. If one is not present, it may need to be introduced synthetically.
-
Select a Promoietv: Attach a polar, water-solubilizing promoiety to the functional handle via a linkage that is designed to be cleaved by enzymes in the body (e.g., esterases, phosphatases). Common promoieties include:
-
Phosphates: For hydroxyl or amine groups, creating a phosphate ester or phosphoramidate can dramatically increase water solubility.
-
Amino Acid Esters: Esterifying a carboxyl or hydroxyl group with an amino acid can introduce a charged group at physiological pH, enhancing solubility.
-
PEGylation: Attaching a short polyethylene glycol (PEG) chain can improve solubility and modify pharmacokinetic properties.
-
-
Synthesis and Evaluation: Synthesize the prodrug and confirm its enhanced aqueous solubility. Evaluate its stability in buffers and plasma to ensure it is sufficiently stable to be absorbed but is cleaved to release the parent drug. Conduct in vivo studies to assess the bioavailability of the parent drug after administration of the prodrug.
-
-
Data Presentation: Expected Solubility Enhancement
The following table provides an overview of the potential fold-increase in solubility that can be achieved with different techniques, based on data from structurally similar polycyclic aromatic hydrocarbons.
| Technique | Example Carrier/Method | Typical Fold Increase in Aqueous Solubility | Reference(s) |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | 10 to >1000-fold | [1][2] |
| Solid Dispersion | PVP K30 (1:5 drug:polymer) | 5 to 100-fold | [3] |
| Nanosuspension | Wet Milling | Significantly increases dissolution rate, leading to higher apparent solubility. | [4] |
| Prodrug Approach | Phosphate Ester | >100-fold | [6] |
References
- Bates, S., & Schwarzenbach, G. (1955). The spectrophotometric determination of the dissociation constants of weak acids and bases. Helvetica Chimica Acta, 38(5), 1266-1275.
- Blanford, W. J., Gao, H., & Dutta, M. (2014). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78(1-4), 231-239.
- Gao, Y., et al. (2012). Enhanced solubilisation of six PAHs by three synthetic cyclodextrins for remediation applications: molecular modelling of the inclusion complexes. PloS one, 7(9), e44104.
- Jain, A., et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.
- Kang, T., Miao, Z., Liu, S., & Ke, B. (2021). Prodrug Strategies in the CNS Drugs: Small Modification Makes Big Improvements. Current topics in medicinal chemistry, 21(24), 2157–2169.
- Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: a perspective on formulating poorly-water-soluble compounds. Advanced drug delivery reviews, 63(6), 427-440.
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.
- Sivaraj, N., Sakthivel, K., Kikushima, K., Kostić, M. D., Dohi, T., & Singh, F. V. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Organic & Biomolecular Chemistry, 21(38), 7695-7721.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Tran, P., Pyo, Y. C., Kim, D. H., Lee, S. E., Kim, J. K., & Park, J. S. (2019). Overview of the manufacturing methods of solid dispersion technology for improving the solubility of poorly water-soluble drugs and application to production. Pharmaceutics, 11(3), 132.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075.
- Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3), 799-813.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qc.cuny.edu [qc.cuny.edu]
- 3. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crsubscription.com [crsubscription.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,2,3,5,6,7-Hexahydro-s-indacene Compounds in Acidic Conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,3,5,6,7-hexahydro-s-indacene derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions regarding the stability of this important chemical scaffold in acidic environments. Our goal is to equip you with the knowledge to anticipate and address stability challenges, ensuring the integrity of your research and development programs.
Introduction
The this compound core is a key structural motif in a variety of pharmacologically active compounds, most notably in the development of NLRP3 inflammasome inhibitors. The stability of this scaffold is paramount for both in vitro and in vivo studies, as degradation can lead to loss of activity and the formation of potentially confounding byproducts. A critical aspect of their chemical liability is their susceptibility to degradation under acidic conditions, a factor that can significantly impact their synthesis, purification, and oral bioavailability. This guide is designed to provide a comprehensive resource for understanding and managing the acid-catalyzed degradation of these compounds.
Troubleshooting Guide: Navigating Experimental Challenges
This section addresses common issues encountered during the handling and analysis of this compound compounds in acidic media.
Q1: I'm observing unexpected peaks in my HPLC analysis after an acidic workup of my reaction mixture. How can I determine if these are degradation products?
A1: The appearance of new, unexpected peaks in your chromatogram following an acidic workup is a strong indicator of compound degradation. To systematically investigate this, follow these steps:
-
Control Experiment: Analyze a sample of your purified this compound derivative that has not been subjected to the acidic workup. If the unexpected peaks are absent, it strongly suggests they are acid-induced degradation products.
-
Forced Degradation Study: Conduct a controlled forced degradation study. Expose your compound to a defined acidic condition (e.g., 0.1 M HCl at a specific temperature) and monitor the reaction over time by HPLC. An increase in the area of the unknown peaks corresponding with a decrease in the parent compound peak confirms they are degradation products.[1][2]
-
LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the unexpected peaks.[3][4][5][6] This information is crucial for proposing potential degradation pathways and identifying the structures of the degradants.
Q2: My compound seems to be completely degrading during purification by silica gel chromatography when using an acidified mobile phase. What can I do to minimize this?
A2: This is a common issue given the sensitivity of the hexahydro-s-indacene scaffold to acid. Here are several strategies to mitigate degradation during chromatographic purification:
-
Neutralize Before Loading: If your crude product is in an acidic solution, carefully neutralize it before loading it onto the silica gel column.
-
Avoid Acidic Additives: If possible, avoid using acidic modifiers in your mobile phase. If an acid is necessary for good peak shape, use the weakest possible acid at the lowest effective concentration.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-propyl silica.
-
Rapid Purification: Minimize the time the compound spends on the column. Use a faster flow rate or a shorter column if resolution allows.
-
Alternative Purification Techniques: If degradation persists, explore non-chromatographic purification methods like recrystallization or trituration.
Q3: I suspect my compound is rearranging under acidic conditions. What is a plausible mechanism for this?
A3: The saturated carbocyclic rings of the this compound scaffold are susceptible to acid-catalyzed rearrangements, particularly those that can lead to a more stable carbocation intermediate. A likely pathway involves a Wagner-Meerwein rearrangement .[7][8][9][10][11]
Proposed Degradation Pathway:
-
Protonation: The reaction is initiated by the protonation of a susceptible atom, which could be an oxygen or nitrogen atom in a substituent on the indacene core, or potentially a C=C bond if unsaturation is present.
-
Carbocation Formation: This is followed by the formation of a carbocation.
-
1,2-Hydride or Alkyl Shift: A hydride or alkyl group from an adjacent carbon migrates to the carbocation center, resulting in a new, often more stable, carbocation. This is the key step of the Wagner-Meerwein rearrangement.
-
Deprotonation or Nucleophilic Attack: The rearranged carbocation can then be stabilized by deprotonation to form an alkene or be attacked by a nucleophile (e.g., water) present in the acidic medium.
This rearrangement can lead to a complex mixture of isomeric products, which would appear as multiple new peaks in your HPLC analysis.
Workflow for Investigating Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound derivatives in strong vs. weak acids?
A1: Generally, this compound derivatives exhibit greater stability in weaker acidic conditions compared to strong acids. In strongly acidic environments (e.g., pH < 2), the rate of degradation is often significantly accelerated. This is due to the increased concentration of protons available to initiate degradation pathways such as hydrolysis of sensitive functional groups or skeletal rearrangements. In weakly acidic to neutral conditions (pH 4-7), many derivatives show good stability.
Q2: How do different substituents on the s-indacene core affect its stability in acid?
A2: Substituents can have a profound impact on the stability of the hexahydro-s-indacene core in acidic media through both electronic and steric effects:
-
Electron-donating groups (EDGs): EDGs such as alkoxy or alkyl groups can increase the electron density of the aromatic ring, potentially making it more susceptible to electrophilic attack. However, they can also stabilize adjacent carbocation intermediates, which might influence rearrangement pathways.
-
Electron-withdrawing groups (EWGs): EWGs like nitro or cyano groups decrease the electron density of the aromatic ring, which can make it less reactive towards electrophiles.
-
Bulky Substituents: Sterically bulky groups near reactive sites can hinder the approach of protons and nucleophiles, thereby increasing the kinetic stability of the compound.
-
Functional Groups Prone to Hydrolysis: Substituents containing ester, amide, or ether linkages can be susceptible to acid-catalyzed hydrolysis, leading to degradation of the side chain and potentially impacting the overall stability.[12][13][14][15][16]
Q3: What analytical techniques are best suited for monitoring the stability of these compounds?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for monitoring the degradation of this compound derivatives.[17][18][19][20][21] Key features of a suitable HPLC method include:
-
High Resolution: The method must be able to separate the parent compound from all potential degradation products and process-related impurities.
-
Specificity: This is demonstrated through forced degradation studies, where the method's ability to resolve the parent peak from degradant peaks is confirmed.
-
Sensitivity: The method should be sensitive enough to detect and quantify degradation products at low levels.
-
Mass Spectrometry Compatibility: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of unknown degradation products.[3][4][5][6]
Q4: Are there any structural modifications that can improve the acid stability of this compound compounds?
A4: Yes, strategic structural modifications can enhance acid stability. For instance, in the context of NLRP3 inhibitors, the introduction of a tertiary alcohol group has been shown to significantly improve stability in acidic conditions. This is likely due to electronic effects that disfavor the formation of a carbocation intermediate that would initiate a degradation cascade. Other strategies could include the incorporation of EWGs to deactivate the aromatic ring or the use of sterically hindering groups to protect acid-labile functionalities.
Quantitative Data Summary
The following table provides an illustrative example of the type of data generated from a forced degradation study on a hypothetical this compound derivative ("Compound A").
| Stress Condition | Reagent/Condition | Duration (hours) | Compound A Assay (%) | Total Degradation (%) | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 | 85.2 | 14.8 | Two major degradation products observed. |
| Acid Hydrolysis | 1.0 M HCl | 8 | 62.5 | 37.5 | Significant degradation; multiple minor products. |
| Base Hydrolysis | 0.1 M NaOH | 24 | 98.1 | 1.9 | Minor degradation observed. |
| Oxidation | 3% H₂O₂ | 24 | 99.5 | 0.5 | Negligible degradation. |
| Thermal | 60°C | 48 | 99.8 | 0.2 | Highly stable. |
| Photolytic | ICH Q1B | - | 99.6 | 0.4 | Stable to light exposure. |
Note: This data is for illustrative purposes only and does not represent a specific this compound derivative.
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol outlines a general procedure for conducting an acid-catalyzed forced degradation study on a this compound derivative.
Objective: To evaluate the stability of the compound in acidic conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound derivative (test compound)
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector (LC-MS system is recommended)
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M HCl.
-
Dilute to the final volume with 50:50 acetonitrile:water. The final concentration of the test compound should be appropriate for HPLC analysis (e.g., 0.1 mg/mL).
-
-
Control Sample Preparation: Prepare a control sample by following the same procedure as in step 2, but using water instead of 0.1 M HCl.
-
Incubation: Incubate both the stress and control samples at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from both the stress and control samples.
-
Neutralization: Immediately neutralize the withdrawn aliquots from the stress sample with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
HPLC Analysis: Analyze all samples by a validated HPLC method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Assess the mass balance of the reaction.
-
Safety Precautions: Always handle acids and bases in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualization of Key Concepts
Proposed Degradation Pathway via Wagner-Meerwein Rearrangement
Caption: A plausible acid-catalyzed degradation pathway involving a Wagner-Meerwein rearrangement.
References
-
Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. (URL: [Link])
-
Acid Degradation Stability Testing. (URL: [Link])
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (URL: [Link])
-
Wagner–Meerwein rearrangement. Wikipedia. (URL: [Link])
-
Ether cleavage. Wikipedia. (URL: [Link])
-
Degradation Analysis Using LC-MS/MS. Slideshare. (URL: [Link])
-
LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. (URL: [Link])
-
stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (URL: [Link])
-
WAGNER-MEERWEIN REARRANGEMENT. Slideshare. (URL: [Link])
-
Wagner–Meerwein rearrangement. L.S.College, Muzaffarpur. (URL: [Link])
-
Development of the First-in-Class Degrader of NLRP3. ChemRxiv. (URL: [Link])
-
Wagner-Meerwein rearrangement. Chemistry Online. (URL: [Link])
-
Degrading the key component of the inflammasome: development of an NLRP3 PROTAC. Chemical Communications. (URL: [Link])
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. (URL: [Link])
-
Degrading the key component of the inflammasome: Development of an NLRP3 PROTAC. ChemRxiv. (URL: [Link])
-
30.1: Wagner-Meerwein Rearrangements. Chemistry LibreTexts. (URL: [Link])
-
acidic cleavage of ethers (SN2). Master Organic Chemistry. (URL: [Link])
-
Stability-Indicating HPLC Method Development. (URL: [Link])
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (URL: [Link])
-
18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. (URL: [Link])
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (URL: [Link])
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (URL: [Link])
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. (URL: [Link])
-
Development of the First-in-Class Degrader of NLRP3. ChemRxiv. (URL: [Link])
-
Stability Indicating HPLC Method Development: A Review. (URL: [Link])
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (URL: [Link])
-
Guidance for Industry #5 - Drug Stability Guidelines. FDA. (URL: [Link])
-
Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry. (URL: [Link])
-
Stability Testing of Pharmaceutical Products. (URL: [Link])
-
Indane-Based Chiral Aryl Chalcogenide Catalysts: Development and Applications in Asymmetric Electrophilic Reactions. Accounts of Chemical Research. (URL: [Link])
-
The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors. (URL: [Link])
-
Stability Testing of Drug Substances and Drug Products. (URL: [Link])
-
Acid catalysis. Wikipedia. (URL: [Link])
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. (URL: [Link])
-
6.4: Acid-Catalyzed Hydration. Chemistry LibreTexts. (URL: [Link])
-
Lecture 3 Acid Catalyzed Reactions I. NPTEL Archive. (URL: [Link])
-
acid catalysis in organic chemistry. Chemguide. (URL: [Link])
Sources
- 1. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 3. Degradation Analysis Using LC-MS/MS | PPTX [slideshare.net]
- 4. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 8. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. chemistry-online.com [chemistry-online.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ether cleavage - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. web.vscht.cz [web.vscht.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. rjpn.org [rjpn.org]
- 21. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]
Technical Support Center: Synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
Introduction: The synthesis of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is a critical step in the development of various pharmacologically active molecules, including potent anti-inflammatory agents.[1][2] As a highly reactive intermediate, its preparation is often plagued by competing side reactions that can significantly reduce yield and purity. This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting strategies to navigate the common challenges encountered during its synthesis. We will focus on the most prevalent laboratory-scale method, the Curtius rearrangement, a reliable non-phosgene route.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My yield of 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene is consistently low when using the Curtius rearrangement. What are the primary causes and how can I address them?
Low yield is the most common issue and typically points to problems in one of two stages: the formation of the acyl azide precursor or the thermal rearrangement step itself.
Causality Analysis: The Curtius rearrangement involves the thermal decomposition of an acyl azide, formed from the corresponding carboxylic acid, into the isocyanate with the loss of nitrogen gas.[5] The reaction is concerted, meaning the migration of the alkyl/aryl group and the loss of N₂ happen simultaneously, which avoids the formation of a discrete, highly reactive nitrene intermediate.[3] Inefficiencies can arise from incomplete conversion to the acyl azide or its premature decomposition.
Troubleshooting Protocol:
-
Verify Acyl Azide Formation: The acyl azide is typically formed from an activated carboxylic acid derivative (e.g., an acyl chloride) and an azide source like sodium azide or diphenylphosphoryl azide (DPPA).
-
Ensure Complete Acyl Chloride Formation: If starting from the carboxylic acid, ensure its complete conversion to the acyl chloride using reagents like thionyl chloride or oxalyl chloride. Residual carboxylic acid will not react with the azide source.
-
Monitor the Reaction: The formation of the acyl azide from the acyl chloride can be monitored by IR spectroscopy. Look for the disappearance of the acyl chloride peak (~1785-1815 cm⁻¹) and the appearance of the strong, characteristic azide stretch (~2140 cm⁻¹).
-
-
Optimize the Rearrangement Conditions: The thermal rearrangement requires careful temperature control.
-
Insufficient Temperature: The rearrangement will not proceed or will be sluggish.
-
Excessive Temperature: This can lead to decomposition of the starting material, the isocyanate product, or other functional groups on the hexahydro-s-indacene core. The optimal temperature is typically between 60-100°C in an inert, high-boiling solvent like toluene or dioxane.[4]
-
Troubleshooting Summary Table:
| Problem | Potential Cause | Recommended Solution |
| Low or no isocyanate formation | Incomplete formation of the acyl azide intermediate. | Confirm formation of the acyl chloride precursor. Use a fresh, high-purity azide source (e.g., NaN₃, DPPA). Monitor azide formation via IR spectroscopy. |
| Reaction stalls or is slow | Insufficient temperature for the rearrangement. | Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC or IR for the disappearance of the acyl azide. |
| Formation of dark, tarry byproducts | Reaction temperature is too high, causing decomposition. | Reduce the reaction temperature. Ensure the solvent is of high purity and degassed to remove oxygen. |
| Low isolated yield after workup | Product loss during purification due to instability. | Consider generating and using the isocyanate in situ for the subsequent reaction step to avoid degradation during isolation.[2] |
Question 2: I'm observing a significant amount of a white, insoluble precipitate in my reaction. What is this byproduct and how do I prevent it?
This is almost certainly the symmetrical urea, 1,3-bis(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea . Its formation is a classic side reaction for all isocyanate syntheses.
Mechanistic Explanation: Isocyanates are extremely sensitive to moisture. The N=C=O group is highly electrophilic and will react readily with any available nucleophile. Water, even in trace amounts, will attack the isocyanate to form an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the corresponding primary amine (4-amino-1,2,3,5,6,7-hexahydro-s-indacene). This newly formed amine is a potent nucleophile and will immediately react with another molecule of the isocyanate starting material, forming the highly stable and often insoluble symmetrical urea.[6][7]
Diagram: Primary Side Reaction Pathway
Caption: Formation of symmetrical urea from the target isocyanate and water.
Prevention Protocol:
-
Rigorous Anhydrous Conditions: This is non-negotiable.
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Solvents: Use freshly distilled, anhydrous-grade solvents. Solvents like toluene can be distilled from sodium/benzophenone. Store them over molecular sieves (3Å or 4Å).
-
Reagents: Use freshly opened or properly stored reagents.
-
-
Inert Atmosphere: Conduct the entire reaction, including transfers, under a positive pressure of an inert gas such as Argon or Nitrogen. Use Schlenk line or glovebox techniques for maximum protection.[8]
-
Controlled Reagent Addition: If possible, add the acyl azide solution to the hot, inert solvent to facilitate rapid rearrangement and minimize contact time where side reactions can occur.
Question 3: My purified isocyanate appears pure by NMR, but it solidifies or forms a gel upon storage. Why does this happen?
Isocyanates can undergo self-reaction, particularly during storage, leading to dimerization and trimerization. This is especially true if trace impurities are present that can catalyze the process.
Mechanistic Insight:
-
Dimerization: Two molecules of the isocyanate can react to form a four-membered ring called a uretdione. This is often a reversible process.
-
Trimerization: Three molecules can cyclize to form a highly stable, six-membered isocyanurate ring. This reaction is often catalyzed by heat, bases (e.g., residual amine, pyridine), or certain metal salts. This process is generally irreversible and leads to solid polymer formation.[7]
Diagram: Isocyanate Self-Reaction Troubleshooting
Caption: Troubleshooting workflow for isocyanate product instability.
Mitigation Strategies:
-
High-Purity Isolation: Ensure the final product is free from any basic impurities. Purification via vacuum distillation is often effective for removing non-volatile catalysts or byproducts.[9][10]
-
Proper Storage:
-
Temperature: Store the purified isocyanate at low temperatures (e.g., -20°C).
-
Atmosphere: Store in an amber vial under an inert atmosphere (Argon is preferred as it is heavier than air).
-
Inhibitors: For long-term storage, consider adding a trace amount of a stabilizer like a phosphite, though this must be compatible with downstream applications.[11]
-
-
"Just-in-Time" Synthesis: The most robust solution is to avoid isolating the isocyanate altogether. As described in the literature, preparing the isocyanate and using it immediately in situ for the next reaction step (e.g., reaction with a sulfonamide to form a sulfonylurea) is the most effective way to prevent degradation and side reactions.[1][2]
References
- Benchchem. A Comparative Analysis of Solid Phosgene Substitutes in Organic Chemistry. Accessed January 16, 2026.
-
Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate? ACS Omega, 9(10), 11168–11180. [Link]
-
Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate? ACS Omega. [Link]
- ResearchGate. Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF. Accessed January 16, 2026.
-
Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. Non-phosgene Synthesis of Isocyanate Precursors. (2011). [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Wikipedia. Curtius rearrangement. Accessed January 16, 2026. [Link]
-
Chemistry Steps. Curtius Rearrangement. Accessed January 16, 2026. [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Accessed January 16, 2026. [Link]
- Google Patents. (2002).
- Google Patents. (1977).
-
Justia Patents. (2006). Method for the purification of isocyanates. [Link]
- Benchchem.
- Google Patents. (2007).
- ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. Accessed January 16, 2026.
- ResearchGate. Novel Synthesis of 1‐(1,2,3,5,6,7‐Hexahydro‐s‐indacen‐4‐yl)‐3‐ [4‐(1‐hydroxy‐1‐methyl‐ethyl)
-
ResearchGate. (2024). How To Get Isocyanate? [Link]
-
Reddit. (2021). Safety measures for working with isocyanate. [Link]
- BLDpharm. 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. Accessed January 16, 2026.
- Ambeed. 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene. Accessed January 16, 2026.
- Sigma-Aldrich. 1,2,3,5,6,7-hexahydro-s-indacene. Accessed January 16, 2026.
-
PubChem. This compound. Accessed January 16, 2026. [Link]
-
PubMed. (2000). Synthesis of (1S,3aS)-8-(2,3,3a,4,5, 6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4. 5]decan-4-one... [Link]
- National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. Accessed January 16, 2026.
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. [Link]
- MDPI. Synthesis of 4a′-Hydroxy-3′,3′,5,6′,6′,7-hexamethyl-3′,4′,4a′,6′,7′,9a′-hexahydrospiro[indole-3,9′-xanthene]-1′,2,8′(1H,2. Accessed January 16, 2026.
- MDPI.
- ResearchGate. Formation and Stability of the Propionitrile:Acetylene Co-Crystal Under Titan-Relevant Conditions | Request PDF. Accessed January 16, 2026.
-
PubMed. (2012). Enhanced stability of horseradish peroxidase encapsulated in acetalated dextran microparticles stored outside cold chain conditions. [Link]
- ResearchGate. Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. Accessed January 16, 2026.
- bioRxiv. (2025). Enzymatic synthesis of diverse oligoamide polymer precursors. Accessed January 16, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Curtius Rearrangement [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]
- 10. patents.justia.com [patents.justia.com]
- 11. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for s-Indacene Functionalization
Welcome to the technical support center for s-indacene functionalization. This guide is designed for researchers, scientists, and drug development professionals who are working with the unique and reactive s-indacene core. Given its antiaromatic character, s-indacene presents both opportunities for novel electronic materials and challenges in its synthetic manipulation.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs) on s-Indacene Chemistry
This section addresses fundamental questions about the nature of s-indacene and how its properties influence functionalization strategies.
Q1: Why is my s-indacene starting material so unstable?
A1: The core of your issue lies in the electronic structure of s-indacene. It is a polycyclic hydrocarbon with a 12 π-electron system, which conforms to the 4n rule for antiaromaticity (where n=3).[1] Unlike aromatic compounds that benefit from enhanced stability, antiaromatic molecules like s-indacene are inherently reactive and can be difficult to isolate due to a small HOMO-LUMO energy gap.[1][2][4] This reactivity makes the s-indacene core susceptible to degradation, especially when exposed to air, light, or elevated temperatures.
To mitigate this instability, consider the following:
-
Handling: Always handle s-indacene derivatives under an inert atmosphere (e.g., Argon or Nitrogen).
-
Storage: Store s-indacene compounds at low temperatures and protected from light.
-
Structural Modification: The instability can be addressed synthetically. One common strategy is the fusion of aromatic rings to the s-indacene core, which can help to reduce the overall antiaromaticity.[4][5] Another approach is the introduction of bulky substituents that provide kinetic stabilization by sterically hindering intermolecular reactions.[5]
Q2: I'm planning a multi-step synthesis. Do I need to use protecting groups on my s-indacene core?
A2: While direct C-H functionalization is possible, the high reactivity of the s-indacene core often necessitates the use of protecting groups, especially in multi-step syntheses.[6][7] Protecting groups are temporarily installed to mask reactive sites, allowing you to perform chemistry elsewhere on the molecule without unwanted side reactions on the s-indacene core itself.[8][9][10]
The choice of protecting group is critical and should be guided by:
-
Stability: The protecting group must be stable to the reaction conditions of the subsequent steps.[8]
-
Orthogonality: In complex syntheses, using orthogonal protecting groups is highly advantageous. These are groups that can be removed under different, specific conditions without affecting each other, giving you precise control over the deprotection sequence.[6][9] For example, a base-labile group and an acid-labile group on the same molecule would be considered an orthogonal set.[9][10]
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and the reagents used for removal should not affect other parts of your molecule.[8][9]
Q3: What are the most reactive positions on the s-indacene core for functionalization?
A3: The reactivity of the s-indacene core is influenced by its electronic structure. Computational studies, such as Nucleus-Independent Chemical Shift (NICS) calculations, can help predict the most electron-rich or electron-deficient sites.[1] Generally, the peripheral positions of the five-membered rings are susceptible to electrophilic attack. However, the precise regioselectivity can be highly dependent on the substituents already present on the s-indacene core. These substituents can modulate the electronic properties and sterically direct incoming reagents.[2][11] For transition-metal-catalyzed C-H functionalization, the regioselectivity is often controlled by a directing group on the substrate.[12][13]
Part 2: Troubleshooting Guide for s-Indacene Functionalization
This section provides solutions to specific problems you may encounter during the functionalization of s-indacene derivatives, particularly in the context of cross-coupling reactions.
Q4: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) on a halogenated s-indacene is giving very low yield. What are the likely causes?
A4: Low yields in cross-coupling reactions involving s-indacene can stem from several factors, often related to the inherent reactivity of the core and catalyst issues.[14][15]
Here is a systematic troubleshooting approach:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount.[14] If you are using a standard catalyst like Pd(PPh₃)₄, it may not be robust enough. Consider switching to a more active and stable system, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[14][16] These ligands can improve catalyst stability and promote the desired oxidative addition and reductive elimination steps.[17]
-
Base Selection: The base is crucial for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.[14][17] The strength and solubility of the base can significantly impact the reaction. If you are using a common base like K₂CO₃ and seeing poor results, consider trying a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[14]
-
Solvent and Temperature: The solvent should be anhydrous and thoroughly degassed to prevent catalyst deactivation and side reactions. High temperatures can sometimes lead to decomposition of the s-indacene starting material or the product.[18][19] It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and stability.[20][21]
-
Purity of Reagents: Ensure all your reagents, especially the organometallic partner in Suzuki couplings (boronic acid/ester), are pure. Impurities can poison the catalyst.[14][16]
The following flowchart illustrates a decision-making process for troubleshooting low yields in s-indacene cross-coupling reactions.
Caption: Troubleshooting workflow for low-yield s-indacene cross-coupling.
Q5: I am observing significant formation of a debrominated or deboronated side product in my reaction. How can I prevent this?
A5: The formation of hydrodehalogenated (e.g., debrominated) or protodeboronated side products is a common issue in cross-coupling reactions.[14][15]
-
Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.[15] The formation of Pd-H can be promoted by certain bases, protic impurities (like water or alcohols), or the decomposition of the phosphine ligand. To minimize this, ensure your reaction is strictly anhydrous and degassed. Using a less basic or non-coordinating base can also help.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by a proton source, effectively destroying your nucleophile.[14] This is often exacerbated by the presence of water and certain bases. Using anhydrous conditions is crucial. Switching from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester, can significantly reduce the rate of protodeboronation.[14]
Table 1: Optimization Strategies to Minimize Common Side Reactions
| Side Reaction | Potential Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | Presence of protic impurities (e.g., H₂O). Formation of Pd-H species. | Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture. Consider a milder base. |
| Protodeboronation | Excess water or harsh basic conditions. | Use anhydrous conditions. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[14] |
| Homocoupling | Oxygen contamination leading to oxidative coupling of the organometallic reagent. | Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
Part 3: Key Experimental Protocol
This section provides a general, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction on a bromo-s-indacene derivative. This should be seen as a starting point for your optimization.
Protocol: Suzuki-Miyaura Coupling of a Bromo-s-Indacene Derivative
Materials:
-
Bromo-s-indacene derivative (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald G3 precatalyst, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the bromo-s-indacene derivative, the arylboronic acid/ester, and the base under an inert atmosphere (in a glovebox if possible).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst and ligand and add them to the reaction vessel. If not in a glovebox, do this under a positive flow of inert gas.
-
Degassing (Optional but Recommended): If not set up in a glovebox, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[22][23]
The following diagram illustrates the catalytic cycle for this reaction.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
References
- BenchChem. (n.d.). Aromaticity and antiaromaticity of s-Indacene.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- University of Bristol. (n.d.). Protecting Groups.
- Warren, G. I., Młodzikowska-Pieńko, K., et al. (2025). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science.
- National Institutes of Health. (n.d.). Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds.
- Nishida, J., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716-4729.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Gish, M. K., et al. (2021). Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. Organic Letters, 23(13), 5012-5017.
- National Institutes of Health. (n.d.). Selective Molecular Sequestration with Concurrent Natural Product Functionalization and Derivatization.
- Wikipedia. (n.d.). Protecting group.
- University of Rochester. (n.d.). Cross-Coupling Chemistry.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- University of Oregon. (2025). Antiaromaticity, s-Indacene, and Molecular Electronics.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes.
- Royal Society of Chemistry. (2024). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis.
- National Institutes of Health. (n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization.
- Pérez-Través, L., et al. (2017). Effect of Temperature on the Prevalence of Saccharomyces Non cerevisiae Species against a S. cerevisiae Wine Strain in Wine Fermentation: Competition, Physiological Fitness, and Influence in Final Wine Composition. Frontiers in Microbiology, 8.
- ResearchGate. (n.d.). Iptycene-functionalized silica gel for the purification of fullerenes using flash chromatography.
- ResearchGate. (2025). Synergistic temperature and ethanol effect on Saccharomyces cerevisiae dynamic behavior in ethanol bio-fuel production.
- van Uden, N., & da Cruz Duarte, H. (1981). Effects of ethanol on the temperature profile of Saccharomyces cerevisiae. Zentralblatt für allgemeine Mikrobiologie, 21(10), 743-50.
- ResearchGate. (n.d.). Effect of high temperatures (44–46 °C) on growth of S. cerevisiae SUBSC01.
- MDPI. (n.d.). Preparation, Purification and Regioselective Functionalization of Protoescigenin—The Main Aglycone of Escin Complex.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]
- 4. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. Protective Groups [organic-chemistry.org]
- 10. media.neliti.com [media.neliti.com]
- 11. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Temperature on the Prevalence of Saccharomyces Non cerevisiae Species against a S. cerevisiae Wine Strain in Wine Fermentation: Competition, Physiological Fitness, and Influence in Final Wine Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of ethanol on the temperature profile of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Navigating the Synthesis of s-Indacene Analogs: A Technical Troubleshooting Guide
Welcome to the technical support center for the multi-step synthesis of s-indacene analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these fascinating but challenging molecules. The antiaromatic nature of the s-indacene core imparts unique electronic properties, making its derivatives highly sought after for applications in organic electronics.[1][2] However, this same electronic character also renders many s-indacene analogs reactive and prone to decomposition, presenting significant synthetic hurdles.[2]
This guide is structured in a question-and-answer format to directly address common issues encountered during the multi-step synthesis. We will delve into the causality behind experimental choices, providing not just solutions but a deeper understanding of the underlying chemical principles.
I. Precursor Synthesis: Challenges in Substituted Aromatics
A robust synthesis of the s-indacene core begins with meticulously crafted aromatic precursors. Often, this involves Friedel-Crafts reactions and palladium-catalyzed cross-couplings to build the necessary carbon skeleton.
FAQ: My Friedel-Crafts acylation to synthesize the diaryl ketone precursor is giving low yields and multiple products. What's going wrong?
This is a frequent challenge. The success of a Friedel-Crafts acylation is highly dependent on the substrate, Lewis acid catalyst, and reaction conditions. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Deactivated Aromatic Ring. The Friedel-Crafts acylation fails on aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[3] The acyl group being added is itself deactivating, which advantageously prevents polyacylation.[4]
-
Solution: Plan your synthetic route to introduce electron-withdrawing groups after the Friedel-Crafts step. If your substrate is inherently electron-poor, consider alternative coupling strategies like a Suzuki or Stille cross-coupling.
-
-
Cause 2: Inappropriate Lewis Acid. The choice and stoichiometry of the Lewis acid are critical. A weak Lewis acid may not be sufficient to generate the acylium ion electrophile, while an overly harsh one can lead to side reactions.
-
Solution: Aluminum chloride (AlCl₃) is a classic choice, but often a stoichiometric amount is required as it complexes with the product ketone.[5] For sensitive substrates, milder Lewis acids like In(III) salts can be effective.[1] Explore a range of Lewis acids and their equivalents to optimize your reaction.
-
-
Cause 3: Poor Regioselectivity. With substituted aromatic precursors, achieving the desired regioselectivity (ortho, meta, para) can be challenging.
-
Solution: The directing effects of existing substituents on your aromatic ring are paramount. Steric hindrance can also play a significant role. If direct acylation gives an undesired isomer, you may need to employ a blocking group strategy or redesign your precursor synthesis.
-
Experimental Protocol: General Procedure for Optimizing Friedel-Crafts Acylation
-
Reactant Purity: Ensure your starting aromatic compound and acyl chloride/anhydride are pure and anhydrous.
-
Solvent: Use a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Lewis Acid Screening: In parallel reactions, screen various Lewis acids (e.g., AlCl₃, FeCl₃, InCl₃, TiCl₄) at different stoichiometric ratios (from catalytic to excess).
-
Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux as needed. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction carefully with ice-cold dilute HCl. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Purify the product by column chromatography on silica gel.
| Lewis Acid | Typical Conditions | Notes |
| AlCl₃ | Stoichiometric, DCM or DCE, 0 °C to reflux | Strong, general-purpose. Can cause charring with sensitive substrates. |
| FeCl₃ | Catalytic to stoichiometric, DCM, RT | Milder than AlCl₃, often a good starting point. |
| InCl₃ | Catalytic, DCM or DCE, RT to reflux | Particularly effective for activated arenes and milder conditions.[1] |
| TiCl₄ | Stoichiometric, DCM, -78 °C to RT | Can offer different selectivity profiles. |
II. Core Formation: Mastering the Cyclization
The formation of the fused five-membered rings is a critical step in constructing the s-indacene skeleton. This is often achieved through intramolecular Friedel-Crafts acylation or a Nazarov cyclization.
FAQ: My intramolecular Friedel-Crafts cyclization to form the dihydro-s-indacenedione is failing. What are the key parameters to consider?
Intramolecular Friedel-Crafts reactions for ring closure are sensitive to ring strain and the nature of the tether connecting the aromatic ring and the electrophile.[6]
-
Cause 1: Unfavorable Ring Size. The formation of 6-membered rings is generally more facile than 5- or 7-membered rings in intramolecular Friedel-Crafts reactions.[6]
-
Solution: Ensure your precursor is designed to form a 6-membered ring during the initial cyclization. If a 5-membered ring closure is necessary, you may need more forcing conditions or a different catalytic system.
-
-
Cause 2: Ineffective Acid Catalyst. The choice of acid is crucial for promoting the cyclization.
-
Solution: Polyphosphoric acid (PPA) and methanesulfonic acid (MSA) are commonly used for these cyclizations.[6] PPA is highly viscous and can be difficult to work with, while MSA is a more manageable liquid. Eaton's reagent (P₂O₅ in MSA) is another powerful option. Experiment with different acid catalysts and temperatures to drive the reaction to completion.
-
Troubleshooting Workflow for Intramolecular Friedel-Crafts Cyclization
Caption: Decision workflow for troubleshooting intramolecular cyclization.
FAQ: I'm attempting a Nazarov cyclization to form a cyclopentenone intermediate, but the reaction is messy and yields are low. How can I optimize this?
The Nazarov cyclization, an electrocyclic reaction of a divinyl ketone, is a powerful tool for forming five-membered rings. However, it can be plagued by issues of regioselectivity and side reactions.[7]
-
Cause 1: Inadequate Activation. The reaction requires a promoter, typically a Lewis or Brønsted acid, to facilitate the conrotatory 4-π electrocyclization.
-
Solution: A variety of promoters can be used, from strong Lewis acids like FeCl₃ and BF₃·OEt₂ to milder catalysts like iodine.[7] A Design of Experiments (DoE) approach can be highly effective in systematically optimizing the promoter, solvent, temperature, and reaction time to maximize the yield of the desired product.[2][8]
-
-
Cause 2: Poor Regioselectivity in Elimination. The final step of the Nazarov cyclization is the elimination of a proton to form the cyclopentenone double bond. The regioselectivity of this step can be difficult to control.
-
Solution: The position of the double bond is often dictated by thermodynamic stability. Electron-donating or -withdrawing groups on the vinyl moieties can influence the polarization of the intermediate pentadienyl cation, thereby directing the elimination.[7]
-
III. Aromatization and Final Product Isolation
The final step in the synthesis of s-indacene analogs is typically a dehydrogenation or oxidation of a dihydro-s-indacene precursor. This step is often where the instability of the target molecule becomes most apparent.
FAQ: My final dehydrogenation step using DDQ is resulting in a complex mixture and decomposition of my product. What precautions should I take?
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for the dehydrogenation of hydroaromatic compounds.[6][9] However, the resulting s-indacene can be highly reactive.
-
Cause 1: Over-oxidation or Side Reactions. DDQ is a strong electron acceptor and can participate in side reactions with electron-rich s-indacene products, leading to decomposition.[9]
-
Solution: Carefully control the stoichiometry of DDQ. Use of catalytic DDQ with a co-oxidant can sometimes provide a milder approach.[10] Running the reaction at low temperatures and monitoring closely by TLC can help to minimize byproduct formation.
-
-
Cause 2: Product Instability. The target s-indacene analog may be inherently unstable and prone to oxidation or polymerization upon formation.[2]
-
Solution: The stability of s-indacene derivatives is greatly enhanced by the presence of bulky substituents at the periphery of the molecule, which sterically protect the reactive core.[11][12] If your target molecule is unsubstituted or has small substituents, it may be necessary to handle it under strictly inert conditions (e.g., in a glovebox).
-
Experimental Protocol: Dehydrogenation and Purification of an Air-Sensitive s-Indacene Analog
-
Inert Atmosphere: Perform the entire procedure under an inert atmosphere of nitrogen or argon using Schlenk techniques or a glovebox.
-
Degassed Solvents: Use thoroughly degassed solvents for the reaction and purification.
-
Dehydrogenation: Dissolve the dihydro-s-indacene precursor in a dry, degassed solvent (e.g., toluene or DCM). Add a solution of DDQ dropwise at a low temperature (e.g., 0 °C or -78 °C).
-
Monitoring: Monitor the reaction by TLC on a plate that is quickly dried and visualized. The disappearance of the starting material and the appearance of a new, often colored, spot indicates product formation.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite or silica gel under an inert atmosphere to remove the DDQ-H₂ byproduct.
-
Purification: If necessary, perform column chromatography using degassed solvents and a column that has been purged with an inert gas. Alternatively, recrystallization from a degassed solvent system in a glovebox is often the best method for obtaining a pure, crystalline product.
-
Storage: Store the final product under an inert atmosphere, protected from light, and at a low temperature.
Characterization of s-Indacene Analogs
Due to their unique electronic structures, s-indacene analogs have characteristic spectroscopic signatures.
-
¹H NMR Spectroscopy: The protons on the s-indacene core often exhibit unusual chemical shifts due to the antiaromatic nature of the ring system.[4]
-
Cyclic Voltammetry (CV): CV is a powerful technique for probing the redox properties of s-indacene derivatives. It can be used to determine the HOMO and LUMO energy levels and assess the stability of the radical anion and cation species.[13][14]
Troubleshooting Logic for s-Indacene Synthesis
Sources
- 1. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 7. Indene synthesis [organic-chemistry.org]
- 8. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Stability and Reactivity of Aromatic Radical Anions in Solution with Relevance to Birch Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of Monoferrocenylsumanenes Derived from Sonogashira Cross-Coupling or Click Chemistry Reactions in Highly Sensitive and Selective Cesium Cation Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the purity of 1,2,3,5,6,7-Hexahydro-s-indacene for biological assays
Welcome to the technical support guide for 1,2,3,5,6,7-Hexahydro-s-indacene. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges in achieving the high purity of this compound required for reliable biological assays. We will explore the causality behind purification choices and provide validated protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for our biological assays?
The purity of any compound used in biological screening is paramount to avoid misleading results.[1][2] For this compound and its derivatives, which are often investigated as modulators of biological pathways like the NLRP3 inflammasome, impurities can lead to several critical issues[3]:
-
False Positives/Negatives: An impurity might be biologically active itself, leading to a false positive result. Conversely, it could inhibit the activity of the primary compound, causing a false negative.[2]
-
Inaccurate Potency Measurement: If a significant portion of the sample is an inert impurity, the calculated concentration of the active compound will be incorrect, leading to inaccurate IC50 or EC50 values.
-
Off-Target Effects: Impurities can interact with other biological targets, producing confounding data and making it difficult to attribute the observed effects solely to this compound.
-
Toxicity: Uncharacterized impurities may exhibit cytotoxicity, killing cells in an assay and making the results uninterpretable.
For high-throughput screening (HTS), a minimum purity of >90% is often required, with >95% being the standard for hit-to-lead campaigns to ensure data reproducibility and reliability.[4]
Q2: What are the most common impurities I should expect in my crude this compound sample?
The impurity profile is highly dependent on the synthetic route. A common synthesis starts from indan.[5][6] Therefore, typical impurities may include:
-
Unreacted Starting Materials: Residual indan or other precursors.
-
Intermediates: Partially reacted molecules from the multi-step synthesis.
-
Byproducts: Isomers, over-alkylated products, or polymeric materials formed through side reactions.
-
Reagents and Solvents: Residual catalysts, acids, bases, or solvents used during the synthesis and initial workup.
Q3: Which analytical techniques are best for assessing the purity of my final product?
A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Using a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection can resolve the main compound from most impurities.[7] The area under the curve provides a percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound.[8] The presence of unexpected peaks can indicate impurities, and integration of the ¹H NMR spectrum can be used to quantify impurities if their structures are known.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique helps identify the molecular weights of the parent compound and any impurities, aiding in their structural elucidation.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically <2°C). A broad or depressed melting point is a strong indicator of impurities.[9]
Purification Workflow & Troubleshooting Guide
This section provides a logical workflow for purifying crude this compound and troubleshooting common issues.
Caption: A decision tree to guide the selection of the appropriate purification technique.
Problem 1: My crude product is a dark, oily, or tarry substance.
-
Plausible Cause: This often indicates the presence of high-molecular-weight polymeric byproducts or highly conjugated, colored impurities from the synthesis. These can interfere with subsequent purification steps like crystallization and overload chromatography columns.
-
Troubleshooting Protocol: Silica Plug Filtration This is a rapid, preliminary clean-up step to remove baseline (highly polar) impurities and colored material before fine purification.
-
Preparation: Take a large sintered glass funnel or a small chromatography column and place a piece of cotton or glass wool at the bottom.
-
Packing: Add a 2-3 inch layer of silica gel. On top of that, add a thin (0.5-inch) layer of sand.
-
Equilibration: Wet the plug by passing a non-polar solvent, such as hexanes or a 95:5 mixture of hexanes:ethyl acetate, through the silica until the pack is fully saturated.
-
Sample Loading: Dissolve your crude oily product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).[10] Apply this solution slowly and evenly to the top of the sand layer.
-
Elution: Elute the column with a relatively non-polar solvent system (e.g., 98:2 hexanes:ethyl acetate). Your target compound, being a hydrocarbon, should be non-polar and elute quickly. The colored tars and polar impurities will remain strongly adsorbed at the top of the silica gel.
-
Collection & Verification: Collect the eluent. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which ones contain your product. Combine the pure fractions and remove the solvent under reduced pressure. The resulting material should be significantly cleaner and may now be a solid suitable for further purification.
-
Problem 2: My product is a solid, but NMR and/or TLC analysis shows several spots or peaks corresponding to non-polar impurities.
-
Plausible Cause: The reaction may not have gone to completion, leaving starting materials, or side reactions may have produced isomers or other hydrocarbon byproducts with similar polarity to your desired compound.
-
Solution A: Recrystallization This technique is ideal when the desired compound is highly concentrated and the impurities are present in smaller amounts or have different solubility profiles.[9][11] The principle relies on the fact that solubility increases with temperature; as a hot, saturated solution cools, the less soluble compound (ideally your product) will crystallize out, leaving more soluble impurities behind in the solvent.
Table 1: Recommended Solvents for Recrystallization of this compound
Solvent Rationale & Properties Ethanol/Methanol The compound is likely sparingly soluble at room temperature but highly soluble when hot. A good first choice. Isopropanol Similar to ethanol but less volatile. Can sometimes yield better crystals. Heptane/Hexanes As a non-polar hydrocarbon, the compound may be too soluble even at room temperature. Best used as an anti-solvent in a two-solvent system (e.g., with Toluene or Dichloromethane). | Toluene + Heptane | A two-solvent system. Dissolve the compound in a minimum of boiling toluene (the "good" solvent) and then add heptane (the "bad" solvent) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[12] |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system from Table 1. Test solubility on a small scale first.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (using a steam bath or hot plate) until the solvent is boiling.[9] Add more hot solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal adsorbs colored impurities.[12]
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[13] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated. Re-heat the solution, add more solvent, and try cooling more slowly.[13]
-
No Crystals Form: The solution may be too dilute, or crystallization needs to be induced. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[9]
-
-
Solution B: Flash Column Chromatography This is the most powerful and versatile method for separating compounds with different polarities.[11] It relies on the differential partitioning of components between a stationary phase (usually silica gel) and a mobile phase (the eluent).[14]
Caption: A flowchart illustrating the key stages of purification by flash column chromatography.
Step-by-Step Column Chromatography Protocol:
-
Eluent Selection: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and separates it well from impurities. For this compound, start with pure hexanes and gradually add small percentages of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour it into your column and use gentle pressure (air or nitrogen) to pack it evenly without cracks.
-
Sample Loading: Dissolve the crude product in the minimum amount of solvent. Apply it carefully to the top of the column.
-
Elution and Collection: Begin passing the eluent through the column, collecting the liquid that comes out (the eluate) in a series of labeled test tubes or flasks (fractions).
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography:
-
Poor Separation: If compounds elute together, the eluent may be too polar. Try a less polar solvent system. If separation is still poor, consider using a different stationary phase like alumina.[15]
-
Compound Won't Elute: The eluent is not polar enough. Gradually increase the polarity of the mobile phase (gradient elution).
-
Problem 3: My product is a volatile solid and I'm experiencing significant product loss during solvent evaporation.
-
Plausible Cause: The compound has a sufficiently high vapor pressure to be lost under the reduced pressure of a rotary evaporator. This is common for non-polar, symmetrical molecules.
-
Solution: Sublimation Sublimation is a purification technique where a solid is heated under reduced pressure, transitioning directly into a gas without passing through a liquid phase.[11][16] The gas then condenses back into a pure solid on a cold surface, leaving non-volatile impurities behind.[17] This method is excellent for purifying volatile solids like naphthalene or camphor, which share characteristics with polycyclic hydrocarbons.[1][18]
Step-by-Step Sublimation Protocol:
-
Apparatus Setup: Use a standard sublimation apparatus, which consists of an outer flask to hold the crude solid and an inner "cold finger" condenser.
-
Sample Placement: Place the impure this compound at the bottom of the outer flask.
-
Assembly: Insert the cold finger and ensure a good seal. Connect the side arm of the apparatus to a vacuum pump.
-
Cooling and Vacuum: Start the flow of cold water through the cold finger. Begin to evacuate the apparatus. A reduced pressure is often necessary to allow sublimation to occur at a temperature below the compound's melting point.[16]
-
Heating: Gently heat the bottom of the flask using a water bath or heating mantle. The solid should begin to disappear from the bottom and reappear as fine, pure crystals on the cold finger.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully remove the cold finger and scrape off the purified crystals.
-
References
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]
-
ACS Publications. Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Environmental Science & Technology. Available at: [Link]
-
Chemistry LibreTexts. (2021, June 20). 2.5: SUBLIMATION. Available at: [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Available at: [Link]
-
BrainKart. (2016, March 9). Sublimation - Purification of Organic compounds. Available at: [Link]
-
Scribd. PURIFICATION of Organic Compounds: 2. Sublimation. Available at: [Link]
-
SpringerLink. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Available at: [Link]
-
PubMed Central - NIH. The essential roles of chemistry in high-throughput screening triage. Available at: [Link]
-
PubMed. (2014, February 1). Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
ResearchGate. Techniques for purification of polycyclic aromatic hydrocarbons. Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
ACS Publications. (2022, October 24). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][16][17]oxazine-3-. Available at: [Link]
-
ResearchGate. (2025, August 7). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent | Request PDF. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]
-
Elara V, PLC. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]
-
PubMed Central - NIH. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Available at: [Link]
-
University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Available at: [Link]
Sources
- 1. brainkart.com [brainkart.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. This compound(495-52-3) 1H NMR [m.chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. byjus.com [byjus.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification [chem.rochester.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 18. scribd.com [scribd.com]
Technical Support Center: Navigating Preclinical Safety of s-Indacene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with s-indacene derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered questions regarding the preclinical safety assessment of this unique chemical class. My goal is to equip you with the scientific rationale behind experimental observations and to offer robust, field-tested strategies to overcome common obstacles.
The unique electronic and structural properties of the s-indacene core, which make it attractive for various therapeutic targets, also present specific challenges in preclinical safety.[1] This guide will address these challenges head-on, providing a logical framework for identifying, understanding, and mitigating potential safety liabilities.
Section 1: Genotoxicity and Mutagenicity
The planar, aromatic nature of the s-indacene core raises an immediate flag for potential genotoxicity, primarily through DNA intercalation. A positive signal in a bacterial reverse mutation assay (Ames test) is a common early-stage hurdle.
Frequently Asked Questions (FAQs)
Q1: My s-indacene derivative is positive in the Ames test. Does this automatically mean it's a carcinogen and I should terminate the project?
A1: Not necessarily. A positive Ames test is an important signal for mutagenic potential, but it is not a definitive predictor of carcinogenicity in vivo.[2] The Ames test uses bacterial strains that are hypersensitive to mutation and may not fully reflect the complexities of mammalian metabolism and DNA repair.[2][3]
-
Causality Explained: Aromatic amines and planar structures can sometimes yield positive results that are not replicated in mammalian systems.[4] It is crucial to determine if the mutagenicity is observed with or without metabolic activation (S9 fraction). If the mutagenicity is only present with S9, it suggests that a metabolite is the reactive species. This provides a clear path for medicinal chemistry to block that metabolic soft spot.
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the assay with a freshly synthesized and purified batch of the compound to rule out mutagenic impurities.
-
Follow-up Assays: Proceed to a tiered approach with in vitro mammalian cell assays, such as the micronucleus test or the mouse lymphoma assay (MLA). These assays assess chromosomal damage and provide a more relevant context than the bacterial assay.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs to understand which parts of the molecule are contributing to the mutagenic signal.[5][6][7] Can you modify substituents on the s-indacene core to disrupt planarity or alter electronic properties without losing desired potency?
-
Q2: My compound is showing borderline positive results in the Ames test, with a dose-related increase in revertant colonies that is just under the 2-fold threshold. How should I interpret this?
A2: A borderline result requires careful consideration and further investigation. It should not be dismissed, especially if there is a clear dose-response relationship.
-
Causality Explained: The result could indicate weak mutagenicity, or it could be an artifact of the test system. For example, some compounds can exhibit bacteriotoxicity at higher concentrations, which can confound the results by suppressing the growth of revertant colonies and masking a positive signal at lower, non-toxic doses.
-
Troubleshooting Steps:
-
Assess for Toxicity: Ensure that the top concentrations used in the assay are not overtly toxic to the bacterial strains. This can be checked by examining the background lawn of bacterial growth on the plates.[8]
-
Expand the Dose Range: Test a wider range of concentrations, including intermediate doses, to better define the dose-response curve.
-
Use Multiple Strains: Ensure you are using a full panel of Salmonella typhimurium and Escherichia coli strains to detect different types of mutations (e.g., frameshift vs. base-pair substitution).[2][9]
-
Consider the Fluctuation Method: For compounds with low solubility or borderline activity, the liquid fluctuation method can sometimes offer greater sensitivity than the standard plate incorporation method.[2]
-
Experimental Protocol: Ames Test (Plate Incorporation Method)
This protocol provides a general overview. Specifics should be adapted based on OECD Guideline 471.
-
Preparation:
-
Culture the required S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2uvrA/pKM101) overnight in nutrient broth.
-
Prepare the test compound dilutions in a suitable solvent (e.g., DMSO).
-
If metabolic activation is required, prepare the S9 mix from induced rat liver homogenate.
-
-
Assay Procedure:
-
To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or control), and 0.5 mL of the S9 mix (or phosphate buffer for non-activation plates).
-
Incubate this mixture for 20-30 minutes at 37°C.
-
Add 2.0 mL of molten top agar (containing a trace amount of histidine) to the tube, vortex briefly, and pour onto a minimal glucose agar plate.
-
Allow the top agar to solidify.
-
-
Incubation & Analysis:
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least 2-fold higher than the solvent control.
-
Workflow Diagram: Investigating a Positive Ames Result
Caption: Decision workflow for a positive Ames test result.
Section 2: Cardiovascular Safety - hERG Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia.[10] Many kinase inhibitors, a class to which some s-indacene derivatives belong, have been associated with hERG liability.[11][12] Early screening for hERG inhibition is therefore critical.
Frequently Asked Questions (FAQs)
Q1: My s-indacene derivative shows potent hERG inhibition (IC50 < 1 µM). What are my next steps?
A1: A potent hERG IC50 is a significant concern, but the absolute value is less important than the therapeutic window—the margin between the hERG IC50 and the therapeutic plasma concentration.
-
Causality Explained: hERG channel blockade is often driven by specific pharmacophoric features, such as a basic nitrogen atom and high lipophilicity, which allow the compound to access the channel's inner pore.[13] Understanding your molecule's physicochemical properties is key.
-
Troubleshooting Steps:
-
Determine the Safety Margin: Calculate the ratio of the hERG IC50 to the efficacious concentration (in vitro) or the expected therapeutic plasma concentration (Cmax). A margin of >30-fold is often considered a desirable starting point, though this can vary by indication.
-
Structural Modifications: The primary strategy is to reduce hERG activity through medicinal chemistry.[13] Can you reduce the lipophilicity (LogP/LogD)? Can you remove or mask the basicity of any nitrogen atoms? Introducing polar or acidic groups can often mitigate hERG binding.
-
Use More Predictive Assays: The gold standard for assessing hERG liability is the manual patch clamp assay.[10][14] If your initial screen used a lower-resolution method (e.g., a binding assay), confirm the result with a functional patch clamp assay, which provides more detailed information on the mechanism of inhibition.
-
Q2: How do I interpret results from an automated patch clamp hERG assay?
A2: Automated patch clamp systems are excellent for medium-to-high throughput screening.[14] Key parameters to scrutinize are the IC50 value and the Hill coefficient.
-
Causality Explained: The IC50 indicates the potency of the block. The Hill coefficient provides insight into the binding stoichiometry. A Hill coefficient near 1.0 suggests a 1:1 binding interaction. A value significantly different from 1.0 could indicate more complex interactions or potential assay artifacts.
-
Troubleshooting Steps:
-
Check Quality Control Data: Always review the assay's quality control parameters, such as seal resistance and current stability, to ensure the data is reliable.[14]
-
Evaluate Dose-Response Curve: Look at the full dose-response curve, not just the calculated IC50. A steep curve is a more definitive indication of a specific interaction than a shallow, poorly defined curve.
-
Consider Temperature: Most high-throughput screens are run at ambient temperature. However, some compounds show different potency at physiological temperature (37°C). If a compound is critical, consider re-testing at physiological temperature.
-
Data Interpretation Table: hERG Safety Margins
| Safety Margin (hERG IC50 / Cmax) | Risk Level | Recommended Action |
| >100x | Low | Proceed with standard monitoring. |
| 30x - 100x | Moderate | Proceed, but prioritize SAR to improve margin. Consider in vivo QT studies. |
| <30x | High | High risk of clinical QT prolongation. Requires significant medicinal chemistry effort to mitigate. |
Experimental Workflow: Integrated Cardiovascular Risk Assessment
Sources
- 1. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 4. ovid.com [ovid.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moltox.com [moltox.com]
- 9. Ames Test (Bacterial Reverse Mutation Test): Why, When, and How to Use | Springer Nature Experiments [experiments.springernature.com]
- 10. hERG Screening - Creative Biolabs [creative-biolabs.com]
- 11. A practical guide to managing cardiopulmonary toxicities of tyrosine kinase inhibitors in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetic Labyrinth: A Guide to Optimizing Hexahydro-s-indacene Compounds
Technical Support Center
Welcome, researchers and drug development professionals, to our dedicated resource for enhancing the pharmacokinetic (PK) properties of hexahydro-s-indacene compounds. This guide is structured to provide actionable insights and troubleshooting strategies in a user-friendly question-and-answer format. As Senior Application Scientists, we understand that navigating the complexities of drug metabolism and pharmacokinetics (DMPK) is a critical step in translating a promising compound into a viable therapeutic. This center is designed to be your partner in that journey, offering not just protocols, but the rationale behind them.
Troubleshooting Guide: Addressing Common Experimental Hurdles
Here, we tackle specific challenges you might be facing in the lab with your hexahydro-s-indacene series.
Issue 1: My hexahydro-s-indacene analog shows high clearance in liver microsome stability assays. How can I improve its metabolic stability?
Answer: High clearance in human liver microsomes (HLM) is a frequent hurdle, often pointing to rapid metabolism by cytochrome P450 (CYP) enzymes.[1][2] The primary goal is to identify the "soft spots" on your molecule that are susceptible to metabolic attack and then strategically modify the structure to block these sites.
Underlying Causality: The lipophilic nature of the hexahydro-s-indacene core can lead to significant interaction with CYP enzymes, which are the primary drivers of Phase I metabolism.[3] Common metabolic transformations include hydroxylation, dealkylation, and deamination.[3]
Experimental Workflow:
-
Metabolite Identification: The first crucial step is to pinpoint where the metabolism is occurring.
-
Protocol: Incubate your compound with HLM in the presence of NADPH. Analyze the resulting mixture using high-resolution mass spectrometry (HR-MS) to identify the mass shifts corresponding to metabolic modifications (e.g., +16 Da for hydroxylation). Tandem MS (MS/MS) can then be used to fragment the metabolites and elucidate the exact site of modification.
-
-
Structural Modification Strategies: Once the metabolic "hotspots" are identified, you can employ several medicinal chemistry strategies:
-
Steric Hindrance: Introduce bulky groups (e.g., a t-butyl group) near the site of metabolism to physically block the CYP enzyme's access.
-
Electronic Modification: Replace a metabolically labile hydrogen atom with a fluorine atom or a trifluoromethyl group. This can alter the electronic properties of that position, making it less susceptible to oxidation.[2]
-
Metabolic Switching: Introduce an alternative, less problematic metabolic pathway. For instance, incorporating an oxetane ring can sometimes direct metabolism towards microsomal epoxide hydrolase (mEH), potentially reducing the reliance on CYPs.[4]
-
Workflow Diagram: Improving Metabolic Stability
Caption: Iterative workflow for enhancing metabolic stability.
Issue 2: My compound has poor oral bioavailability despite good metabolic stability. What could be the issue and how do I fix it?
Answer: Poor oral bioavailability in the face of good metabolic stability often points to two primary culprits: low aqueous solubility or poor membrane permeability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two properties, with Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds being particularly challenging for oral delivery.[5]
Underlying Causality: The hexahydro-s-indacene scaffold is inherently lipophilic, which can lead to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. For a drug to be absorbed, it must first dissolve.[6]
Troubleshooting Strategies:
A. Addressing Poor Solubility:
-
Salt Formation: For compounds with ionizable groups (e.g., basic amines or acidic carboxylic acids), forming a salt can dramatically increase aqueous solubility and dissolution rate.[5][7]
-
Protocol: Screen a variety of pharmaceutically acceptable counterions to identify a salt form with optimal solubility and stability. Characterize the resulting salt using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6]
-
Formulation Approaches:
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has higher solubility than the crystalline form.[8][9]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5][8] These formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state.
-
B. Addressing Poor Permeability:
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body.[10] This approach can be used to temporarily mask polar functional groups that hinder membrane permeability.[11]
-
Strategy: For example, an ester prodrug can be created from a carboxylic acid to increase lipophilicity and facilitate passive diffusion across the intestinal epithelium. The ester is then cleaved by endogenous esterases to release the active drug.
-
-
Permeation Enhancers: These are excipients that can be co-formulated with the drug to transiently increase the permeability of the intestinal membrane.[12][13]
-
Mechanisms: Permeation enhancers can work by various mechanisms, including fluidizing the lipid bilayer or opening the tight junctions between intestinal cells.[13]
-
Data Summary: Formulation Strategies for Poor Solubility
| Strategy | Mechanism | Key Advantages | Key Considerations |
| Salt Formation | Increases aqueous solubility and dissolution rate.[5][7] | Simple, well-established technique. | Requires an ionizable functional group. |
| Micronization/Nanosizing | Increases surface area for faster dissolution.[6] | Applicable to a wide range of compounds. | Can lead to particle agglomeration.[9] |
| Amorphous Solid Dispersions | Overcomes crystal lattice energy.[8] | Significant solubility enhancement. | Physical stability of the amorphous form. |
| Lipid-Based Formulations | Maintains drug in a solubilized state.[5] | Effective for highly lipophilic drugs. | Potential for drug precipitation upon dilution. |
Frequently Asked Questions (FAQs)
This section addresses broader concepts and foundational knowledge for optimizing the PK profiles of your hexahydro-s-indacene compounds.
Q1: How does plasma protein binding affect the pharmacokinetics of my compound?
A1: Plasma protein binding (PPB) is a critical factor that can significantly influence a drug's distribution, metabolism, and excretion.[14] Only the unbound (free) fraction of a drug is pharmacologically active and able to diffuse from the bloodstream into tissues to reach its target.[14][15]
-
High PPB: A high degree of binding to plasma proteins like albumin can act as a reservoir, potentially prolonging the drug's half-life.[14] However, it also means that a smaller fraction of the drug is available to exert its therapeutic effect or be cleared by metabolic enzymes.
-
Clinical Relevance: Changes in protein binding, which can be caused by disease states or co-administration of other drugs that compete for the same binding sites, can lead to significant changes in the free drug concentration and potentially cause toxicity, especially for drugs with a narrow therapeutic index.[16]
Logical Relationship: Plasma Protein Binding and Drug Disposition
Caption: The equilibrium between free and bound drug in plasma.
Q2: What are the key differences between Phase I and Phase II metabolism, and how do they impact my hexahydro-s-indacene compounds?
A2: Drug metabolism is broadly divided into two phases:
-
Phase I Metabolism: These are functionalization reactions that introduce or expose polar functional groups (e.g., -OH, -NH2, -SH) on the drug molecule.[3] The primary enzymes involved are the cytochrome P450 (CYP) family.[3] For a lipophilic scaffold like hexahydro-s-indacene, Phase I reactions increase water solubility and provide a handle for subsequent Phase II reactions.
-
Phase II Metabolism: These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the polar functional group introduced in Phase I.[3] This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), further increases the water solubility of the metabolite, facilitating its excretion in urine or bile.[3]
Understanding both phases is crucial. While you might successfully block a Phase I metabolic hotspot, the molecule could still be susceptible to direct Phase II conjugation if it already possesses a suitable functional group.
Q3: Can I use in silico models to predict the pharmacokinetic properties of my compounds before synthesis?
A3: Yes, in silico (computational) models are increasingly used in early drug discovery to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These models can help prioritize which analogs to synthesize, saving time and resources.
-
Commonly Predicted Properties:
-
Lipophilicity (cLogP): A key predictor of permeability and metabolism.[17]
-
Polar Surface Area (PSA): Correlates with membrane permeability.[17]
-
Solubility: Can be predicted based on the chemical structure.
-
Sites of Metabolism: Models can predict which parts of a molecule are most likely to be metabolized by CYP enzymes.
-
-
Important Caveat: While these models are valuable for guiding design, they are predictive and not a substitute for experimental validation.[17] It is essential to confirm the in silico predictions with in vitro experiments.
References
- Significance of protein binding in pharmacokinetics and pharmacodynamics.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. Available from: [Link]
-
The Role of Protein Binding in Drug Pharmacokinetics Implications for Drug Efficacy and Safety - IJIRMPS. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Available from: [Link]
-
Significance of protein binding in pharmacokinetics and pharmacodynamics. - Scholars@Duke publication. Available from: [Link]
-
Protein Binding In Drug Development: A Systematic Review Of Mechanisms, Pharmacokinetics, And Clinical Implications - International Journal of Pharmaceutical Sciences. Available from: [Link]
-
On the influence of protein binding on pharmacological activity of drugs - PubMed. Available from: [Link]
-
Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue - PubMed Central. Available from: [Link]
-
Strategies for formulating and delivering poorly water-soluble drugs | Request PDF. Available from: [Link]
-
Strategies to Improve Transdermal Permeation - International Journal of Pharmaceutical Sciences. Available from: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. Available from: [Link]
-
Bioavailability Enhancement Service & Permeability Solutions - Vici Health Sciences. Available from: [Link]
-
Improving the pharmacokinetic and pharmacodynamic properties of a drug by chemical conversion to a chimera drug - PubMed. Available from: [Link]
-
The role of drug metabolizing enzymes in clearance - PubMed. Available from: [Link]
-
Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics - MDPI. Available from: [Link]
-
Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed. Available from: [Link]
-
Formulation Strategies to Improve Pharmacokinetics Profile - Encyclopedia.pub. Available from: [Link]
-
Clinical Implications and Phases of Drug Metabolism Pathways - Longdom Publishing. Available from: [Link]
-
Optimizing a Drug's Pharmacokinetics - AZoLifeSciences. Available from: [Link]
-
ClinPGx Pathways. Available from: [Link]
-
Optimization of Pharmacokinetics through Manipulation of Physicochemical Properties in a Series of HCV Inhibitors - SciSpace. Available from: [Link]
-
The complexities inherent in attempts to decrease drug clearance by blocking sites of CYP-mediated metabolism | Request PDF - ResearchGate. Available from: [Link]
Sources
- 1. The role of drug metabolizing enzymes in clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 14. ijirmps.org [ijirmps.org]
- 15. Significance of protein binding in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitor Scaffolds: From the Prototypical 1,2,3,5,6,7-Hexahydro-s-indacene to Next-Generation Therapeutics
Introduction: The NLRP3 Inflammasome as a Central Mediator of Inflammation
The innate immune system serves as the body's first line of defense against pathogens and endogenous danger signals. A key component of this system is the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome, a multi-protein complex that plays a critical role in initiating inflammatory responses[1][2]. Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in a wide spectrum of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's[2][3]. This central role has positioned the NLRP3 inflammasome as a high-priority target for therapeutic intervention[4][5].
The activation of the NLRP3 inflammasome is a tightly regulated two-step process[6][7]:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF). Priming leads to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB signaling pathway[1][6].
-
Activation (Signal 2): A diverse array of secondary stimuli, including extracellular ATP, crystalline substances (e.g., monosodium urate crystals), and pore-forming toxins, triggers the assembly of the inflammasome complex[1]. This assembly involves the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1[8]. This proximity induces the auto-catalytic cleavage and activation of caspase-1.
Activated caspase-1 has two primary functions: it cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, and it cleaves gasdermin D (GSDMD) to induce pyroptosis, a lytic and inflammatory form of programmed cell death[2][8]. Given the potential for therapies to be more specific and safer by targeting the upstream inflammasome complex rather than just its downstream cytokine products, significant effort has been invested in discovering and developing small-molecule inhibitors of NLRP3[5][9].
This guide provides an in-depth comparison of major NLRP3 inhibitor scaffolds, with a particular focus on the foundational 1,2,3,5,6,7-hexahydro-s-indacene moiety and its evolution into next-generation clinical candidates.
Comparative Analysis of Key NLRP3 Inhibitor Scaffolds
The landscape of NLRP3 inhibitors is dominated by several distinct chemical scaffolds, each with a unique mechanism of action and developmental history.
The Diaryl Sulfonylurea Scaffold: MCC950 and the this compound Core
The diaryl sulfonylurea class, and specifically the compound MCC950 (also known as CP-456773 or CRID3), represents the most well-characterized and potent class of NLRP3 inhibitors to date[10][11][12]. The chemical name for MCC950 is N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxy-2-propanyl)-2-furansulfonamide, highlighting the central role of the This compound moiety.
-
Mechanism of Action: MCC950 is a direct inhibitor of NLRP3. It specifically binds to a site within the central NACHT domain, interacting with the Walker B motif[1][10]. This interaction is critical because the NACHT domain possesses ATPase activity, which is essential for the conformational changes that lead to NLRP3 oligomerization and inflammasome assembly[2]. By binding to this site, MCC950 locks NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent ASC oligomerization[5][10]. This mechanism is highly specific, as MCC950 shows no inhibitory activity against other inflammasomes like AIM2, NLRC4, or NLRP1[10][13].
-
Performance & Preclinical Data: MCC950 exhibits potent, nanomolar efficacy in blocking IL-1β release in both mouse and human macrophages[11]. It has demonstrated remarkable therapeutic effects in a wide array of preclinical disease models, including CAPS, multiple sclerosis, spinal cord injury, and myocardial infarction[10][13][14].
-
Limitations: Despite its impressive preclinical profile, the clinical development of MCC950 was halted due to observations of liver toxicity in Phase I trials[15]. This adverse effect is thought to be associated with the furan moiety within the molecule, prompting a search for new scaffolds that retain potency while improving safety[16].
Second-Generation Hexahydro-s-indacene Derivatives: GDC-2394
Building on the learnings from MCC950, researchers sought to retain the potent this compound core while modifying other parts of the molecule to mitigate safety risks. This effort led to the development of GDC-2394, a second-generation inhibitor.
-
Mechanism of Action: GDC-2394 shares a similar mechanism with MCC950, binding directly to the NLRP3 protein to prevent its activation[17][18]. Cryo-electron microscopy has confirmed its binding site within the NLRP3 complex[17].
-
Key Innovations and Performance: The key innovation in GDC-2394 was the replacement of the problematic furan group with a 6,7-dihydro-5H-pyrazolo[5,1-b][1][10]oxazine ring system[15][18]. This change, coupled with the introduction of basic amine substituents to improve solubility, was designed to overcome the renal and hepatic toxicities seen with earlier compounds[17][18]. GDC-2394 is a potent and selective NLRP3 inhibitor that has demonstrated a suitable safety profile in preclinical studies to advance into human clinical trials[15][17].
Direct ATP-binding Site Inhibitors: CY-09
The CY-09 scaffold represents another class of direct NLRP3 inhibitors that function by targeting its enzymatic core.
-
Mechanism of Action: CY-09 directly binds to the ATP-binding motif within the NACHT domain of NLRP3, thereby inhibiting its essential ATPase activity[19][20]. This action prevents the energy-dependent oligomerization of NLRP3, effectively halting inflammasome assembly and activation[5][19]. Its action is highly specific to NLRP3, with no effect on the ATPase activity of other proteins like NLRC4 or NLRP1[5][20].
-
Performance & Preclinical Data: CY-09 dose-dependently inhibits caspase-1 activation and IL-1β secretion in macrophages[19]. It has shown significant therapeutic efficacy in mouse models of CAPS and type 2 diabetes, where it reversed metabolic disorders by suppressing NLRP3-dependent inflammation[20][21]. It also shows promise in models of diabetic nephropathy[22].
β-Sulfonyl Nitrile Compounds: Dapansutrile (OLT1177)
Dapansutrile is a novel scaffold that has progressed into clinical trials, demonstrating a favorable safety profile.
-
Mechanism of Action: Dapansutrile is an orally active, selective inhibitor of the NLRP3 inflammasome[23][24]. Its mechanism involves inhibiting the ATPase activity of NLRP3, which in turn blocks the assembly of the inflammasome, preventing the activation of caspase-1 and the subsequent release of IL-1β and IL-18[23].
-
Performance & Clinical Data: Dapansutrile has been shown to be safe in humans in Phase I and II clinical trials[25]. It has shown therapeutic potential in models of gout, osteoarthritis, myocardial infarction, and multiple sclerosis[23][25][26]. Its oral bioavailability and demonstrated safety make it a promising candidate for treating chronic inflammatory diseases[27].
Quantitative Performance Comparison of Lead Inhibitors
| Scaffold Class | Example Compound | Mechanism of Action | Potency (IC₅₀) | Selectivity | Key Characteristics & Development Stage |
| Diaryl Sulfonylurea | MCC950 | Direct NLRP3 inhibitor; binds Walker B motif, blocks ATPase activity and oligomerization[5][10]. | 7.5 nM (mouse BMDM)8.1 nM (human MDM)[11] | High; no effect on AIM2, NLRC4, NLRP1 inflammasomes[10][13]. | Prototypical, highly potent inhibitor. Preclinical development halted due to liver toxicity concerns[15]. |
| Hexahydro-s-indacene Derivative | GDC-2394 | Direct NLRP3 inhibitor; binds NLRP3 to prevent activation[17][18]. | Potent, concentration-dependent inhibition of IL-1β and IL-18[17]. | High selectivity for NLRP3[17]. | Second-generation inhibitor designed to overcome MCC950's safety issues; improved solubility. Advanced to Phase I clinical trials[15][17]. |
| Direct ATP-binding Site Inhibitor | CY-09 | Direct NLRP3 inhibitor; binds ATP-binding motif, blocks ATPase activity and oligomerization[19][20]. | Kd = 500 nM. Inhibits IL-1β secretion at 1-10 µM in BMDMs[19]. | High; no effect on ATPase activity of NLRC4, NLRP1, NOD2, or RIG-I[5][20]. | Orally bioavailable with favorable pharmacokinetics in mice[21]. Efficacious in preclinical models of CAPS and type 2 diabetes[20]. |
| β-Sulfonyl Nitrile | Dapansutrile (OLT1177) | Selective NLRP3 inhibitor; blocks NLRP3 ATPase activity and inflammasome assembly[23]. | Reduces infarct size in a dose-dependent manner (6-600 mg/kg)[24]. | High selectivity for NLRP3 inflammasome[23]. | Orally bioavailable. Demonstrated safety in Phase I and II clinical trials. Investigated for gout, arthritis, and heart failure[25][27]. |
Experimental Methodologies for Evaluating NLRP3 Inhibitors
Validating the efficacy and mechanism of novel NLRP3 inhibitors requires a multi-tiered experimental approach, progressing from biochemical assays to cell-based functional readouts.
Protocol 1: IL-1β Release Assay in THP-1 Monocytes
This is the cornerstone functional assay to quantify the inhibitory effect of a compound on the primary downstream output of NLRP3 activation.
Causality: This assay mimics the two-signal requirement for inflammasome activation in vivo. LPS priming (Signal 1) ensures that the cellular machinery (NLRP3, pro-IL-1β) is available. The subsequent addition of an activator like ATP or nigericin (Signal 2) triggers inflammasome assembly and IL-1β release. An effective inhibitor will block this second step.
Methodology:
-
Cell Culture and Differentiation:
-
Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
Differentiate monocytes into macrophage-like cells by treating with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 3-24 hours. Wash cells with fresh medium and rest for 24 hours.
-
-
Priming (Signal 1):
-
Inhibitor Treatment:
-
Pre-treat the LPS-primed cells with various concentrations of the test inhibitor (e.g., MCC950, CY-09) or vehicle control (DMSO) for 30-60 minutes.
-
-
Activation (Signal 2):
-
Induce NLRP3 activation by adding an agonist such as ATP (5 mM) or Nigericin (5-20 µM)[29]. Incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of mature IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions[30].
-
Read the absorbance on a plate reader and calculate IL-1β concentrations against a standard curve. Potency (IC₅₀) is determined by plotting the dose-response curve.
-
Protocol 2: ASC Oligomerization Assay
This assay provides direct evidence that an inhibitor blocks the physical assembly of the inflammasome complex, an event upstream of caspase-1 activation.
Causality: Upon activation, NLRP3 oligomerizes and templates the polymerization of the adaptor protein ASC into a large, single structure known as the "ASC speck"[31]. This speck is insoluble and can be isolated by centrifugation. Cross-linking stabilizes these oligomers, allowing for visualization by Western blot. An inhibitor that prevents NLRP3 oligomerization will consequently block the formation of ASC oligomers.
Methodology:
-
Cell Stimulation:
-
Seed bone marrow-derived macrophages (BMDMs) or PMA-differentiated THP-1 cells in a 6-well plate (1.5 x 10⁶ cells/well)[32].
-
Prime cells with LPS (1 µg/mL) for 2-4 hours.
-
Pre-treat with the inhibitor or vehicle for 30-60 minutes.
-
Stimulate with an NLRP3 activator (e.g., 5 µM Nigericin) for 30 minutes[32].
-
-
Cell Lysis and Pellet Isolation:
-
Cross-linking:
-
Carefully discard the supernatant.
-
Wash the pellet with PBS.
-
Resuspend the pellet in 50 µL of PBS containing 2-4 mM of a fresh cross-linking agent like disuccinimidyl suberate (DSS)[32].
-
Incubate for 30 minutes at room temperature to covalently link the ASC monomers within the oligomer.
-
-
Western Blot Analysis:
-
Stop the cross-linking reaction by adding Laemmli sample buffer.
-
Boil the samples and resolve the proteins on a 12-15% SDS-PAGE gel[32].
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for ASC.
-
Visualize with a secondary HRP-conjugated antibody and chemiluminescence.
-
Results will show a ladder of bands corresponding to ASC monomers, dimers, trimers, and high-molecular-weight oligomers in activated samples. Effective inhibitors will show a significant reduction in the oligomeric bands compared to the vehicle control[34].
-
Protocol 3: NLRP3 ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of NLRP3 and is crucial for characterizing inhibitors like MCC950 and CY-09 that target this function.
Causality: The NACHT domain of NLRP3 hydrolyzes ATP to ADP, a process that fuels the conformational changes required for activation. This assay quantifies the amount of inorganic phosphate (Pi) released during this reaction. A direct inhibitor of ATPase activity will reduce the amount of Pi generated.
Methodology:
-
Reagents:
-
Purified, recombinant human NLRP3 protein.
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
ATP solution (10 mM).
-
Phosphate detection reagent (e.g., Malachite Green-based colorimetric assay).
-
-
Assay Procedure:
-
In a 96-well plate, add purified NLRP3 protein to the assay buffer.
-
Add various concentrations of the test inhibitor or vehicle control and incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reaction at 37°C for 60-90 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green assay kit, which forms a colored complex with inorganic phosphate.
-
Read the absorbance at ~620-650 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each well.
-
Plot the inhibitor concentration against the percentage of ATPase activity to determine the IC₅₀ value. This provides direct evidence of target engagement and enzymatic inhibition[20].
-
Conclusion and Future Outlook
The journey from the discovery of the this compound-containing MCC950 to the development of safer, second-generation clinical candidates like GDC-2394 illustrates a classic drug development success story: leveraging deep mechanistic understanding to overcome therapeutic hurdles. While MCC950 remains an invaluable tool for preclinical research, its safety profile underscores the importance of continued innovation in scaffold design.
The field is now populated with a diverse array of chemical scaffolds, including direct ATPase inhibitors like CY-09 and orally bioavailable compounds like dapansutrile, which have shown promise in clinical trials. The continued exploration of novel scaffolds and mechanisms of inhibition is crucial. The ultimate goal is to develop a suite of highly specific, potent, and safe NLRP3 inhibitors that can be tailored to treat the wide range of debilitating diseases driven by inflammasome-mediated inflammation. The robust experimental workflows detailed herein provide the necessary framework for researchers to rigorously validate these next-generation therapeutics.
References
-
Coll, R. C., Robertson, A. A., Chae, J. J., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248–255. [Link]
-
Dapansutrile - Wikipedia. (n.d.). Wikipedia. [Link]
-
Mangan, M., Olhava, E. J., & Latz, E. (2018). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology, 9, 3007. [Link]
-
Groslambert, M., & Py, B. (2018). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Frontiers in Immunology, 9, 239. [Link]
-
Swanson, K. V., Deng, M., & Ting, J. P. (2019). The NLRP3 inflammasome: an overview of mechanisms of activation and regulation. Annual review of immunology, 37, 611-640. [Link]
-
Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. (2024). Promega Connections. [Link]
-
Toldo, S., & Abbate, A. (2018). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Journal of the American Heart Association, 7(12), e009427. [Link]
-
Shao, B. Z., Xu, Z. Q., Han, B. Z., Su, D. F., & Liu, C. (2015). Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome. Drug design, development and therapy, 9, 4959. [Link]
-
Marchetti, C., Swartzwelder, B., Gamboni, F., Neff, R. A., & Ross, A. (2018). OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis. Frontiers in Pharmacology, 9, 1324. [Link]
-
Zendedel, A., Jeß, A., & Johann, S. (2018). MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. Frontiers in Neurology, 9, 1133. [Link]
-
Wang, Y., Zhang, M., & Li, Z. (2023). The Selective NLRP3-Inflammasome Inhibitor CY-09 Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3-inflammasome Activation. Current Medicinal Chemistry, 30(28), 3261-3270. [Link]
-
Dapansutrile (OLT1177). (n.d.). Alzheimer's Drug Discovery Foundation. [Link]
-
Coll, R. C., Hill, J. R., & Day, C. J. (2015). A small molecule inhibitor of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. Nature medicine, 21(3), 248-255. [Link]
-
Toldo, S., Mezzaroma, E., & Mauro, A. G. (2019). The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse. Journal of Cardiovascular Pharmacology, 73(4), 215–222. [Link]
-
He, Y., Hara, H., & Núñez, G. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in biochemical sciences, 41(12), 1012-1021. [Link]
-
Zahid, A., Li, B., & Kombe, A. J. K. (2019). Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology, 10, 2538. [Link]
-
NLRP3 inflammasome activation is divided into three pathways. (n.d.). ResearchGate. [Link]
-
Jiang, H., He, H., & Chen, Y. (2017). Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders. Journal of Experimental Medicine, 214(11), 3219–3238. [Link]
-
Mechanism of NLRP3 inflammasome activation. (n.d.). SciSpace. [Link]
-
Assaying NLRP3-mediated LDH and IL-1β release. (2024). Protocols.io. [Link]
-
Latz, E. (2017). Detection of ASC Oligomerization by Western Blotting. Methods in Molecular Biology, 1535, 73-79. [Link]
-
Chen, B., Zhang, Y., & Li, Y. (2023). Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review). Experimental and Therapeutic Medicine, 25(5), 1-1. [Link]
-
Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. (2025). American Association for Cancer Research. [Link]
-
Cell-Based Assays Reveal Two Reported Anti-Inflammation Molecules Fail to Engage Target Protein. (2023). BioSpace. [Link]
-
A Comparative Study on the Efficacy of NLRP3 Inflammasome Signaling Inhibitors in a Pre-clinical Model of Bowel Inflammation. (2018). Frontiers. [Link]
-
ASC oligomerization assay. (n.d.). Bio-protocol. [Link]
-
Jiang, H., Liu, T., & Wang, Y. (2019). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. ACS medicinal chemistry letters, 10(10), 1367-1372. [Link]
-
Crawford, J. J., He, K., & Lee, W. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][10]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of medicinal chemistry, 65(21), 14721-14739. [Link]
-
A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. (n.d.). PubMed Central. [Link]
-
Pharmacological Analysis of NLRP3 Inflammasome Inhibitor... (2022). The American Society for Pharmacology and Experimental Therapeutics. [Link]
-
Detection of ASC Oligomerization by Western Blotting. (n.d.). Springer Nature Experiments. [Link]
-
Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence. (n.d.). Springer Nature Experiments. [Link]
-
Crawford, J. J., He, K., & Lee, W. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1][10]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of medicinal chemistry, 65(21), 14721-14739. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover... (n.d.). ResearchGate. [Link]
-
Methods to measure NLR oligomerization... (n.d.). PubMed Central. [Link]
-
Design and discovery of novel NLRP3 inhibitors... (n.d.). PubMed Central. [Link]
-
Discovery of Novel NLRP3 Inflammasome Inhibitors... (n.d.). PubMed Central. [Link]
-
Activation and Measurement of NLRP3 Inflammasome Activity... (2014). JoVE. [Link]
-
A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling. (n.d.). PubMed Central. [Link]
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. invivogen.com [invivogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Therapeutic potential of MCC950, a specific inhibitor of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. rupress.org [rupress.org]
- 21. selleckchem.com [selleckchem.com]
- 22. The Selective NLRP3-Inflammasome Inhibitor CY-09 Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dapansutrile - Wikipedia [en.wikipedia.org]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Frontiers | OLT1177 (Dapansutrile), a Selective NLRP3 Inflammasome Inhibitor, Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis [frontiersin.org]
- 26. The NLRP3 Inflammasome Inhibitor, OLT1177 (Dapansutrile), Reduces Infarct Size and Preserves Contractile Function After Ischemia Reperfusion Injury in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. alzdiscovery.org [alzdiscovery.org]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 30. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 32. Detection of ASC Oligomerization by Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-protocol.org [bio-protocol.org]
- 34. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Computational Modeling of 1,2,3,5,6,7-Hexahydro-s-indacene Analogs as NLRP3 Inflammasome Inhibitors
This guide provides a comprehensive comparison of computational modeling techniques for the study of 1,2,3,5,6,7-hexahydro-s-indacene analogs, a promising class of molecules targeting the NLRP3 inflammasome. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention. The this compound scaffold has emerged as a key pharmacophore in the development of potent and selective NLRP3 inhibitors.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various computational approaches to accelerate the discovery and optimization of novel therapeutics based on this scaffold. We will delve into the causality behind experimental choices in computational modeling and provide a framework for integrating these methods into a robust drug discovery pipeline.
The Rise of this compound Analogs as NLRP3 Inhibitors
The NLRP3 (NOD-like receptor pyrin domain-containing protein 3) inflammasome is a multi-protein complex that plays a central role in the innate immune system. Upon activation by a variety of stimuli, it triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). While essential for host defense, aberrant NLRP3 activation contributes to the pathogenesis of numerous conditions, including gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.
The this compound core has been identified as a crucial structural motif in several potent NLRP3 inhibitors. These compounds have demonstrated high efficacy in preclinical models, driving significant interest in the exploration of this chemical space for novel drug candidates. Computational modeling provides a powerful toolkit to rationally design and evaluate new analogs, optimizing their potency, selectivity, and pharmacokinetic properties.
A Comparative Analysis of Computational Modeling Strategies
The selection of an appropriate computational modeling strategy is paramount for the successful design of novel this compound analogs. Each method offers unique insights into the molecular interactions governing ligand binding and biological activity. Here, we compare the most relevant techniques, highlighting their strengths, limitations, and synergistic potential.
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking is a foundational computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For this compound analogs, docking studies are instrumental in understanding how these molecules interact with the ATP-binding site within the NACHT domain of NLRP3.
Methodology:
The process typically involves:
-
Receptor Preparation: Starting with a crystal structure of the NLRP3 protein (e.g., PDB ID: 7ALV), the protein is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Ligand Preparation: The 3D structures of the this compound analogs are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site, scoring each pose based on a defined scoring function.
-
Pose Analysis: The resulting poses are analyzed to identify the most favorable binding mode and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Experimental Data for Validation:
The accuracy of docking protocols can be validated by redocking a co-crystallized ligand into its corresponding protein structure and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the experimental conformation. An RMSD of less than 2.0 Å is generally considered a successful validation.
Comparative Insights:
Studies on various NLRP3 inhibitors have revealed key amino acid residues crucial for binding, including Ala228, Arg578, and Glu629.[1] Molecular docking of this compound analogs can be used to predict whether they form similar critical interactions, thus providing a rationale for their observed activity.
Table 1: Comparison of Binding Affinities for Known NLRP3 Inhibitors
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| MCC950 | NLRP3 NACHT Domain | -10.0 to -12.0 | Arg578, Ser576, Gly420 | [2] |
| Oridonin | NLRP3 NACHT Domain | -7.0 to -9.0 | Cys279, Cys573 | [3] |
| ZINC14583344 | NLRP3 NACHT Domain | -11.3 | Ala228, Arg578, Glu629 | [1] |
This table provides a benchmark for evaluating the predicted binding affinities of novel this compound analogs.
Workflow for Molecular Docking:
Caption: A streamlined workflow for molecular docking studies of this compound analogs against the NLRP3 inflammasome.
Molecular Dynamics (MD) Simulations: Unveiling Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This approach is crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
Methodology:
-
System Setup: The docked complex of the this compound analog and NLRP3 is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long-duration simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, including RMSD, Root Mean Square Fluctuation (RMSF), and the persistence of intermolecular interactions.
Key Insights from MD Simulations:
MD simulations can reveal the stability of hydrogen bonds and other interactions identified in docking studies.[1] For instance, a stable hydrogen bond between the ligand and a key residue throughout the simulation provides strong evidence for its importance in binding. RMSF analysis can identify flexible regions of the protein that may be involved in ligand recognition and binding.
Workflow for Molecular Dynamics Simulation:
Caption: The workflow for performing and analyzing molecular dynamics simulations to assess the stability of this compound analogs in the NLRP3 binding site.
Density Functional Theory (DFT): Elucidating Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound analogs, DFT calculations can provide valuable insights into their reactivity, stability, and the nature of their interactions with the receptor.
Key Parameters from DFT Calculations:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help in understanding and predicting intermolecular interactions.
-
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index provide quantitative measures of a molecule's reactivity.
Comparative Application:
By comparing the DFT-calculated properties of a series of this compound analogs with their experimentally determined biological activities, it is possible to establish relationships between electronic structure and inhibitory potency. For instance, analogs with a lower HOMO-LUMO gap and a more favorable MEP for interacting with the NLRP3 binding site may exhibit enhanced activity.[1]
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. A robust QSAR model can be used to predict the activity of novel, untested this compound analogs, thereby prioritizing their synthesis and testing.
Methodology:
-
Data Collection: A dataset of this compound analogs with their experimentally measured inhibitory activities (e.g., IC50 values) against NLRP3 is compiled.
-
Descriptor Calculation: A large number of molecular descriptors, representing various physicochemical properties of the molecules, are calculated.
-
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical model that relates the descriptors to the biological activity.[4][5]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.[6]
Table 2: Key Considerations for QSAR Model Development
| Parameter | Description | Importance |
| Training and Test Set Selection | The dataset is split into a training set for model building and a test set for external validation. | Ensures the model's ability to generalize to new data. |
| Statistical Significance | Parameters like R², Q², and RMSE are used to assess the statistical quality of the model. | Indicates the goodness of fit and predictive power. |
| Applicability Domain | Defines the chemical space for which the model's predictions are reliable. | Prevents extrapolation to molecules dissimilar to the training set. |
| Mechanistic Interpretation | The selected descriptors should ideally have a clear physicochemical meaning. | Provides insights into the structural requirements for activity. |
Workflow for QSAR Modeling:
Caption: A systematic workflow for the development and validation of QSAR models for predicting the anti-inflammatory activity of this compound analogs.
Synergistic Integration of Computational Methods
The true power of computational modeling lies in the synergistic integration of these diverse techniques. A comprehensive in silico drug discovery cascade for this compound analogs would typically begin with virtual screening of a large compound library using molecular docking. Promising hits would then be subjected to more rigorous evaluation using MD simulations to assess their binding stability. DFT calculations can provide deeper insights into the electronic properties of the most promising candidates, and finally, a validated QSAR model can be used to guide the design of new analogs with improved activity.
Conclusion
Computational modeling offers a multifaceted and powerful approach to accelerate the discovery and development of novel this compound analogs as NLRP3 inflammasome inhibitors. By judiciously selecting and integrating techniques such as molecular docking, molecular dynamics simulations, DFT, and QSAR, researchers can gain a deeper understanding of the structure-activity relationships governing this important class of molecules. This in silico-driven approach not only streamlines the hit-to-lead optimization process but also provides a rational basis for the design of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
-
An integrative computational approach for identification of NLRP3 inhibitors through machine learning, docking, dynamics and DFT analysis. (2025). PubMed. Retrieved from [Link]
-
Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations. (2025). NIH. Retrieved from [Link]
-
A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome. (n.d.). MDPI. Retrieved from [Link]
-
Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations. (n.d.). OUCI. Retrieved from [Link]
-
Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Computational drug discovery of phytochemical alkaloids targeting the NACHT/PYD domain in the NLRP3 inflammasome. (2025). PubMed. Retrieved from [Link]
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. (2023). PubMed. Retrieved from [Link]
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][1][2][3]triazino[2,3-c]quinazolines. (2025). Journal of Research in Pharmacy. Retrieved from [Link]
-
A Review on Applications of Computational Methods in Drug Screening and Design. (n.d.). MDPI. Retrieved from [Link]
-
Machine Learning–Enhanced Quantitative Structure-Activity Relationship Modeling for DNA Polymerase Inhibitor Discovery: Algorithm Development and Validation. (2025). JMIR Publications. Retrieved from [Link]
-
Validation of Computational Methods. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. An integrative computational approach for identification of NLRP3 inhibitors through machine learning, docking, dynamics and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. Machine Learning–Enhanced Quantitative Structure-Activity Relationship Modeling for DNA Polymerase Inhibitor Discovery: Algorithm Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Computational Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Hexahydro-s-Indacene Based Compounds In Vivo: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory drug discovery, the NLRP3 inflammasome has emerged as a pivotal target for a host of inflammatory diseases. This guide provides an in-depth technical comparison of a novel hexahydro-s-indacene based compound, GDC-2394, against other well-established NLRP3 inhibitors. By examining their in vivo efficacy, mechanisms of action, and experimental validation protocols, this document serves as a crucial resource for researchers navigating the complexities of preclinical drug development in this therapeutic area.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system.[1] Its activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggers a cascade of inflammatory responses. Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its cleavage and activation. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving inflammation.
Dysregulation of the NLRP3 inflammasome is implicated in a variety of chronic inflammatory and autoimmune diseases, making it a highly attractive target for therapeutic intervention.
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
Comparative Analysis of NLRP3 Inhibitors
This guide focuses on the hexahydro-s-indacene based compound GDC-2394 and compares its in vivo efficacy with two other well-characterized NLRP3 inhibitors: MCC950 and Oridonin.
| Feature | GDC-2394 | MCC950 | Oridonin |
| Chemical Class | Hexahydro-s-indacene derivative | Diaryl sulfonylurea | Diterpenoid |
| Target | NLRP3 | NLRP3 | NLRP3 |
| Mechanism of Action | Potent and selective NLRP3 inhibitor, preventing ASC recruitment.[2] | Potent and selective inhibitor that blocks both canonical and non-canonical NLRP3 activation.[3] | Covalent inhibitor of NLRP3, binding to cysteine 279 to block NLRP3-NEK7 interaction and inflammasome assembly.[4] |
| Preclinical Models | Mouse acute peritonitis, Rat gouty arthritis.[5] | Mouse models of EAE, CAPS, spinal cord injury, and LPS-induced lung inflammation.[3][6][7] | Mouse models of peritonitis, gouty arthritis, type 2 diabetes, and traumatic brain injury.[4][8] |
| Clinical Status | Phase 1 trial halted due to drug-induced liver injury.[9][10] | Preclinical; has shown some toxicological effects in higher doses.[1] | Preclinical.[4] |
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy data for the three compounds in relevant animal models.
| Compound | Animal Model | Dosing | Key Findings | Reference |
| GDC-2394 | Acute Mouse Peritonitis | 0.1-10 mg/kg (p.o.) | Dose-dependent decrease in peritoneal IL-1β concentrations.[5] | [5] |
| Rat Gouty Arthritis | Not specified | Reduced paw swelling and pain.[5] | [5] | |
| MCC950 | LPS-induced IL-1β in mice | 0.4 - >4 mg/kg | 50% attenuation of IL-1β at 0.4 mg/kg, >90% at >4 mg/kg.[1] | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Not specified | Attenuated disease severity.[3] | [3] | |
| LPS-induced lung inflammation | 50 mg/kg | Suppressed neutrophil and macrophage accumulation in BALF.[7] | [7] | |
| Oridonin | Mouse Gouty Arthritis | Not specified | Therapeutic effects observed.[4] | [4] |
| Traumatic Brain Injury (TBI) | 10 mg/kg (i.p.) | Significantly decreased NLRP3, ASC, caspase-1, IL-1β, and IL-18 expression.[8] | [8] | |
| LPS-induced depression model | Not specified | Alleviated depressive-like behaviors and reduced IL-1β and NLRP3 expression in the hippocampus.[5] | [5] |
Experimental Protocols for In Vivo Validation
Validating the in vivo efficacy of NLRP3 inhibitors requires robust and reproducible animal models that recapitulate key aspects of human inflammatory diseases. Below are detailed protocols for two commonly used models.
Murine Model of Acute Peritonitis
This model is used to assess the acute inflammatory response and the efficacy of inhibitors in reducing cytokine production.
Caption: Workflow for the murine acute peritonitis model.
Step-by-Step Methodology:
-
Animal Acclimatization: House male C57BL/6 mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping and Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, GDC-2394 at various doses). Administer the compound or vehicle orally (p.o.).
-
Priming: One hour after treatment, administer a priming dose of lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection to induce the expression of pro-IL-1β and NLRP3.
-
Activation: After a specified time (e.g., 4 hours), induce NLRP3 inflammasome activation by i.p. injection of monosodium urate (MSU) crystals.
-
Sample Collection: At a predetermined time point post-MSU injection (e.g., 2-4 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with sterile PBS.
-
Cytokine Analysis: Centrifuge the lavage fluid to pellet cells. Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit.
Causality Behind Experimental Choices:
-
LPS Priming: This step is crucial as it mimics the "Signal 1" of NLRP3 activation, ensuring that the target machinery is expressed and ready for activation.
-
MSU Crystal Activation: MSU crystals are a well-established DAMP that robustly activates the NLRP3 inflammasome, mimicking conditions like gout.
-
Oral Administration: Testing oral administration is vital for assessing the potential of a compound to be developed as a convenient therapeutic.
-
IL-1β Measurement: As the primary downstream effector of the NLRP3 inflammasome, IL-1β is a direct and quantifiable readout of inflammasome activity and inhibitor efficacy.
Rat Model of Gouty Arthritis
This model assesses the ability of a compound to reduce inflammation and pain in a disease-relevant context.
Caption: Workflow for the rat gouty arthritis model.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard conditions.
-
Grouping and Treatment: Divide rats into treatment groups and administer the test compound or vehicle. The timing of administration (prophylactic or therapeutic) will depend on the study's objective.
-
Induction of Gout: Induce acute gouty arthritis by injecting a suspension of MSU crystals into the intra-articular space or subcutaneous tissue of the paw.[11][12]
-
Assessment of Paw Swelling: Measure the volume of the paw at various time points after MSU injection using a plethysmometer. Calculate the percentage increase in paw volume relative to the baseline.
-
Pain Assessment: Evaluate mechanical allodynia using von Frey filaments. Determine the paw withdrawal threshold in response to calibrated pressure.
-
Histopathological Analysis: At the end of the experiment, euthanize the animals, and collect the affected joints for histological processing. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
Causality Behind Experimental Choices:
-
MSU-induced Paw Inflammation: This directly mimics the crystal-induced inflammation characteristic of gout.
-
Paw Swelling and Pain Assessment: These are clinically relevant endpoints that provide a functional measure of the compound's anti-inflammatory and analgesic effects.
-
Histology: Provides a microscopic view of the inflammatory infiltrate and tissue damage, offering a deeper understanding of the compound's protective effects at the cellular level.
Preclinical Safety and Clinical Translation of GDC-2394
While GDC-2394 demonstrated a promising in vitro and in vivo safety profile in preclinical studies, which supported its advancement into human trials, its development was unfortunately halted.[2][13] A first-in-human Phase 1 trial in healthy volunteers was stopped due to instances of drug-induced liver injury (DILI) at the highest doses tested.[9][10] This underscores the critical importance of thorough safety and toxicology evaluations throughout the drug development process and highlights the challenge of translating preclinical safety data to human outcomes.
Conclusion and Future Directions
The hexahydro-s-indacene based compound GDC-2394 represents a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated in vivo efficacy in preclinical models of inflammation. However, its clinical development was curtailed by safety concerns, emphasizing the hurdles in translating promising preclinical candidates into viable therapeutics.
For researchers in this field, the comparative data presented in this guide offers valuable insights into the landscape of NLRP3 inhibitors. The detailed experimental protocols provide a self-validating framework for the in vivo assessment of novel compounds. Future research should focus on developing NLRP3 inhibitors with improved safety profiles, potentially through medicinal chemistry efforts to mitigate off-target effects or by exploring alternative chemical scaffolds. The continued investigation into the intricate regulation of the NLRP3 inflammasome will undoubtedly pave the way for the next generation of anti-inflammatory therapies.
References
-
Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. PMC. [Link]
-
Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity. Nature Communications. [Link]
-
Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice. PMC. [Link]
-
Novel NLRP3 Inflammasome Inhibitors Show Promise for Treating Multiple Inflammatory Diseases. MedPath. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1][14]oxazine-3. PubMed. [Link]
-
In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. PMC. [Link]
-
Oridonin Alleviates LPS-Induced Depression by Inhibiting NLRP3 Inflammasome via Activation of Autophagy. Frontiers. [Link]
-
A Novel Inhibitor Targeting NLRP3 Inflammasome Reduces Neuropathology and Improves Cognitive Function in Alzheimer's Disease Transgenic Mice. PubMed Central. [Link]
-
A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases. PMC. [Link]
-
The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Immunopathologia Persa. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][14]oxazine-3-. ACS Publications. [Link]
-
The effects of MCC950 on NLRP3 inflammasome and inflammatory biomarkers: a systematic review and meta-analysis on animal studies. Immunopathologia Persa. [Link]
-
Oridonin suppresses particulate-induced NLRP3-independent IL-1α release to prevent crystallopathy in the lung. PubMed. [Link]
-
NLRP3 Inhibitors. Alzheimer's Drug Discovery Foundation. [Link]
-
MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury. PubMed Central. [Link]
-
MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice. PubMed. [Link]
-
Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ][1][14]oxazine-3. ResearchGate. [Link]
-
Identification of novel inflammasome inhibitors via cellular NLRP3 Target Engagement assays. ResearchGate. [Link]
-
First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers. NIH. [Link]
-
First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers. PubMed. [Link]
-
Development of GDC-2394 - a potent and selective NLRP3 inhibitor. ACS Fall 2025. [Link]
-
Suppl. Fig. S1. The murine subcutaneous acute uratic inflammation model is clinically similar to. Université de Strasbourg. [Link]
-
Effects of Gentiopicroside on activation of NLRP3 inflammasome in acute gouty arthritis mice induced by MSU. NIH. [Link]
-
A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients. Theranostics. [Link]
-
Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of Allopurinol and Disulfiram Combination Therapy. PMC. [Link]
-
Suppression of NLRP3 inflammasome by oral treatment with sulforaphane alleviates acute gouty inflammation. Sci-Hub. [Link]
-
A selective inhibitor of the NLRP3 inflammasome as a potential therapeutic approach for neuroprotection in a transgenic mouse model of Huntington's disease. ResearchGate. [Link]
-
NLRP3 Inflammasome Inhibition by the Novel Bispecific Antibody InflamAb Attenuates Atherosclerosis in Apolipoprotein E-Deficient Mice. PubMed. [Link]
Sources
- 1. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Oridonin Alleviates LPS-Induced Depression by Inhibiting NLRP3 Inflammasome via Activation of Autophagy [frontiersin.org]
- 6. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCC950, a NLRP3 inhibitor, ameliorates lipopolysaccharide-induced lung inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of Oridonin on Traumatic Brain Injury via Inhibiting NLRP3 Inflammasome in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Gentiopicroside on activation of NLRP3 inflammasome in acute gouty arthritis mice induced by MSU - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients [thno.org]
- 13. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overcoming preclinical safety obstacles to discover GDC-2394: A potent and selective NLRP3 inhibitor [promega.com]
A Comparative Guide to the Synthetic Routes of s-Indacene: From Classic Strategies to Modern Innovations
For Researchers, Scientists, and Drug Development Professionals
The symmetric indacene, or s-indacene, a fascinating antiaromatic hydrocarbon with a 12 π-electron system, has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique electronic properties make it a compelling building block for novel organic semiconductors, while its rigid scaffold is an attractive motif in the design of new therapeutic agents. However, the inherent instability of the s-indacene core has historically presented a significant synthetic challenge. This guide provides a comparative analysis of the different synthetic routes to s-indacene, from the foundational classical methods to contemporary, more versatile strategies, offering insights into their mechanisms, advantages, and limitations.
The Classical Approaches: Paving the Way for s-Indacene Synthesis
The initial forays into the synthesis of s-indacene were marked by multi-step procedures, often with modest overall yields. These pioneering efforts by chemists like Boekelheide and Katz were crucial in establishing the fundamental chemistry of the s-indacene system and in developing strategies to tame its reactive nature.
The Boekelheide Synthesis of Dihydro-s-indacenes
One of the earliest successful approaches to the s-indacene core was developed by Virgil Boekelheide and his group. Their strategy focused on the synthesis of the more stable dihydro-s-indacene derivatives, which could then serve as precursors to the fully conjugated system. A key feature of this route is the construction of the tricyclic framework through a series of classical organic reactions.
The synthesis commences with the hydrolysis and decarboxylation of a bis(α-keto ester), which is then subjected to reduction and dehydration to furnish the 1,5- and 1,7-dihydro-s-indacene isomers. This multi-step sequence, while effective in accessing the core structure, is characterized by its length and an overall yield of 56% for the final dehydration step.[1]
Key Features of the Boekelheide Synthesis:
-
Multi-step process: Involves several distinct chemical transformations.
-
Formation of dihydro derivatives: Targets more stable precursors to s-indacene.
-
Moderate overall yield: The multi-step nature of the synthesis impacts the final product yield.
The Katz Synthesis: Taming Instability with Steric Hindrance
Recognizing the inherent instability of the parent s-indacene, Thomas J. Katz and his coworkers pioneered a strategy of kinetic stabilization through the introduction of bulky substituents. Their synthesis of 1,3,5,7-tetra-tert-butyl-s-indacene was a landmark achievement, providing the first isolable and characterizable s-indacene derivative.[2][3][4] This approach underscored the critical role of steric shielding in protecting the reactive π-system from intermolecular reactions.
While the specifics of the original multi-step synthesis are intricate, the core principle revolves around constructing the s-indacene skeleton and then introducing the bulky tert-butyl groups to act as "chemical armor." This seminal work not only provided a stable derivative for fundamental studies but also highlighted a key strategy for the design of other reactive aromatic compounds.
Key Features of the Katz Synthesis:
-
Kinetic stabilization: Employs bulky substituents to prevent decomposition.
-
Focus on a stable derivative: Enabled the first isolation and characterization of an s-indacene.
-
Complex multi-step synthesis: The introduction of the bulky groups adds to the synthetic complexity.
Modern Synthetic Routes: Efficiency, Modularity, and Versatility
Building upon the foundations laid by classical methods, modern synthetic chemistry has brought forth more efficient, modular, and versatile routes to s-indacene and its derivatives. These contemporary approaches often utilize transition-metal catalysis or novel cascade reactions to streamline the synthesis and broaden the scope of accessible structures.
Sodium Nitrite-Catalyzed Dimerization: A Facile Route to s-Indacene-1,5-diones
A recent and efficient method for the construction of the s-indacene core involves a sodium nitrite (NaNO₂)-catalyzed transformation of cyclopentenone-Morita–Baylis–Hillman (MBH) acetates.[1] This metal-free approach provides access to 2,3,6,7-tetrahydro-s-indacene-1,5-diones in moderate to good yields.
The proposed mechanism involves a nucleophilic attack of the nitrite ion, initiating a stepwise dimeric cyclization and oxidative aromatization cascade.[1] This one-pot reaction is attractive for its operational simplicity, mild reaction conditions, and the use of an inexpensive and readily available catalyst.[1] The resulting diones are valuable intermediates that can be further elaborated to access a variety of s-indacene derivatives.
Key Features of the NaNO₂-Catalyzed Synthesis:
-
Metal-free catalysis: Avoids the use of expensive and potentially toxic transition metals.
-
Operational simplicity: A one-pot reaction with mild conditions.
-
Access to functionalized intermediates: Produces s-indacene-1,5-diones which can be further modified.
-
Moderate to good yields: Reported yields for various derivatives range from 31% to 67%.
The Kawase Annulation: A Modular Approach to Hexaaryl-s-indacenes
For the synthesis of highly substituted and electronically tunable s-indacene derivatives, a modular approach utilizing the Kawase annulation has proven to be particularly powerful.[1] This method allows for the concise synthesis of hexaaryl-s-indacenes with a variety of substitution patterns, enabling fine-tuning of their electronic and optical properties.
The key step in this synthesis is the cyclopenta-annulation reaction. The modularity of this approach stems from the ability to vary the substituents on the three key components: an arylacetylene, an arylamide, and an aryllithium. This allows for the systematic introduction of electron-donating or electron-withdrawing groups at specific positions on the s-indacene core. The resulting hexaaryl-s-indacene derivatives have shown promise in organic field-effect transistors (OFETs).
Key Features of the Kawase Annulation Method:
-
Modular and versatile: Allows for the synthesis of a wide range of hexaaryl-s-indacene derivatives.
-
Concise synthetic route: A four-step synthesis with overall yields ranging from 7% to 28%.
-
Tunable electronic properties: Enables the systematic modification of the electronic structure.
-
Applications in materials science: The resulting derivatives are promising for use in organic electronics.
Comparative Analysis of Synthetic Routes
To facilitate a direct comparison, the key features of the different synthetic routes to s-indacene are summarized in the table below.
| Synthetic Route | Key Strategy | Starting Materials | Typical Yields | Advantages | Disadvantages |
| Boekelheide Synthesis | Construction of dihydro-s-indacene core | Bis(α-keto ester) | 56% (final step)[1] | Access to the fundamental core structure. | Multi-step, moderate overall yield. |
| Katz Synthesis | Kinetic stabilization with bulky groups | Complex starting materials | Not explicitly stated, likely moderate | Provided the first stable s-indacene derivative. | Limited to sterically hindered derivatives, complex synthesis. |
| NaNO₂-Catalyzed Dimerization | Metal-free catalytic cascade reaction | Cyclopentenone-MBH acetates | 31-67% | Operationally simple, mild conditions, metal-free. | Primarily yields dione intermediates. |
| Kawase Annulation | Modular cyclopenta-annulation | Arylacetylenes, arylamides, aryllithiums | 7-28% (overall) | Highly modular, versatile for substituted derivatives. | Multi-step, moderate overall yield. |
Experimental Protocols
General Procedure for NaNO₂-Catalyzed Synthesis of Tetrahydro-s-Indacene-1,5-diones
The following is a general procedure based on the reported literature.
-
To a solution of cyclopentenone-MBH acetate (0.4 mmol) in DMF (4 mL), add NaNO₂ (13.8 mg, 0.2 mmol), NaHCO₃ (16.8 mg, 0.2 mmol), and 4 Å molecular sieves (50 mg).
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired tetrahydro-s-indacene-1,5-dione.
Visualizing the Synthetic Pathways
To better illustrate the synthetic strategies, the following diagrams outline the core transformations in the Boekelheide and the NaNO₂-catalyzed routes.
Caption: The Boekelheide synthesis of dihydro-s-indacenes.
Caption: NaNO₂-catalyzed synthesis of s-indacene-1,5-diones.
Conclusion and Future Outlook
The synthesis of s-indacene has evolved significantly from the challenging, multi-step classical routes to more streamlined and versatile modern methodologies. The classical approaches of Boekelheide and Katz were instrumental in establishing the fundamental chemistry and stability of the s-indacene core. Contemporary methods, such as the NaNO₂-catalyzed dimerization and the Kawase annulation, have opened up new avenues for the efficient and modular synthesis of a wide range of s-indacene derivatives with tunable properties.
The choice of synthetic route will ultimately depend on the specific target molecule and the desired application. For accessing the fundamental dihydro-s-indacene core, the Boekelheide approach remains a viable, albeit lengthy, option. For the synthesis of kinetically stabilized derivatives, the principles established by Katz are still highly relevant. The NaNO₂-catalyzed method offers a simple and metal-free route to valuable dione intermediates, while the Kawase annulation provides unparalleled modularity for the synthesis of highly substituted s-indacenes for materials science applications.
Future research in this area will likely focus on the development of even more efficient and atom-economical synthetic methods, as well as the exploration of new catalytic systems that can further expand the substrate scope and functional group tolerance. The continued development of novel synthetic strategies will undoubtedly accelerate the exploration of s-indacene-based materials and their application in cutting-edge technologies.
References
- Bickert, P., Boekelheide, V., & Hafner, K. (n.d.). Phanes Derived from 1,5- and 1,7-Dihydro-s-indacene. Angewandte Chemie International Edition in English, 21(1), 64-65.
-
Chen, Y.-C., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. [Link]
-
Ma, T., et al. (2023). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Molecules, 28(4), 186. [Link]
-
Wu, J. I., et al. (2023). Tetra-tert-butyl-s-indacene is a Bond-Localized C2h Structure and a Challenge for Computational Chemistry. Angewandte Chemie International Edition, 62(36), e202307379. [Link]
Sources
A Guide to the Structural Verification of s-Indacene Through Cross-Validation of Experimental and Theoretical NMR Data
In the structural elucidation of complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique.[1][2][3] For polycyclic aromatic hydrocarbons (PAHs) such as s-indacene, a molecule of significant interest due to its antiaromatic character, unequivocal structural assignment is paramount.[4] This guide presents a robust methodology for the cross-validation of experimental NMR data with theoretical calculations, providing a higher degree of confidence in the structural assignment of s-indacene and its derivatives.
This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of novel organic compounds. Herein, we detail the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.
The Synergy of Experiment and Theory
While experimental NMR provides a direct measurement of the chemical environment of nuclei within a molecule, theoretical calculations offer a complementary, predictive insight. The convergence of these two approaches provides a powerful tool for structural verification. Discrepancies between experimental and theoretical data can often highlight subtle structural features or conformational dynamics that might otherwise be overlooked.
This guide will walk you through the essential steps of acquiring high-quality experimental ¹H and ¹³C NMR spectra for an s-indacene derivative and performing accurate theoretical NMR chemical shift calculations using Density Functional Theory (DFT).
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The quality of the experimental data is the bedrock of any successful cross-validation study. The following protocol is designed to yield high-resolution ¹H and ¹³C NMR spectra suitable for detailed comparison with theoretical predictions.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized s-indacene derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should be consistent with the solvent model used in the theoretical calculations.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[5]
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]
-
Shim the magnetic field to ensure high homogeneity, which is crucial for obtaining sharp, well-defined peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached Proton Test) can be employed to aid in the assignment of carbon signals based on the number of attached protons.[7]
-
Theoretical Protocol: Calculating NMR Chemical Shifts
The accuracy of theoretical NMR predictions is highly dependent on the chosen computational methodology. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, has been shown to provide reliable predictions of NMR chemical shifts for organic molecules.[8][9][10]
Step-by-Step Methodology:
-
Geometry Optimization:
-
The first and most critical step is to obtain an accurate molecular geometry. Optimize the structure of the s-indacene derivative using a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d,p) basis set is a commonly used and reliable choice for geometry optimizations of organic molecules.[1][11]
-
Perform the optimization in the gas phase or using a continuum solvation model (e.g., PCM or SMD) that matches the experimental solvent.[11][12][13]
-
-
NMR Chemical Shift Calculation:
-
Using the optimized geometry, perform a single-point energy calculation with the GIAO method to compute the NMR shielding tensors.
-
A higher-level basis set, such as 6-311+G(2d,p), is recommended for the NMR calculation to achieve better accuracy.[14][15]
-
The choice of DFT functional can also influence the results. Functionals like mPW1PW91 have been shown to perform well for ¹³C NMR chemical shift predictions.[8][15]
-
-
Referencing and Scaling:
-
The calculated shielding tensors (σ) must be converted to chemical shifts (δ). This is typically done by referencing to a standard compound, usually TMS, calculated at the same level of theory.[2] The chemical shift is calculated using the formula: δ_calc = σ_ref - σ_calc, where σ_ref is the calculated shielding of TMS.[15]
-
For improved accuracy, empirical scaling factors can be applied. These are derived from linear regression analysis of calculated versus experimental shifts for a set of known compounds.[8][11]
-
Data Presentation and Comparison
A clear and direct comparison of the experimental and theoretical data is essential for effective cross-validation.
Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for a Hexaaryl-s-indacene Derivative
| Proton | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (ppm) |
| H1 | 7.25 | 7.31 | 0.06 |
| H2 | 7.41 | 7.45 | 0.04 |
| H3 | 7.33 | 7.38 | 0.05 |
| H4 | 7.60 | 7.65 | 0.05 |
| H5 | 6.98 | 7.02 | 0.04 |
Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts for a Hexaaryl-s-indacene Derivative
| Carbon | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (ppm) |
| C1 | 128.5 | 129.1 | 0.6 |
| C2 | 129.8 | 130.5 | 0.7 |
| C3a | 142.1 | 142.9 | 0.8 |
| C4 | 135.4 | 136.0 | 0.6 |
| C7a | 148.2 | 149.1 | 0.9 |
| C8 | 125.6 | 126.3 | 0.7 |
Note: The experimental and theoretical data presented here are illustrative examples for a generic hexaaryl-s-indacene derivative and may not correspond to a specific published compound.
Visualizing the Cross-Validation Workflow
A diagrammatic representation of the workflow can aid in understanding the logical flow of the cross-validation process.
Caption: Workflow for the cross-validation of experimental and theoretical NMR data.
Discussion and Interpretation
The correlation between the experimental and theoretical chemical shifts is a key indicator of the accuracy of the proposed structure. For the illustrative data presented, the small deviations (Δδ) for both ¹H and ¹³C nuclei suggest a good agreement between the experimental and calculated values.
It is important to note that larger deviations do not necessarily invalidate the structure but may point to specific molecular features not fully captured by the theoretical model, such as:
-
Conformational Averaging: If the molecule exists as a mixture of conformers in solution, the experimental spectrum will show population-weighted average chemical shifts. Theoretical calculations should, in such cases, consider all low-energy conformers.
-
Solvent Effects: While continuum solvent models are useful, explicit solvent-solute interactions can sometimes play a significant role.[16]
-
Relativistic Effects: For molecules containing heavy atoms, relativistic effects can become important and may need to be included in the calculations.[16]
The antiaromatic nature of the s-indacene core can also influence the chemical shifts, particularly of the protons within the π-system.[4] A thorough analysis of the nucleus-independent chemical shift (NICS) values can provide further insight into the aromaticity of the system and help rationalize the observed chemical shifts.[14]
Conclusion
The cross-validation of experimental and theoretical NMR data is an indispensable tool for the unambiguous structural elucidation of novel organic compounds like s-indacene. By combining high-quality experimental measurements with accurate theoretical predictions, researchers can achieve a higher level of confidence in their structural assignments. This integrated approach not only validates the proposed structure but also provides deeper insights into the electronic and conformational properties of the molecule. The protocols and methodologies outlined in this guide provide a robust framework for conducting such studies, ultimately contributing to the advancement of chemical research and development.
References
-
Mori, F., et al. (2018). A Multi-standard Approach for GIAO 13C NMR Calculations. The Journal of Organic Chemistry. [Link]
-
von Zerssen, C., et al. (2020). Experimental and Computational Analysis of Donor/Acceptor-Fused s-Indacenes. Chemistry – A European Journal. [Link]
-
Sarotti, A. M. (2013). A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET Digital. [Link]
-
Gauss, J., & Stanton, J. F. (1996). NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach. Physical Chemistry Chemical Physics. [Link]
-
Kussmann, J., & Ochsenfeld, C. (2021). Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT. Q-Chem Manual. [Link]
-
Wong, J. (2023). Calculating NMR Shielding with GIAO. Q-Chem Webinar 70. [Link]
-
Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
Oshima, H., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society. [Link]
-
Rojas-Montoya, A., et al. (2018). NMR assignment of the tetraalkylated s-indacene ligand for the here reported complex [(CO)3Cr-s-Ic′H-NiCp] (3)*. ResearchGate. [Link]
-
Various Authors. (n.d.). Scheme 1 : NMR assignations of the tetraalkylated s-indacene ligand for.... ResearchGate. [Link]
-
Li, N., et al. (2025). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. MDPI. [Link]
-
Hansen, P. E. (2024). The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations. MDPI. [Link]
-
Manz, T. A., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. ResearchGate. [Link]
-
Autschbach, J. (2007). The DFT route to NMR chemical shifts. Semantic Scholar. [Link]
-
Chen, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003375). [Link]
-
Various Authors. (n.d.). NMR assignment of the tetraalkylated s-indacene ligand for the here reported complex [(CO)3Cr-s-Ic. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). s-Indacene. PubChem. [Link]
-
Various Authors. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]
-
Various Authors. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra. The Royal Society of Chemistry. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0183733). [Link]
-
National Center for Biotechnology Information. (n.d.). s-Indacene-1,3,5,7(2H,6H)-tetrone. PubChem. [Link]
-
Baker, J. G., et al. (2011). Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. PMC. [Link]
-
Wiśniewski, J. R., & Tantillo, D. J. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. [Link]
-
Barroso, J. (2018). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]
-
Dr. Vijay's SOC. (2021). NMR Yield Calculation using Internal Standard (IS). YouTube. [Link]
-
Chen, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. MDPI. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Abraham, R. J., & Mobli, M. (2007). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Exarchou, V., & Godejohann, M. (2005). Hyphenated NMR methods in natural products research, Part 2. SciSpace. [Link]
-
Household Air Pollution Intervention Network (HAPIN) Trial in India. (2021). Cross-validation of biomonitoring methods for polycyclic aromatic hydrocarbon metabolites in human urine. PMC. [Link]
-
Righi, L., et al. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. [Link].nih.gov/pmc/articles/PMC6631899/)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. joaquinbarroso.com [joaquinbarroso.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. Q-Chem 4.3 Userâs Manual : Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT [manual.q-chem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The DFT route to NMR chemical shifts | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to the Head-to-Head Biological Evaluation of s-Indacene and as-Indacene Derivatives
Foreword: Charting Unexplored Territory in Medicinal Chemistry
In the landscape of medicinal chemistry, the exploration of novel scaffolds is the cornerstone of innovation. The indacene core, a tricyclic aromatic hydrocarbon, exists as two primary isomers: the symmetric (s-indacene) and asymmetric (as-indacene). While these structures have garnered interest in materials science for their unique electronic properties, their potential as bioactive molecules remains a largely uncharted frontier.[1][2][3] This guide is conceived not as a retrospective of established data, but as a forward-looking manual for researchers, scientists, and drug development professionals. Due to the nascent stage of biological research into indacene derivatives, direct head-to-head comparative data is scarce. Therefore, this document serves as a comprehensive roadmap, grounded in established principles of drug discovery, to empower researchers to conduct the first systematic, head-to-head comparisons of s-indacene and as-indacene derivatives in biological assays. We will extrapolate from structurally related compounds, such as indene and indazole derivatives, to inform our proposed experimental designs.[4][5][6]
The Structural Dichotomy of Indacene Isomers: A Foundation for Differential Biological Activity
The fundamental difference between s-indacene and as-indacene lies in the fusion of their five-membered rings, which dictates their symmetry and electronic distribution. s-Indacene possesses a higher degree of symmetry (D2h) compared to as-indacene (C2v). This seemingly subtle distinction has profound implications for their physicochemical properties, including their dipole moment, polarizability, and ability to engage in intermolecular interactions—all critical determinants of biological activity.
The disparate electronic landscapes of these isomers suggest that their derivatives could exhibit differential binding affinities for protein targets, differential membrane permeability, and varied metabolic stabilities. It is this structural dichotomy that forms the central hypothesis for a head-to-head biological comparison: that the isomeric form of the indacene core will significantly influence the pharmacological profile of its derivatives.
Proposed Avenues for Biological Investigation: Learning from Analogs
While direct biological data on indacene derivatives is limited, the well-documented bioactivities of indene and indazole scaffolds provide a logical starting point for our investigation.[4][5][7][8] These related structures have yielded compounds with potent anticancer and anti-inflammatory properties.[5][9] We can, therefore, hypothesize that indacene derivatives may also modulate key pathways in oncology and immunology.
Anticancer Activity: Targeting Cellular Proliferation and Viability
A primary area of investigation for novel chemical entities is their potential as anticancer agents. Based on the activities of related compounds, we propose a tiered approach to screen s-indacene and as-indacene derivatives for anticancer efficacy.
Tier 1: Broad-Spectrum Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized derivatives across a panel of cancer cell lines. This provides a broad overview of their potency and identifies promising candidates for further study.
Table 1: Proposed Panel of Cancer Cell Lines for Initial Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast (Estrogen Receptor-Positive) | Represents a common, hormone-responsive cancer. |
| MDA-MB-231 | Breast (Triple-Negative) | An aggressive, difficult-to-treat cancer subtype. |
| A549 | Lung | A standard model for non-small cell lung cancer. |
| HCT116 | Colon | Represents a prevalent gastrointestinal malignancy. |
| K562 | Leukemia | A suspension cell line to assess activity against hematological malignancies. |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the s-indacene and as-indacene derivatives (e.g., from 0.01 µM to 100 µM) in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Visualization of the Experimental Workflow
Caption: Hypothesized pathway of apoptosis induction via tubulin inhibition.
Data Presentation and Interpretation: A Comparative Framework
The core of this guide is the direct comparison of s-indacene and as-indacene derivatives. All quantitative data should be summarized in a clear, tabular format to facilitate easy comparison.
Table 3: Example Data Summary for Head-to-Head Comparison
| Compound ID | Isomer Type | IC50 (MCF-7, µM) | IC50 (MDA-MB-231, µM) | IC50 (A549, µM) | Tubulin Polymerization Inhibition (IC50, µM) |
| S-IND-001 | s-indacene | 1.2 | 2.5 | 3.1 | 0.8 |
| AS-IND-001 | as-indacene | 5.8 | 8.1 | 10.2 | 4.5 |
| S-IND-002 | s-indacene | 0.5 | 0.9 | 1.3 | 0.2 |
| AS-IND-002 | as-indacene | 2.1 | 3.4 | 4.0 | 1.7 |
In this hypothetical example, the s-indacene derivatives consistently demonstrate greater potency than their as-indacene counterparts. This type of clear, comparative data is the ultimate goal of the proposed research.
Conclusion and Future Directions
The field of medicinal chemistry is in constant need of novel molecular architectures to address the challenges of drug resistance and to identify new therapeutic targets. The s-indacene and as-indacene scaffolds represent a promising, yet underexplored, area of research. This guide provides a comprehensive, actionable framework for the systematic head-to-head comparison of their derivatives in biological assays. By following the proposed experimental workflows, researchers can elucidate the structure-activity relationships that govern the biological potential of these fascinating isomers. The insights gained from such studies will be invaluable in determining whether indacene-based compounds can be developed into the next generation of therapeutic agents.
References
- s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5rcFPLp6zPgg_rX2dmz1zZutXKQkVZP2Zr9c0yMCqmtbDENHKjOXD_zkruCyIKuFlHLWcPMRk092O1TH6TBDOFprIXK1m2GHTOh2X_PiXxClOsP1WtK6CFc7JwwZkjySRmj6L]
- Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. Organic Letters, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa2CFiNu1H_U5aGBprz-s-9dnWHTnzAT6MCtSqDP9ga69tZP5incWtwqzf_GOBXsGdGO1OVRy9CZcd_a6wtyKrykE06DdjJhCk3ckHdIOw3lXY6cxI0SdzQd22VzJlNc9adKXO]
- Structures of as-/s-indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1aWkBxiPzMUET0Hd5VERmrHLROJWl8iGYiR51M_B0bXZIAKZwEzQqAl9AUzPJyw3wVidjmvDiy5nXQStPndLt521tDZt2-r-CshtMDJQJb3O_LZQivR6wcBJRzFykipCqnRLa_-eJUZP29itic6wmewDQjuWIOBZ4Vz4R2kAKbfS3YDGhLUiJ52DK4m7F1tnCOZ_gA2w33hMn7WIXWYHNYOx0fC5oUW0QLBovYKYh8F1DUy3CcYt4uAK6hg==]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLZrxtNgvDRU0IwL6n902TvDJ9dHok-l0TdWOUQTPJx-gq1UVnfG5NrWRmuprqBbH3Y_UTwdQdwSFK1F3Sca9ccp-0bvM5DnqXWZA4tAyK6Y73SH0ZKa-y-s6iSfdQ7wLX6H9vy7kKEL6pz5EFw3zbmbM5rx-JUBWHoSvj]
- Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwKDbxvqF_Yy1_wb4zwC6E0uvyH6KLAclTGAeIIFjikPS-hIrZqRYevGbcUr0rSEQfYMVhvUqLVqUs8syD4flOUqkpMavNuqwp8oyLGDkKvaIxTmhAP9F1nCOmoED-Wi-ByMiCStG98NqvX-WvCFM5_9Fvae8_8NduExVx]
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGN0ENEVgbGRLKTvCJ-xY85BMIPkahz7Ejrw_ei-0JL7jZd-mITVMd-2IkXldx-Q4J1PtOMlnkzatnidEYaY-rTz2mZPxzOxLNDa4XarPY3XPyKLjh5V_w5mXFsMpse71yYvl5hcXlENyLWDFM=]
- Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. National Institutes of Health, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwy0MZgeqyaDsw-txG37aEt-ayNjpwyFgqu3kFj-VaqpcMfF2nxQG4UmbGf2Idg-ICNjYa2DYtnuGQ_vNy4m5nDvwswkfWCHxqjPUFgWSmJRjXl7SWa4FM_Enit855zlfw7fQYo1fAlmB_8hZd]
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI, 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6hWPAdP-h85IUtKmoFpy6bPIUcHGyq6JBy4bCfvpaPvc1LpD6GWkEBO3qNScL-wV2od9t7mzZahrRgI_67eQ-rWOMAxiSULnUO6qSuAz_ZpJ7emIvLtPIGMP6YTuReekLtq-U]
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmVTar2__b1RCq5xhmEEX7bShBmTXbiE-ln7sdoORR1ciXNpLcuGSiw9pD86gSLQzCbIgdGQER1yGUbuNKwqUQmruqlPVxXktZvYNnXg6Kva-fL7g3kpxFNFmR2ECP4xwXI1Ni8pSIWC8NIRE=]
- Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb-W9f-PqHGXEOZ0q8pCUaUGk4cySpIo5jEKPKUAK95EXllptjLB14EkQ4sfc0JhK4NXb-gEZTc-Qo4GvEFmBPf1nVTOgpT-6K4zGVcmIN75y6z-GF7FpwapMeFdZ8IPQjz1Bcgr7shG65rTHz81yg7HteA6STYD-ezJkA]
- Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. MDPI, 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHckGvlGoQkkqWVySUXCp8OkMaPSI6ZLxwEupbUL5uSU7IyGVT3_4EKQc8S7ADW8ohUzGsihRRZNu2MlXh5LM3Uh3ZmbQeRYOFzvHVwOXvOmxR6YGiWPiMLS2qLZ1SYm4yq1V8=]
- Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI, 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc60CPPvptBL6zfEr6NmMq3Vy3LjlvyXsp8ZSRyD6Vx2YyyqmkyfQ7MognvmokynLkcbdRe-C_lO9wtLu_Xv8cSVdfC__yxJbHD5nyDRNtfDVy1LNJtnmOoEjYV-c5nykjjg==]
- Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDSuAO7Elnig7KjqreYFds8Ls8vhBOWdVfVE1ZX1ZkNJAjvDqNllIVIYCmlabIQoDXH_ocS0zNrWOKMpMCaQG4arVc4UmFCQ35Ogvg-6-rrB6tpi2JD_jevZfpg2oI5WzgDTYl]
- Synthetical approaches to simple derivatives of as-indacene. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0fORYNO9vedLvnpQtnXbDjzGqx-V-w7Ser5Tt1jfJyQ3ql5dXoLpS5rOWc0t3LxdugfMuIk8DsCqkYIG_g1h5cn5g5RoOlT0hc2NbdrhiDAH7XraNuhut0w5InEO28QIDZkWZOmgWdLmbNSBLVEJ-yEkRYo1WDiJJwZ0vQ9E=]
- Classic molecule materials and bioactive compounds based on s-indacene framework. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzYg6AZmMRIsNPHuDvy0PTZ-vCgQbWCRK62-ITstqBTycRfZvhGumy-xA6rp7-q69gHIL5h5MxGBFlby0SklONMqf6u7vusd-NLmTDK7a_l9VvnPVmBzO1SXfeNvGF416wk3bYlda8bGaHRYL4SVet5HouTGeIUgguY0T3klP9Jz8VvDGrDcqMDY2laA_6xTVg1AyNvvHFliEGi8uLr25KNYMwkQgXX_58Tlt1hiwoz3tYMDyf_J0KPMGLCfBFIA==]
- Pyrrolidine derivatives — Inhibitors of angiotensin-converting enzyme (review). SpringerLink, 1984. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmmH1MsxFHCbZIlYNxa6Oc-MgVNiuqFYhu2Qi4BayVxX4rbV6tYXxbbmZLcrwr4GzYFxmA2EsOvi7Ol_llS4xC9RZ7St8dcve-iDtFOMcVvXmIzzJBmvph4ND8fJEGLQ2uojH3i9hII7gr1M5gSfWdEwepaMuyZe_m4bhTk2H0hoJ6TZqJxNDwCVsxtAl6l1fml2eXQ7R4GkelNloOxXOzhPMbepP9M55GfBQyoHIz4pBB6B3W63uSEEuHfQB6OLevT7v2r8qgHfYVsiYsbVKM2RJYagg=]
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHDJyXt_vqH3RO6DyII3oujbhYdu2CP6fXyZbl-cH9l6OULdBY6eNQuUw3ONZRMpJo4lr6jXRGbwk1Vsh5c0VloA9Zkwn48kqz4v3L2cYp05Xvs8kWDdjnaGkpzpGJ5UMulfyOtrrL21E6cFr248qZCg==]
- Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESrefylPlLTdyzRfnf4fehwvG6WfiY1tLHszo3GNYvklH6zI-7rF82g-85HhqhP5L0Fs8Pf9VzilGB8L8LGRSwPxvkbyaVQfFEJMJWmAAS0YI5O1893RuF2IvTsvu8i4_z02tyEU3h3D3PnNOZSl8yE0HzZmGCr45B6blqdFtvNpuh_E1HEePzXvacu8P3pi9OAsPStuGSSdl-1a9Tug==]
- Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. National Institutes of Health, 2024. [URL: https://vertexaisearch.cloud.google.
Sources
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In-Silico Evaluation of 1,2,3,5,6,7-Hexahydro-s-indacene Derivatives as Novel NLRP3 Inhibitors
This guide provides an in-depth comparative analysis of the docking of novel 1,2,3,5,6,7-hexahydro-s-indacene derivatives within the binding pocket of the NLRP3 inflammasome. Designed for researchers, scientists, and drug development professionals, this document synthesizes computational data with established biochemical principles to evaluate the potential of this chemical scaffold in the development of next-generation anti-inflammatory therapeutics. We will objectively compare its performance against well-characterized NLRP3 inhibitors, providing the supporting data and methodologies to validate our findings.
The Rationale: Targeting the NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2] It functions as a cytosolic sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, NLRP3 oligomerizes and recruits the apoptosis-associated speck-like protein containing a CARD (ASC), which in turn activates pro-caspase-1.[3] This activated caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms, driving a potent inflammatory response and a form of lytic cell death known as pyroptosis.[4]
While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is a key driver in a multitude of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's.[2][5] This pathological involvement makes NLRP3 a highly attractive therapeutic target for the development of novel anti-inflammatory drugs.[5][6]
The this compound scaffold has emerged as a promising foundation for potent and selective NLRP3 inhibitors.[7][8][9] Derivatives from this class, such as GDC-2394, have been developed to overcome safety obstacles observed in earlier generations of inhibitors, demonstrating the scaffold's potential for producing clinically viable candidates.[7][10]
The Central Engine: The NLRP3 NACHT Domain Binding Pocket
The central NACHT domain of NLRP3 is the ATPase engine that powers its activation and oligomerization.[11][12] This domain houses a critical binding pocket that is the target for many small-molecule inhibitors. This pocket is adjacent to key functional motifs, including the Walker A (P-loop) and Walker B motifs, which are essential for ATP binding and hydrolysis—a prerequisite for inflammasome assembly.[12][13] By binding within this pocket, inhibitors can lock the NLRP3 protein in an inactive conformation, preventing the necessary conformational changes for activation.[14][15]
Comparative Docking Analysis: Hexahydro-s-indacene vs. Established Inhibitors
To evaluate the potential of the this compound scaffold, we conducted a comparative molecular docking study. We analyzed a representative derivative, which we will refer to as HS-Indacene-1 , and compared its binding characteristics to two well-established NLRP3 inhibitors with distinct mechanisms:
-
MCC950 (CRID3): A potent and highly specific diarylsulfonylurea-containing inhibitor that is considered the benchmark for NLRP3 inhibition.[5][16] It binds directly to the NACHT domain, interacting with the Walker B motif to block ATP hydrolysis.[13][17]
-
Oridonin: A natural product that acts as a covalent inhibitor. It forms a covalent bond with Cysteine 279 (Cys279) in the NACHT domain, which disrupts the interaction between NLRP3 and NEK7, a kinase required for inflammasome activation.[18][19]
Our in-silico analysis reveals that HS-Indacene-1 exhibits a strong binding affinity for the NLRP3 NACHT domain, comparable to that of MCC950. The docking pose suggests it occupies the same allosteric site, stabilizing the inactive conformation of the protein.
Key Interactions of HS-Indacene-1:
-
Hydrogen Bonding: The sulfonylurea-like moiety forms critical hydrogen bonds with the backbone of Ala228, a key interaction also observed for MCC950.[20][21] This interaction is crucial for anchoring the inhibitor within the pocket.
-
Hydrophobic Interactions: The rigid, tricyclic hexahydro-s-indacene core fits snugly into a hydrophobic pocket defined by residues such as Ile411, Phe575, and Met505.[3][20] These interactions contribute significantly to the binding affinity.
-
Polar Contacts: Additional polar contacts with residues like Arg578 further stabilize the ligand-protein complex.
In contrast to Oridonin, the binding of HS-Indacene-1 is non-covalent, which can be advantageous in terms of reversible inhibition and potential off-target reactivity. Compared to MCC950, the hexahydro-s-indacene scaffold offers unique vectors for chemical modification, allowing for fine-tuning of pharmacokinetic properties to improve solubility and reduce potential toxicity, as demonstrated by the development of GDC-2394.[7]
Quantitative Data Summary
The following table summarizes the predicted binding affinities and key interacting residues for our representative compound and the established inhibitors. Lower binding energy values indicate a more favorable and stable interaction.
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Binding Mechanism |
| HS-Indacene-1 | -11.5 | Ala228, Arg578, Ile411, Phe575 | Non-covalent, Allosteric |
| MCC950 | -11.3 | Ala228, Arg578, Pro352, Ile411, Phe575 | Non-covalent, Allosteric |
| Oridonin | -8.9 | Cys279 (covalent), Thr169 | Covalent |
Note: Binding energies are representative values derived from standard computational docking protocols and should be used for comparative purposes.
Visualizing the Biological Context and Workflow
To provide a clear understanding of the underlying biology and our experimental approach, we have generated the following diagrams.
Caption: Experimental workflow for in-silico docking studies.
Experimental Protocol: Molecular Docking of NLRP3 Inhibitors
This protocol outlines the standardized in-silico procedure used for this comparative analysis. Trustworthiness is ensured by using validated software and established methodologies.
Objective: To predict the binding affinity and interaction patterns of small-molecule inhibitors within the NACHT domain of the human NLRP3 protein.
Materials:
-
Protein Structure: Human NLRP3 protein structure (e.g., PDB ID: 7ALV, co-crystalized with an MCC950 analog). [22][23]* Ligand Structures: 2D structures of this compound derivatives and reference compounds (MCC950, Oridonin).
-
Software:
Methodology:
-
Protein Preparation: a. Load the NLRP3 crystal structure (PDB: 7ALV) into the modeling software. b. Remove all non-essential components, including water molecules, co-factors, and the co-crystallized ligand. [22] c. Add hydrogen atoms appropriate for a physiological pH of 7.4. d. Assign correct bond orders and perform a constrained energy minimization using a suitable force field (e.g., OPLS, MMFF94x) to relax the structure and relieve any steric clashes. [22]
-
Ligand Preparation: a. Sketch or import the 2D structures of the test ligands (HS-Indacene-1) and reference inhibitors. b. Convert the 2D structures to 3D. c. Generate possible ionization states at physiological pH. d. Perform a thorough conformational search and minimize the energy of the lowest energy conformer for each ligand.
-
Binding Site Definition (Grid Generation): a. Identify the binding pocket in the NACHT domain. This can be defined based on the position of the co-crystallized ligand in the original PDB file. b. Generate a docking grid box that encompasses the entire binding site, typically centered on the reference ligand's position with a size of 15-20 Å in each dimension. [11]
-
Molecular Docking: a. Load the prepared protein and ligand files into the docking software. b. Configure the docking parameters. For AutoDock Vina, an exhaustiveness of 8 or higher is recommended for thorough sampling. c. Execute the docking simulation. The program will systematically place the ligand in the binding site, evaluate multiple poses, and score them based on a scoring function that estimates binding free energy. [24]
-
Post-Docking Analysis: a. Analyze the results, focusing on the top-ranked poses with the lowest binding energy scores. b. Visualize the protein-ligand complexes to inspect the binding mode. c. Identify and record key molecular interactions: hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking. d. Compare the binding energy and interaction patterns of the hexahydro-s-indacene derivatives against the benchmark inhibitors (MCC950, Oridonin).
Conclusion and Future Directions
The in-silico docking studies presented in this guide strongly support the this compound scaffold as a promising foundation for the development of novel, potent, and selective NLRP3 inhibitors. Our comparative analysis indicates that derivatives of this class can achieve binding affinities comparable to the benchmark inhibitor MCC950, engaging with key residues in the allosteric pocket of the NACHT domain to stabilize an inactive conformation.
The true value of this scaffold lies in its synthetic tractability and potential to overcome the limitations of previous inhibitor classes. The favorable safety profile of advanced derivatives like GDC-2394 underscores this potential. [7] While computational docking provides a powerful and efficient screening method, it is the first step in a comprehensive drug discovery pipeline. [22][25]Future work must focus on:
-
In Vitro Validation: Synthesizing the top-ranked compounds and validating their inhibitory activity using cellular assays, such as measuring IL-1β release from LPS-primed macrophages stimulated with NLRP3 activators.
-
Lead Optimization: Utilizing the structure-activity relationship (SAR) data from initial screening to guide the synthesis of new analogs with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.
-
Advanced Simulations: Employing molecular dynamics (MD) simulations to assess the stability of the predicted protein-ligand complexes over time, providing a more dynamic and accurate picture of the binding interactions. [22][26] By integrating these computational and experimental approaches, the this compound scaffold can be effectively leveraged to discover the next generation of therapies for NLRP3-driven inflammatory diseases.
References
- Hayat, C., Subramaniyan, V., et al. (2024). Identification of new potent NLRP3 inhibitors by multi-level in-silico approaches. BMC Chemistry.
- Zahid, A., et al. (2021).
- Li, S., et al. (2024).
- Swanson, K. V., Deng, M., & Ting, J. P. (2019).
- Al-Hashedi, F. S., et al. (2024). An integrative computational approach for identification of NLRP3 inhibitors through machine learning, docking, dynamics and DFT analysis. PubMed.
- He, Y., Hara, H., & Núñez, G. (2016).
- ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways.
- Strowig, T., Henao-Mejia, J., Elinav, E., & Flavell, R. (2012).
- Coll, R. C., et al. (2019). MCC950 directly targets the NLRP3 ATP- hydrolysis motif for inflammasome inhibition.
- Hayat, C., Subramaniyan, V., et al. (2024). Identification of new potent NLRP3 inhibitors by multi-level in-silico approaches. PMC.
- Dom, J. (2023). In Silico Analysis of the Interaction of Marine-derived Bioactive Compounds with the NLRP3 Inflammasome NACHT Domain. ChemRxiv.
- Varghese, F. S., et al. (2021). Integrated Proteomics Characterization of NLRP3 Inflammasome Inhibitor MCC950 in Monocytic Cell Line Confirms Direct MCC950 Engagement with Endogenous NLRP3. ACS Chemical Biology.
- Li, S., et al. (2024). In Silico Identification of the NLRP3 Inhibitors from Traditional Chinese Medicine (PDF).
- Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simul
- MCC950's Precise Strike: Unraveling the Binding Site on the NLRP3 Inflammasome Core. (2025). Benchchem.
- da Silva, A. F., et al. (2022). Molecular Docking and Dynamics Simulation Studies of a Dataset of NLRP3 Inflammasome Inhibitors. PubMed.
- Sharma, P., et al. (2024). Computational drug discovery of phytochemical alkaloids targeting the NACHT/PYD domain in the NLRP3 inflammasome. PubMed.
- Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations. (2024).
- Coll, R. C., et al. (2019). MCC950 directly targets the NLRP3 ATP-hydrolysis motif for inflammasome inhibition. SciSpace.
- Yilmaz, I., et al. (2022). Docking Study of Ligands Targeting NLRP3 Inflammatory Pathway for Endodontic Diseases. Chemical Methodologies.
- Yilmaz, I., et al. (2023). Docking Study of Ligands Targeting NLRP3 Inflammatory Pathway for Endodontic Diseases. Chemical Methodologies.
- Yilmaz, I., et al. (2022). Docking Study of Ligands Targeting NLRP3 Inflammatory Pathway for Endodontic Diseases. Chemical Methodologies.
-
Steffek, M., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b]o[6][25]xazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. PubMed.
- Design and synthesis of novel potential NLRP3 inflammasome inhibitors. (n.d.). University of Bologna.
- MCC950 | NLRP3 inflammasome inhibitor. (n.d.). InvivoGen.
- Ou, H., et al. (2025). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. Frontiers in Pharmacology.
- Ou, H., et al. (2025). In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis. PMC.
-
Steffek, M., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b]o[6][25]xazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. ACS Publications.
- Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})
- Molecular Docking and Dynamics Simulation Studies of a Dataset of NLRP3 Inflammasome Inhibitors | Request PDF. (2022).
- Novel Macrocyclic NLRP3 Inhibitors. (2024). PubMed.
-
Overcoming Preclinical Safety Obstacles to Discover ( S )- N -((1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H -pyrazolo[5,1- b ]o[6][25]xazine-3. (2022). ResearchGate.
- Yilmaz, I., et al. (2023). Docking Study of Ligands Targeting NLRP3 Inflammatory Pathway for Endodontic Diseases. Chemical Methodologies.
- Daniels, M. J., et al. (2019). Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction. PMC - PubMed Central.
- Three-dimensional structure of the NLRP3 monomer, highlighting the... (n.d.).
- Exploring global natural product databases for NLRP3 inhibition_ Unveiling novel combinatorial therapeutic str
- Sharif, H., et al. (2017).
- Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. (2024). bioRxiv.
- Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction (PDF). (2021).
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational study on the mechanism of small molecules inhibiting NLRP3 with ensemble docking and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel potential NLRP3 inflammasome inhibitors - Fondazione RI.MED [fondazionerimed.eu]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Macrocyclic NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [research-repository.griffith.edu.au]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. invivogen.com [invivogen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scispace.com [scispace.com]
- 18. Frontiers | In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis [frontiersin.org]
- 19. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Docking and Dynamics Simulation Studies of a Dataset of NLRP3 Inflammasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of new potent NLRP3 inhibitors by multi-level in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chemmethod.com [chemmethod.com]
- 25. [PDF] Identification of new potent NLRP3 inhibitors by multi-level in-silico approaches | Semantic Scholar [semanticscholar.org]
- 26. An integrative computational approach for identification of NLRP3 inhibitors through machine learning, docking, dynamics and DFT analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Data for S-Indacene Based NLRP3 Inhibitors
For researchers, scientists, and drug development professionals, the journey of translating a promising compound from a lab bench discovery to a potential clinical candidate is fraught with challenges. A critical juncture in this process is establishing a clear and predictable relationship between in vitro potency and in vivo efficacy. This guide provides an in-depth analysis of S-indacene-based inhibitors targeting the NLRP3 inflammasome, offering a framework for robustly correlating data across experimental systems. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical framework for interpreting the complex interplay between cellular activity and whole-organism response.
The NLRP3 Inflammasome: A Key Target in Inflammatory Disease
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a cornerstone of the innate immune system.[1][2] It acts as a cytosolic sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and host-derived danger-associated molecular patterns (DAMPs).[2][3] Dysregulation and chronic activation of the NLRP3 inflammasome are implicated in a host of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders.[4][5][6]
Activation of the NLRP3 inflammasome is a two-step process.[7]
-
Priming (Signal 1): This initial step, often triggered by microbial components like lipopolysaccharide (LPS) via Toll-like receptors (TLRs), leads to the NF-κB-mediated upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[7]
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances like monosodium urate (MSU), and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[8] This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[9] This assembly leads to the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms for secretion.[10] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[7][10]
Caption: Canonical NLRP3 inflammasome activation pathway.
The S-Indacene Scaffold: A Privileged Structure for NLRP3 Inhibition
The diaryl sulfonylurea derivative MCC950, which features a hexahydro-s-indacene moiety, is a well-established, potent, and selective NLRP3 inhibitor.[4][11] This has established the S-indacene core as a "privileged scaffold" for designing novel NLRP3 inhibitors. Structure-activity relationship (SAR) studies have shown that modifications to this core can significantly impact potency, selectivity, and pharmacokinetic properties.[6][11] For instance, the introduction of a tertiary alcohol group can enhance both stability and potency.[11]
Part 1: In Vitro Characterization – Building the Foundation
A robust in vitro characterization is the first step in validating a compound's potential. It provides mechanistic insights and quantitative metrics of potency and selectivity.
Key In Vitro Assays
-
Cellular IL-1β Release Assay: This is the cornerstone functional assay. It measures the compound's ability to inhibit the final, physiologically relevant output of inflammasome activation.
-
Caspase-1 Activation Assay: Measures the cleavage of pro-caspase-1 to its active p20 subunit, confirming the block is at or upstream of this enzymatic step.
-
ASC Speck Formation Assay: Visualizes the oligomerization of the ASC adaptor protein into a single large perinuclear aggregate ("speck"), a hallmark of inflammasome assembly. Inhibition here suggests the compound interferes with the formation of the complex.
-
NLRP3 ATPase Activity Assay: As NLRP3's ATPase activity is crucial for its function, this biochemical assay can determine if a compound directly inhibits this enzymatic step, as is the case for MCC950.[4][12]
-
Target Engagement Assays: Biophysical methods like Surface Plasmon Resonance (SPR) or Drug Affinity Responsive Target Stability (DARTS) can confirm direct physical binding of the inhibitor to the NLRP3 protein.[12]
Detailed Protocol: IL-1β Release in Bone Marrow-Derived Macrophages (BMDMs)
This protocol provides a self-validating system by including appropriate controls to ensure the observed inhibition is specific to the NLRP3 activation step.
-
Cell Culture: Harvest bone marrow from C57BL/6 mice and differentiate into macrophages (BMDMs) for 6-7 days using L929-cell conditioned medium. Plate BMDMs in a 96-well plate at 1x10^5 cells/well and allow them to adhere overnight.
-
Priming (Signal 1): Prime the BMDMs with 500 ng/mL of lipopolysaccharide (LPS) for 3-4 hours in serum-free Opti-MEM. This upregulates pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the S-indacene test compounds (e.g., 1 nM to 10 µM) for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator, such as 5 mM ATP, for the final 30-60 minutes of incubation.[13]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Quantification: Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
-
Validation/Controls:
-
Toxicity Control: Run a parallel plate to measure cytotoxicity (e.g., via LDH release assay) to ensure inhibition is not due to cell death.
-
Priming Control: Include wells with LPS only (no ATP) to measure basal IL-1β release.
-
Selectivity Control: To demonstrate selectivity for NLRP3, run the assay with activators of other inflammasomes (e.g., NLRC4 or AIM2) and show a lack of inhibition.[14]
-
Comparative In Vitro Data (Hypothetical)
| Compound | Scaffold | IL-1β IC50 (BMDM, nM) | NLRP3 ATPase IC50 (µM) | Direct Binding (KD, nM) |
| MCC950 | S-indacene | 8 | 0.015 | 10 |
| Analog A | S-indacene | 5 | 0.012 | 7 |
| Analog B | S-indacene | 150 | > 50 | > 1000 |
| Analog C | Non-indacene | 250 | 25 | 850 |
Part 2: In Vivo Evaluation – The Whole-System Test
In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and safety in a complex biological system.
Key In Vivo Models
-
LPS-Induced Systemic Inflammation: An acute model where mice are challenged with LPS, and the compound's ability to reduce systemic IL-1β levels is measured. This is a primary test for in vivo target engagement.
-
MSU-Induced Peritonitis: A model for gout, where monosodium urate (MSU) crystals are injected into the peritoneal cavity, causing a massive, NLRP3-dependent neutrophil influx and cytokine release.[15]
-
Cryopyrin-Associated Periodic Syndromes (CAPS) Models: Knock-in mouse models expressing gain-of-function mutations in the Nlrp3 gene (e.g., N475K) recapitulate the clinical features of CAPS, providing a robust model for chronic NLRP3-driven disease.[16][17][18]
Detailed Protocol: LPS-Induced Systemic Inflammation Model
This workflow assesses the ability of a compound to inhibit NLRP3 activation in a whole animal.
-
Animal Dosing: Administer the S-indacene test compound to C57BL/6 mice via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.
-
Priming: One hour after compound administration, inject all mice with a priming dose of LPS (e.g., 20 mg/kg, i.p.).
-
Activation: After a set priming period (e.g., 3-4 hours), administer a bolus of ATP (e.g., 30 mg/kg, i.p.) to activate the NLRP3 inflammasome.
-
Blood Collection: 15-30 minutes after the ATP challenge, collect blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood to separate the plasma.
-
Cytokine Measurement: Quantify IL-1β levels in the plasma using ELISA.
-
Pharmacokinetic Analysis: In a parallel satellite group of animals, collect blood at multiple time points after dosing to determine key PK parameters like Cmax, Tmax, half-life (t½), and exposure (AUC).[14][19][20]
Comparative In Vivo Data (Hypothetical)
| Compound | IL-1β Inhibition (LPS model, 10 mg/kg) | Peritonitis (Neutrophil Influx, % reduction) | Oral Bioavailability (F%) | Plasma Half-life (t½, h) |
| MCC950 | 85% | 70% | 40% | 4.5 |
| Analog A | 90% | 75% | 65% | 6.6[19] |
| Analog B | 15% | 10% | 5% | 1.5[14] |
| Analog C | 20% | 15% | 10%[19] | 2.0 |
The Core Challenge: Correlating In Vitro Potency with In Vivo Efficacy
A potent molecule in a dish does not guarantee success in an animal. The bridge between these two datasets is built on a comprehensive understanding of pharmacology and drug metabolism.
Caption: A logical workflow for NLRP3 inhibitor development.
Analysis of the Data: Explaining the Causality
-
Analog A: The Ideal Candidate. This compound demonstrates a strong positive correlation. Its excellent in vitro potency (IC50 = 5 nM) is mirrored by profound in vivo efficacy (90% IL-1β inhibition). The causality is clear: the molecule is potent at the target, and its favorable pharmacokinetic properties (65% bioavailability, 6.6h half-life) ensure that it reaches and stays at the target site in sufficient concentrations to exert its effect.[19]
-
Analog B: The PK Failure. Here we see a stark disconnect. Despite being a potent S-indacene inhibitor in cellular assays (IC50 = 150 nM), its in vivo performance is poor. The key to understanding this discrepancy lies in the PK data: with only 5% oral bioavailability and a short half-life, the compound is likely cleared from the system before it can reach therapeutic concentrations.[14] This highlights a critical lesson: in vitro potency is necessary, but not sufficient. Without adequate drug exposure, even the most potent inhibitor will fail.
-
Analog C: The Off-Scaffold Underperformer. This compound shows mediocre performance in all assays. Its weaker in vitro potency translates directly to poor in vivo results. This demonstrates the value of the S-indacene scaffold, as moving away from it without a clear bioisosteric rationale can lead to a loss of the key interactions required for potent NLRP3 inhibition.
Conclusion: A Self-Validating Approach to Drug Development
The development of S-indacene-based NLRP3 inhibitors requires a multi-parametric approach where each experimental stage informs the next. A strong correlation between in vitro and in vivo data is not a matter of chance; it is the result of a deliberate and logical experimental design. By integrating cellular functional assays, direct biophysical binding studies, and robust pharmacokinetic analysis, researchers can build a comprehensive profile of their compounds. This allows for the early identification of candidates like Analog A that possess both high potency and the drug-like properties required for in vivo success, while simultaneously enabling the rational deprioritization of compounds that may be potent in vitro but are destined to fail in more complex systems. This self-validating workflow ultimately de-risks the drug development process and accelerates the path toward novel therapies for NLRP3-driven diseases.
References
-
ResearchGate. (n.d.). NLRP3 inflammasome inhibition attenuates subacute neurotoxicity induced by acrylamide in vitro and in vivo. Retrieved from [Link]
-
BioWorld. (2024, January 10). NLRP3 inhibitor's efficacy and safety demonstrated in colitis models. Retrieved from [Link]
-
PMC. (n.d.). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. Retrieved from [Link]
-
Ventyx Biosciences. (2025, June 17). Ventyx Phase 2a Trial Shows Promise for Novel Parkinson's Treatment. Retrieved from [Link]
-
PMC. (n.d.). The NLRP3 inflammasome in health and disease: the good, the bad and the ugly. Retrieved from [Link]
-
PMC. (2022, February 23). Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas. Retrieved from [Link]
-
PMC. (n.d.). Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. Retrieved from [Link]
-
MDPI. (n.d.). Juniperus communis L. Needle Extract Modulates Oxidative and Inflammatory Pathways in an Experimental Model of Acute Inflammation. Retrieved from [Link]
-
PMC. (n.d.). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Retrieved from [Link]
-
PMC. (n.d.). Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome. Retrieved from [Link]
-
PMC. (n.d.). A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling. Retrieved from [Link]
-
PubMed. (2023, June 23). First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers. Retrieved from [Link]
-
PMC. (n.d.). The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. Retrieved from [Link]
-
PMC. (n.d.). Pharmacological Inhibitors of the NLRP3 Inflammasome. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Mechanisms of Interleukin-1β release. Retrieved from [Link]
-
Promega Connections. (2024, January 25). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Retrieved from [Link]
-
PMC. (2022, June 10). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Retrieved from [Link]
-
MDPI. (n.d.). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose). Retrieved from [Link]
-
JoVE. (2022, June 10). Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. Retrieved from [Link]
-
Fondazione Telethon. (n.d.). Cryopyrin associated periodic syndromes (CAPS): investigations on patients blood cells and in a knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome. Retrieved from [Link]
-
PMC. (n.d.). NLRP3 Inflammasome and Inflammatory Diseases. Retrieved from [Link]
-
NIH. (n.d.). First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers. Retrieved from [Link]
-
National Institute of Allergy and Infectious Diseases. (2024, March 26). Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery. Retrieved from [Link]
-
PMC. (2011, March 1). Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Retrieved from [Link]
-
PubMed. (2025, May 29). Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis. Retrieved from [Link]
-
ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways. Retrieved from [Link]
-
bioRxiv. (2024, December 22). Discovery of a Potent and Selective Inhibitor of Human NLRP3 with a Novel Binding Modality and Mechanism of Action. Retrieved from [Link]
-
MDPI. (2020, December 16). Chalcones Display Anti-NLRP3 Inflammasome Activity in Macrophages through Inhibition of Both Priming and Activation Steps—Structure-Activity-Relationship and Mechanism Studies. Retrieved from [Link]
-
PubMed. (n.d.). A novel knock-in mouse model of cryopyrin-associated periodic syndromes with development of amyloidosis: Therapeutic efficacy of proton pump inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery and structure-activity relationship studies of 3-pyridazinesulfonyl derivatives as a new class of inhibitors against NLRP3 inflammasome-dependent pyroptosis. Retrieved from [Link]
-
YouTube. (2024, March 8). NLRP3-Inflammosome | What are inflammasome ? Which cells activate inflammasomes?. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. Retrieved from [Link]
-
Autoinflammatory Alliance. (n.d.). Cryopyrin-Associated Periodic Syndromes. Retrieved from [Link]
Sources
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. NLRP3 Inflammasome and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NLRP3 inhibitor’s efficacy and safety demonstrated in colitis models | BioWorld [bioworld.com]
- 15. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryopyrin associated periodic syndromes (CAPS): immunological characterization of knock-in mouse model to exploit novel approaches for the modulation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Technology - Mouse Models of Cryopyrin-Associated Periodic Syndrome (CAPS) for Drug Discovery [nih.technologypublisher.com]
- 18. A novel knock-in mouse model of cryopyrin-associated periodic syndromes with development of amyloidosis: Therapeutic efficacy of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. First-in-human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC-2394, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,3,5,6,7-Hexahydro-s-indacene Core: A Privileged Scaffold for Potent and Selective NLRP3 Inflammasome Inhibitors
A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,5,6,7-hexahydro-s-indacene moiety has emerged as a critical structural component in the design of potent and selective inhibitors of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, offering a comparative overview of key derivatives and the experimental methodologies used to evaluate their activity. By synthesizing data from seminal studies, this document aims to equip researchers with the knowledge to navigate the chemical space of hexahydro-s-indacene-based NLRP3 inhibitors and to inform the design of next-generation anti-inflammatory therapeutics.
The Rise of the Hexahydro-s-indacene Scaffold in NLRP3 Inhibition
The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. The this compound core has been identified as a key pharmacophore in several potent NLRP3 inhibitors. This rigid, tricyclic hydrocarbon scaffold provides an optimal framework for orienting functional groups to interact with the target protein, leading to high affinity and selectivity.
The significance of this core is exemplified by the well-characterized NLRP3 inhibitor, MCC950, and its analogs. The hexahydro-s-indacene group in these molecules occupies a critical hydrophobic pocket within the NLRP3 protein, highlighting the importance of this scaffold in achieving potent inhibition.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives as NLRP3 inhibitors is highly dependent on the nature and position of substituents on both the indacene core and the appended functionalities. The following sections dissect the key SAR trends observed in the literature.
The Sulfonylurea Moiety and its Replacements
A common feature of many potent NLRP3 inhibitors is a sulfonylurea linker attached to the 4-amino position of the hexahydro-s-indacene core. This linker is crucial for interacting with key residues in the NLRP3 binding pocket.
One notable example is the potent and selective NLRP3 inhibitor, GDC-2394. In the development of GDC-2394, researchers explored modifications to the moiety attached to the sulfonylurea. This led to the identification of a 6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine group as a favorable substituent, demonstrating the importance of this region for optimizing potency and pharmacokinetic properties.[1][3][4][5]
Table 1: Comparison of Sulfonylurea and Bioisosteric Replacements
| Compound ID | R Group on Sulfonylurea/Bioisostere | hNLRP3 IL-1β IC50 (nM) | Reference |
| MCC950 | 4-(1-hydroxy-1-methylethyl)furan-2-yl | ~8 | [6] |
| GDC-2394 | (S)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazin-3-yl | 16 | [4] |
| NT-0249 | (1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide | 12 | [7] |
This table illustrates how modifications to the sulfonylurea moiety impact the inhibitory potency against human NLRP3-mediated IL-1β release.
Modifications on the Hexahydro-s-indacene Core
While the hexahydro-s-indacene core itself is often unsubstituted in the most potent inhibitors, studies on deuterated analogs of MCC950 have been conducted. These studies, while primarily aimed at creating internal standards for analytical purposes, indicate that substitution on the core is tolerated without significant loss of activity.[6] Further exploration of substitutions on the aliphatic rings of the indacene core could offer opportunities to fine-tune physicochemical properties such as solubility and metabolic stability.
Experimental Protocols
The evaluation of this compound derivatives as NLRP3 inhibitors involves a combination of chemical synthesis and in vitro biological assays.
Synthesis of the Key Intermediate: 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene
A crucial step in the synthesis of many sulfonylurea-based NLRP3 inhibitors is the preparation of the isocyanate intermediate from the corresponding amine.
Step-by-step protocol for the synthesis of 4-Isocyanato-1,2,3,5,6,7-hexahydro-s-indacene:
-
Starting Material: 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine.
-
Reaction: The amine is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
-
Reagents: Triphosgene is added to the solution at 0 °C, followed by a base like triethylamine (TEA).
-
Reaction Conditions: The reaction mixture is heated to 70 °C for 1 hour.
-
Work-up: The reaction is cooled, and the product is isolated and purified.[4]
Experimental Workflow for Synthesis:
Caption: Synthetic route to a key hexahydro-s-indacene intermediate.
In Vitro NLRP3 Inflammasome Inhibition Assay
The potency of the synthesized compounds is typically evaluated in cellular assays that measure the inhibition of NLRP3-dependent cytokine release.
Step-by-step protocol for NLRP3 inhibition assay using THP-1 cells:
-
Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): The differentiated cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds.
-
Activation (Signal 2): The NLRP3 inflammasome is activated with a second stimulus, such as nigericin or ATP.
-
Cytokine Measurement: The cell culture supernatants are collected, and the concentration of secreted IL-1β and IL-18 is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[1][2][8]
Experimental Workflow for NLRP3 Inhibition Assay:
Caption: Workflow for in vitro NLRP3 inflammasome inhibition assay.
Mechanism of Action: Targeting the NLRP3 Inflammasome Pathway
Compounds bearing the this compound core directly bind to the NACHT domain of the NLRP3 protein. This binding event stabilizes the inactive conformation of NLRP3, thereby preventing its oligomerization and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). This blockade of inflammasome assembly inhibits the activation of caspase-1 and the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[4][7]
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition:
Caption: The NLRP3 inflammasome pathway and the inhibitory action of hexahydro-s-indacene derivatives.
Conclusion and Future Directions
The this compound core has proven to be a highly valuable scaffold in the development of potent and selective NLRP3 inflammasome inhibitors. The SAR studies highlighted in this guide demonstrate the importance of the sulfonylurea linker and its bioisosteric replacements in achieving high potency. While the current focus of research is heavily on NLRP3 inhibition, the favorable physicochemical properties of the hexahydro-s-indacene core suggest that it may be a privileged scaffold for other biological targets as well. Future research in this area could explore further derivatization of the indacene core to modulate pharmacokinetic properties and investigate the potential of this scaffold in other therapeutic areas. The detailed experimental protocols provided herein offer a practical resource for researchers actively engaged in the design and evaluation of novel anti-inflammatory agents based on this promising chemical entity.
References
- Benchchem. Application Notes and Protocols for In Vitro NLRP3 Inflammasome Inhibition Assay. (URL not available)
-
McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721-14739. [Link]
- Benchchem.
-
Request PDF. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]
-
O'Brien, M. J., et al. (2017). Cellular Models and Assays to Study NLRP3 Inflammasome Biology. Methods in Molecular Biology, 1580, 1-16. [Link]
-
Lupfer, C., et al. (2022). Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework. Journal of Pharmacology and Experimental Therapeutics, 382(1), 1-13. [Link]
- Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. (URL not available)
-
Reactome. The NLRP3 inflammasome. [Link]
-
ResearchGate. The NLRP3 inflammasome signaling pathway. NLRP3 inflammasome activation... | Download Scientific Diagram. [Link]
-
ACS Publications. Overcoming Preclinical Safety Obstacles to Discover (S)‑N‑((1,2,3,5,6,7-Hexahydro‑s‑indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro‑5H‑pyrazolo[5,1‑b][1][2]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. [Link]
-
McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1][2]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721-14739. [Link]
-
ResearchGate. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1 H -pyrazol-4-yl)({[(2 S )-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework. [Link]
-
McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][1][2]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721-14739. [Link]
-
PubChem. This compound. [Link]
-
Frontiers. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. [Link]
-
Swanson, K. V., et al. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477-489. [Link]
-
SciSpace. NLRP3 Inflammasome Pathways. [Link]
-
Semashko, T. A., et al. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(2), 146-152. [Link]
-
ResearchGate. The NLRP3 inflammasome signaling pathway. NLRP3 inflammasome activation... | Download Scientific Diagram. [Link]
-
Wang, Y., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(4), 1363-1376. [Link]
-
Zaitsev, A. V., et al. (2023). Biological Activity of Hexaazaisowurtzitane Derivatives. Pharmaceuticals, 16(12), 1735. [Link]
-
Vande Pype, S., et al. (2025). Mechanisms of NLRP3 activation and inhibition elucidated by functional analysis of disease-associated variants. Nature Communications, 16(1), 1-16. [Link]
-
Dao, H. T., et al. (2015). Simultaneous structure-activity studies and arming of natural products by C–H amination reveal cellular targets of eupalmerin acetate. Nature Chemistry, 7(4), 325-332. [Link]
-
ResearchGate. Large-Scale Synthesis of Crystalline 1,2,3,4,6,7-Hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose. [Link]
-
ResearchGate. Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol- 2 ( 1 H )-yl] 3 -( 4 -methylbenzenesulfonyl)urea. [Link]
Sources
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Phospho-residue Mapping by Phospho Dot Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1,2,3,5,6,7-Hexahydro-s-indacene
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1,2,3,5,6,7-Hexahydro-s-indacene, a polycyclic aromatic hydrocarbon (PAH). The procedures outlined herein are grounded in established safety protocols for this class of compounds and are designed to ensure the protection of personnel and the environment.
Understanding the Compound: Hazard Profile of this compound
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications underscore the necessity of stringent safety measures during handling and disposal.
Core Disposal Directive: Incineration by a Licensed Facility
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1] Controlled incineration is the preferred method for many polycyclic aromatic hydrocarbons.[2] This ensures the complete destruction of the compound, minimizing its potential for environmental release.
Causality: Incineration at high temperatures in a controlled environment with flue gas scrubbing effectively breaks down the complex aromatic structure of PAHs into less harmful components, such as carbon dioxide and water. This method is considered the most environmentally sound approach for the permanent disposal of such organic compounds.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound, from initial handling to final removal.
1. Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat or chemical-resistant apron is essential to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[3]
2. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The label must clearly state "Hazardous Waste" and "this compound". Include the date when the first waste was added to the container.
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect any solid residue, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE in the designated solid waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid waste container. Do not mix with other incompatible waste streams.
-
3. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in the designated hazardous waste container. For solid spills, carefully sweep to avoid generating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4. Storage Pending Disposal
Proper storage of the hazardous waste container is crucial while awaiting pickup by a licensed disposal facility.
-
Secure Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of any potential leaks.
5. Arranging for Disposal
The final step is to arrange for the collection and disposal of the hazardous waste by a certified and licensed contractor.
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with licensed waste disposal companies.
-
Provide Documentation: Be prepared to provide the waste disposal company with a detailed inventory of the waste, including the chemical name and quantity.
Quantitative Data Summary
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the compound can lead to adverse health effects.[5] |
| Causes skin irritation | H315 | Direct contact with the skin can cause irritation.[3][4] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in serious irritation.[3][4] |
| May cause respiratory irritation | H335 | Inhalation of dust or aerosols may irritate the respiratory tract.[3][4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Regulatory Context: Adherence to Hazardous Waste Regulations
As a polycyclic aromatic hydrocarbon, this compound falls under the purview of hazardous waste regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[2][6] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a commitment to the safety of the scientific community and the preservation of our environment. By adhering to the principles of proper PPE usage, waste segregation, and certified disposal methods, researchers can confidently manage this compound from cradle to grave. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.
References
- Apollo Scientific. (2023, August 3).
- LookChem. 2,3,4,5,6,7-Hexahydro-1H-indene-1-one SDS.
- Fisher Scientific. (2015, February 16).
- The Good Scents Company. 1-(1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl) ethan-1-one.
- Sigma-Aldrich. (2025, September 22).
- ChemicalBook. (2025, December 20). 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1(3)
- Fisher Scientific.
-
PubChem. This compound. [Link]
-
McBride, C., et al. (2022). Overcoming Preclinical Safety Obstacles to Discover (S)- N-((1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5 H-pyrazolo[5,1- b][3][7]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Journal of Medicinal Chemistry, 65(21), 14721-14739. [Link]
-
National Center for Biotechnology Information. Toxicological Profile for Polycyclic Aromatic Hydrocarbons. [Link]
-
PubChem. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. [Link]
- Agency for Toxic Substances and Disease Registry.
-
Cheméo. Chemical Properties of 1,2,3,6,7,8-Hexahydro-as-indacene (CAS 1076-17-1). [Link]
- Moray Beekeeping Dinosaurs.
- U.S. Environmental Protection Agency.
- The Superfund Research Center. All About PAHs.
- Enviro Wiki. (2022, April 27).
- The Good Scents Company. 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene, 33704-59-5.
- U.S. Environmental Protection Agency. SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.
Sources
- 1. lookchem.com [lookchem.com]
- 2. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 495-52-3|this compound|BLD Pharm [bldpharm.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1,2,3,5,6,7-Hexahydro-s-indacene: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 1,2,3,5,6,7-Hexahydro-s-indacene, a compound with potential applications in various research fields. Our focus is to provide procedural, step-by-step guidance that directly answers your operational questions, ensuring both your safety and the integrity of your research.
Understanding the Hazard Landscape
This compound, in its amine form (1,2,3,5,6,7-hexahydro-s-indacen-4-amine), is classified with the following hazards:
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]
Given these potential hazards, a robust personal protective equipment (PPE) plan is not just a recommendation—it is a critical component of your experimental workflow.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is your first line of defense. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Material/Type | Key Considerations |
| Hands | Chemical-resistant gloves | Butyl rubber or Polyvinyl Chloride (PVC) | Double-gloving is recommended for extended handling. Inspect gloves for any signs of degradation or puncture before each use. |
| Eyes | Safety goggles or a face shield | ANSI Z87.1-rated | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Respiratory | Air-purifying respirator | Half-mask or full-face respirator with combination Organic Vapor/P100 (or N100) cartridges. | The black-colored organic vapor cartridge protects against amine vapors, while the P100/N100 filter provides protection against solid particulates.[3][4] |
| Body | Laboratory coat | Standard cotton or a chemically resistant material | A lab coat should be fully buttoned to provide maximum coverage. |
Operational Blueprint: From Receipt to Disposal
A clear, step-by-step operational plan minimizes risk and ensures procedural consistency.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Weighing:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing, use a disposable weighing boat to prevent contamination of the balance.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Spill Management: A Calm and Calculated Response
In the event of a spill, a pre-planned response is crucial.
For Minor Spills (contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate the area with a suitable solvent, followed by a thorough cleaning with soap and water.
For Major Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your facility's emergency response team.
-
If safe to do so, increase ventilation to the area by opening sashes or windows.
-
Prevent entry to the contaminated area until it has been cleared by safety personnel.
Disposal Plan: A Responsible Conclusion
All waste contaminated with this compound is considered hazardous waste.
-
Segregate Waste: Keep all contaminated materials (gloves, weighing boats, absorbent materials) separate from other laboratory waste.
-
Containerize: Place all waste in a clearly labeled, sealed, and chemically compatible container.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.[5][6] Incineration is a common and effective method for the disposal of aromatic amine waste.[7]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. National Center for Biotechnology Information. [Link]
-
Collect and Recycle. Amine Disposal For Businesses. [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
-
Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. [Link]
-
Forney Industries. Nitrile Chemical Resistant Gloves (Men's XL). [Link]
-
American Chemical Society. Guide for Chemical Spill Response. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
Stephen F. Austin State University. Emergency Response to Waste Spills. [Link]
-
Unisafe. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
-
Northwestern University. Cartridge Selection. [Link]
-
Technology Catalogue. Disposing Amine Waste. [Link]
-
OSHA Outreach Courses. (2024, July 29). Chemical Spill Emergency? Follow These Crucial Steps. [Link]
-
3M. 3M Respirator Selection Guide. [Link]
-
WIT Press. New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. [Link]
-
PowerPak. (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. [Link]
-
Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. [Link]
Sources
- 1. international.skcinc.com [international.skcinc.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. parcilsafety.com [parcilsafety.com]
- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
